Product packaging for N-propylhexa-2,4-dienamide(Cat. No.:CAS No. 774598-08-2)

N-propylhexa-2,4-dienamide

Cat. No.: B15408360
CAS No.: 774598-08-2
M. Wt: 153.22 g/mol
InChI Key: MRXVFDKVOJABQW-UHFFFAOYSA-N
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Description

N-Propylhexa-2,4-dienamide is an organic compound with the molecular formula C9H15NO and an average mass of 153.225 g/mol . It is also systematically known as (2E,4E)-N-propyl-2,4-hexadienamide, indicating the specific stereochemistry of its two double bonds . As a member of the dienamide family, which includes compounds like N-isobutyldodeca-2,4-dienamide and N-isobutylhexadeca-2,4-dienamide , it features a conjugated diene system linked to an amide functional group where the nitrogen is substituted with a propyl chain. This structural motif is found in various bioactive molecules and is of interest in medicinal chemistry and chemical biology research; for instance, similar dienamide structures are incorporated into more complex molecules such as Moiramide B, a known ligand in structural databases . Researchers value this compound and its analogs as valuable building blocks for synthesis or as subjects for studying structure-activity relationships, particularly in the exploration of new pharmacologically active agents. The compound is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO B15408360 N-propylhexa-2,4-dienamide CAS No. 774598-08-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

774598-08-2

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

N-propylhexa-2,4-dienamide

InChI

InChI=1S/C9H15NO/c1-3-5-6-7-9(11)10-8-4-2/h3,5-7H,4,8H2,1-2H3,(H,10,11)

InChI Key

MRXVFDKVOJABQW-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C=CC=CC

Origin of Product

United States

Foundational & Exploratory

(2E,4E)-N-propylhexa-2,4-dienamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,4E)-N-propylhexa-2,4-dienamide is a derivative of sorbic acid, an established food preservative. As a member of the α,β-unsaturated amide class of compounds, it holds potential for investigation in various scientific domains, particularly in drug discovery and materials science. This technical guide provides a detailed overview of its structure, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and predicted spectroscopic data. Furthermore, it explores the potential biological significance of this compound class by illustrating a key signaling pathway associated with the antifungal activity of related α,β-unsaturated amides.

Chemical Structure and Properties

(2E,4E)-N-propylhexa-2,4-dienamide possesses a nine-carbon backbone featuring a conjugated diene system and a secondary amide functional group. The "(2E,4E)" designation specifies the stereochemistry of the two double bonds as trans.

Table 1: Predicted Physicochemical Properties of (2E,4E)-N-propylhexa-2,4-dienamide

PropertyPredicted ValueNotes
Molecular Formula C₉H₁₅NO---
Molecular Weight 153.22 g/mol ---
Appearance Colorless to pale yellow solid or liquidBased on properties of similar N-alkyl amides.
Melting Point Predicted to be low, potentially near room temperatureN-monoalkyl substituted amides often have lower melting points than unsubstituted amides.
Boiling Point > 200 °C (at atmospheric pressure)Amides generally exhibit high boiling points due to strong intermolecular hydrogen bonding.
Solubility Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane); sparingly soluble in waterThe alkyl chain reduces water solubility compared to the parent carboxylic acid.
pKa ~17 (for the N-H proton)Amide protons are generally weakly acidic.

Synthesis and Experimental Protocols

The synthesis of (2E,4E)-N-propylhexa-2,4-dienamide can be achieved through the amidation of (2E,4E)-hexa-2,4-dienoic acid (sorbic acid) with propylamine. A common method for this transformation involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with the amine.

Synthesis of (2E,4E)-Hexa-2,4-dienoyl Chloride

Experimental Protocol:

  • To a stirred solution of (2E,4E)-hexa-2,4-dienoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude (2E,4E)-hexa-2,4-dienoyl chloride, which can be used in the next step without further purification.

Synthesis of (2E,4E)-N-propylhexa-2,4-dienamide

Experimental Protocol:

  • Dissolve the crude (2E,4E)-hexa-2,4-dienoyl chloride (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C and add a solution of propylamine (1.1 eq) and triethylamine (1.2 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (2E,4E)-N-propylhexa-2,4-dienamide.

Synthesis_Workflow SorbicAcid (2E,4E)-Hexa-2,4-dienoic Acid AcylChloride (2E,4E)-Hexa-2,4-dienoyl Chloride SorbicAcid->AcylChloride Oxalyl Chloride, DMF (cat.) TargetMolecule (2E,4E)-N-propylhexa-2,4-dienamide AcylChloride->TargetMolecule Triethylamine, DCM Propylamine Propylamine Propylamine->TargetMolecule Triethylamine, DCM

Figure 1: Synthetic workflow for (2E,4E)-N-propylhexa-2,4-dienamide.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (2E,4E)-N-propylhexa-2,4-dienamide based on the analysis of similar N-alkyl dienamides.

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20dd, J ≈ 15.0, 10.0 Hz1HH-3
~6.25m2HH-4, H-5
~5.80d, J ≈ 15.0 Hz1HH-2
~5.50br s1HN-H
~3.25q, J ≈ 7.0 Hz2HN-CH₂
~1.80d, J ≈ 7.0 Hz3HH-6 (CH₃)
~1.55sextet, J ≈ 7.0 Hz2HN-CH₂-CH₂
~0.90t, J ≈ 7.0 Hz3HN-CH₂-CH₂-CH₃

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~166.0C=O (Amide Carbonyl)
~142.0C-4
~140.0C-5
~128.0C-3
~120.0C-2
~41.0N-CH₂
~23.0N-CH₂-CH₂
~18.0C-6 (CH₃)
~11.5N-CH₂-CH₂-CH₃

Table 4: Predicted FTIR and Mass Spectrometry Data

TechniquePredicted Peaks/ValuesInterpretation
FTIR (neat) ~3300 cm⁻¹ (br)N-H stretch
~3030 cm⁻¹=C-H stretch
~2960, 2870 cm⁻¹C-H stretch (alkyl)
~1650 cm⁻¹ (strong)C=O stretch (Amide I)
~1620 cm⁻¹C=C stretch
~1550 cm⁻¹N-H bend (Amide II)
Mass Spec (EI) m/z 153 [M]⁺Molecular ion
m/z 110[M - C₃H₇]⁺
m/z 95[C₆H₇O]⁺
m/z 81[C₆H₉]⁺

Potential Biological Activity and Signaling Pathway

α,β-Unsaturated amides are a class of compounds that have garnered interest in drug discovery due to their diverse biological activities. Notably, some have been investigated as antifungal agents. One of the key mechanisms of action for certain antifungal drugs is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to cell growth inhibition and death.

Antifungal_Pathway cluster_fungus Fungal Cell AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane cyp51_step cyp51_step UnsaturatedAmide (2E,4E)-N-propylhexa-2,4-dienamide (Hypothesized) CYP51 Lanosterol 14α-demethylase (CYP51) UnsaturatedAmide->CYP51 Inhibits CYP51->Inhibition

Figure 2: Hypothesized antifungal mechanism of action via CYP51 inhibition.

This diagram illustrates the potential mechanism by which an α,β-unsaturated amide like (2E,4E)-N-propylhexa-2,4-dienamide could act as an antifungal agent. By inhibiting the CYP51 enzyme, it would disrupt the synthesis of ergosterol, compromising the integrity of the fungal cell membrane.

Conclusion

This technical guide provides a foundational understanding of (2E,4E)-N-propylhexa-2,4-dienamide for scientific professionals. While this specific molecule may not be extensively characterized in existing literature, by drawing upon the known chemistry and biology of related compounds, we can establish a strong basis for its synthesis, characterization, and potential biological investigation. The provided protocols and predicted data serve as a valuable starting point for researchers interested in exploring the properties and applications of this and other novel α,β-unsaturated amides.

N-Propylhexa-2,4-dienamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

N-propylhexa-2,4-dienamide is a small molecule belonging to the class of aliphatic amides. While specific research on this compound is limited, its structural motifs—a conjugated diene system and an N-alkyl amide group—are present in numerous biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of the known properties of this compound, a proposed synthetic route, and potential biological activities inferred from structurally related molecules. Detailed experimental protocols for its synthesis, characterization, and hypothetical biological screening are presented to facilitate future research and development.

Core Molecular Properties

The fundamental properties of this compound are summarized below. The molecular weight is calculated from its chemical formula, and other physical properties are estimated based on its structure, pending experimental verification.

PropertyValueSource
Molecular Formula C₉H₁₅NO(Calculated)
Molecular Weight 153.23 g/mol (Calculated)
CAS Number 774598-08-2[1]
IUPAC Name This compound-
Canonical SMILES CCCNCC(=O)C=CC=CC(Calculated)
Physical State Predicted to be a liquid or low-melting solid at STP-
Solubility Predicted to be soluble in organic solvents-

Proposed Synthesis and Experimental Protocols

A plausible and standard laboratory synthesis for this compound involves the amidation of hexa-2,4-dienoic acid (sorbic acid) or its activated derivative with n-propylamine. Below is a detailed protocol for a two-step synthesis starting from hexa-2,4-dienoic acid.

Synthesis Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Hexa-2,4-dienoic_Acid Hexa-2,4-dienoic Acid Hexa-2,4-dienoyl_Chloride Hexa-2,4-dienoyl Chloride Hexa-2,4-dienoic_Acid->Hexa-2,4-dienoyl_Chloride Reaction in inert solvent (e.g., DCM) Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Hexa-2,4-dienoyl_Chloride Hexa-2,4-dienoyl_Chloride_2 Hexa-2,4-dienoyl Chloride n-Propylamine n-Propylamine This compound This compound n-Propylamine->this compound Base Base (e.g., Triethylamine) Base->this compound Hexa-2,4-dienoyl_Chloride_2->this compound Schotten-Baumann conditions

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Formation of Hexa-2,4-dienoyl Chloride

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), suspend hexa-2,4-dienoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise to the suspension over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.

  • The solvent and excess thionyl chloride can be removed under reduced pressure to yield the crude hexa-2,4-dienoyl chloride, which is often used immediately in the next step.

Step 2: Amidation to form this compound

  • In a separate flask, dissolve n-propylamine (1.5 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.

  • Cool this solution to 0 °C in an ice bath.

  • Add the crude hexa-2,4-dienoyl chloride (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the amine solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for an additional 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product using column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).

Characterization Protocol

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure, including the propyl group and the dienamide moiety.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₉H₁₅NO).

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H bond, the C=O (amide I band), and the C=C bonds of the diene.

Potential Biological Activities and Screening

While no specific biological activities have been reported for this compound, the N-alkyl amide and dienamide moieties are common in compounds with insecticidal, fungicidal, and antimicrobial properties.[2][3][4] For instance, various N-alkyl amides have shown activity against a range of bacterial and fungal strains.[5] Furthermore, some amides act as enzyme inhibitors, such as cholinesterase inhibitors.[6]

Hypothetical Biological Screening Workflow

G cluster_0 Primary Screening cluster_1 Secondary Screening (if primary is positive) cluster_2 Mechanism of Action Studies Compound This compound Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Compound->Antimicrobial Insecticidal Insecticidal Assays (e.g., Larvicidal) Compound->Insecticidal Enzyme Enzyme Inhibition (e.g., AChE) Compound->Enzyme MIC MIC/MFC Determination Antimicrobial->MIC Dose_Response Dose-Response Curve Insecticidal->Dose_Response IC50 IC₅₀ Determination Enzyme->IC50 Target_ID Target Identification MIC->Target_ID Cell_Based Cell-based Assays Dose_Response->Cell_Based IC50->Target_ID

Caption: A general workflow for the biological screening of this compound.

Experimental Protocol: Antimicrobial Assay (Broth Microdilution)
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

  • Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include positive controls (medium with inoculum and a known antibiotic/antifungal), negative controls (medium with inoculum and DMSO), and sterility controls (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 35°C for 48h for fungi).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

This compound is a molecule of interest due to its structural similarity to known bioactive compounds. This guide provides a foundational framework for its synthesis and biological evaluation. The detailed protocols for synthesis, characterization, and preliminary biological screening are intended to serve as a starting point for researchers aiming to explore the chemical and biological properties of this and related N-alkyl dienamides. Further investigation is warranted to determine its specific activities and potential applications in drug development and agrochemicals.

References

N-propylhexa-2,4-dienamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 774598-08-2[1]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-propylhexa-2,4-dienamide, a molecule of interest within the broader class of alkamides. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines established chemical principles with data from closely related analogues to present a predictive but thorough resource.

Chemical and Physical Properties

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₉H₁₅NOChemical Structure
Molecular Weight 153.22 g/mol Chemical Structure
IUPAC Name This compoundNomenclature Rules
SMILES CCCNC(=O)C=CC=CCChemical Structure
Physical State Expected to be a liquid or low-melting solid at room temperature.General properties of similar amides.
Solubility Expected to be soluble in organic solvents like ethanol, methanol, DMSO, and dichloromethane. Limited solubility in water is predicted.General properties of amides.

Synthesis and Characterization

A plausible and common method for the synthesis of this compound would involve the reaction of hexa-2,4-dienoic acid with propylamine. This is a standard amidation reaction, which can be facilitated by a coupling agent or by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride.

Proposed Synthetic Protocol

Reaction: Hexa-2,4-dienoyl chloride with propylamine.

Materials:

  • Hexa-2,4-dienoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Propylamine

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hexa-2,4-dienoic acid in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude hexa-2,4-dienoyl chloride.

  • Amidation: Dissolve the crude hexa-2,4-dienoyl chloride in an anhydrous solvent such as diethyl ether or DCM. Cool the solution in an ice bath. In a separate flask, dissolve propylamine and a slight excess of triethylamine (to act as a proton scavenger) in the same anhydrous solvent. Add the propylamine solution dropwise to the cooled acyl chloride solution with stirring.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

G cluster_0 Acyl Chloride Formation cluster_1 Amidation cluster_2 Purification Hexa-2,4-dienoic_acid Hexa-2,4-dienoic acid Hexa-2,4-dienoyl_chloride Hexa-2,4-dienoyl chloride Hexa-2,4-dienoic_acid->Hexa-2,4-dienoyl_chloride + SOCl₂ (Reflux) SOCl2 Thionyl Chloride This compound This compound Hexa-2,4-dienoyl_chloride->this compound + Propylamine, Et₃N (Anhydrous Solvent) Propylamine Propylamine Et3N Triethylamine Crude_Product Crude Product This compound->Crude_Product Aqueous Work-up Purified_Product Purified this compound Crude_Product->Purified_Product Column Chromatography

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

The following table summarizes the expected spectroscopic data for this compound based on its structure.

TechniqueExpected Features
¹H NMR - Signals in the vinylic region (δ 5.5-7.5 ppm) corresponding to the protons on the diene system. - A triplet corresponding to the methyl group of the propyl chain (δ ~0.9 ppm). - A sextet corresponding to the methylene group adjacent to the methyl group of the propyl chain (δ ~1.5 ppm). - A triplet (or quartet, depending on coupling to the amide proton) for the methylene group attached to the nitrogen (δ ~3.2 ppm). - A broad singlet for the amide proton (N-H) (δ ~5.5-8.5 ppm).
¹³C NMR - A signal for the carbonyl carbon (C=O) in the range of δ 165-175 ppm. - Four signals in the sp² region (δ 100-150 ppm) for the carbons of the diene. - Three signals in the sp³ region for the propyl group carbons.
IR Spectroscopy - A strong C=O stretch for the amide at ~1650 cm⁻¹. - An N-H stretch at ~3300 cm⁻¹. - C=C stretching bands in the range of 1600-1650 cm⁻¹. - An N-H bend at ~1550 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 153.22. - Fragmentation patterns characteristic of amides, such as cleavage of the C-N bond and the alkyl chain.

Biological Activity and Potential Applications

While no specific biological activities for this compound have been reported in the searched literature, the broader class of alkamides, particularly those found in plants like Echinacea, are known for their immunomodulatory effects. These effects are often attributed to their interaction with cannabinoid receptors (CB1 and CB2) and other cellular targets.

Potential Signaling Pathways

Based on the activity of other alkamides, this compound could potentially modulate inflammatory signaling pathways. A hypothetical pathway is depicted below, illustrating how an alkamide might influence the NF-κB signaling cascade, a key regulator of inflammation.

G Alkamide This compound (Hypothetical) CB2R Cannabinoid Receptor 2 (CB2R) Alkamide->CB2R Gi Gi Protein CB2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP -| PKA Protein Kinase A cAMP->PKA -| IKK IκB Kinase (IKK) PKA->IKK -| IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes

Caption: Hypothetical signaling pathway for alkamide-mediated anti-inflammatory effects.

Future Directions

The lack of specific data on this compound highlights an opportunity for further research. Key areas for investigation include:

  • Definitive Synthesis and Characterization: A full synthetic route with complete spectroscopic characterization would provide a foundational reference for this molecule.

  • Biological Screening: In vitro and in vivo studies are needed to determine if this compound possesses biological activity, particularly immunomodulatory, anti-inflammatory, or analgesic properties, similar to other alkamides.

  • Mechanism of Action Studies: Should biological activity be identified, further research into its molecular targets and signaling pathways would be warranted.

This document serves as a starting point for researchers interested in this compound, providing a framework for its synthesis, characterization, and potential biological investigation.

References

Natural Sources of Hexa-2,4-Dienamide Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexa-2,4-dienamide compounds, a specific class of alkamides/alkylamides, are naturally occurring bioactive molecules characterized by a C6 fatty acid chain with conjugated double bonds at the second and fourth positions, linked to an amine via an amide bond. These compounds have garnered significant interest within the scientific community due to their diverse pharmacological activities, including immunomodulatory, analgesic, and cannabimimetic effects. This technical guide provides a comprehensive overview of the natural sources of hexa-2,4-dienamide compounds, presenting quantitative data, detailed experimental protocols for their isolation, and insights into their mechanisms of action through relevant signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Occurrence of Hexa-2,4-Dienamide Compounds

The primary natural sources of hexa-2,4-dienamide and its derivatives are plants, particularly within the Asteraceae and Piperaceae families. While the broader class of alkamides is found in various organisms, including fungi and insects, the specific hexa-2,4-dienamide scaffold is most prominently reported in the plant kingdom.

Plant Sources

Several plant genera are known to produce hexa-2,4-dienamide compounds, with the most notable being Anacyclus, Piper, and Spilanthes.

  • Anacyclus pyrethrum (Pellitory) : The roots of this plant are a rich source of pellitorine, which is N-isobutyl-2,4-decadienamide. While the acyl chain is longer than six carbons, it contains the core hexa-2,4-dienamide structure.[1][2][3][4]

  • Piper species : Several species within the Piper genus, including Piper nigrum (black pepper) and Piper sylvaticum, produce N-isobutyl deca-trans-2-trans-4-dienamide.[5] This compound is a key contributor to the pungent taste of pepper.

  • Spilanthes acmella (Toothache Plant) : This plant is well-known for producing spilanthol, an N-isobutylamide with a deca-2,6,8-trienoic acid chain. While not a strict hexa-2,4-dienamide, some of its isomers and related compounds may contain this moiety. Spilanthol is responsible for the tingling and numbing sensation experienced when chewing the plant material.[5][6][7][8][9]

  • Achillea species (Yarrow) : While the Achillea genus is known to produce a variety of alkamides, the presence of specific hexa-2,4-dienamide derivatives is less commonly reported than other alkamide structures.[10][11][12][13]

  • Echinacea species : Similar to Achillea, Echinacea is a well-known source of various alkamides with immunomodulatory properties. However, the predominant alkamides in Echinacea typically have longer and more complex fatty acid chains.

Fungal and Insect Sources

Current scientific literature does not prominently feature fungi or insects as significant natural sources of hexa-2,4-dienamide compounds. While these organisms are known to produce a wide array of secondary metabolites, including other classes of amides and alkaloids, the specific hexa-2,4-dienamide structure appears to be more characteristic of plant biochemistry.[14][15]

Quantitative Data on Hexa-2,4-Dienamide Compounds

The concentration of hexa-2,4-dienamide compounds can vary significantly depending on the plant species, the part of the plant, geographical location, and harvesting time. The following tables summarize available quantitative data for prominent hexa-2,4-dienamide compounds.

CompoundPlant SourcePlant PartConcentrationReference
Pellitorine (N-isobutyl deca-2,4-dienamide)Piper nigrumFruits414.4–725.0 mg/100 g dry material[5]
PellitorineAnacyclus pyrethrumRootsNot specified, but a major constituent[1][2][3]
SpilantholSpilanthes acmellaFlowersCan be concentrated to 88.84% in an ethanol extract containing 9.04% total N-alkylamides.[5][6]
SpilantholSpilanthes acmellaFlowers, Leaves, StemsFlowers are the richest source.[7][8][9]

Experimental Protocols

Isolation and Purification of Pellitorine from Anacyclus pyrethrum Roots

The following protocol is a synthesized methodology based on common practices for the isolation of alkamides from plant material.

1. Plant Material and Extraction:

  • Plant Material: Dried and powdered roots of Anacyclus pyrethrum.

  • Extraction Solvent: Petroleum ether.

  • Procedure:

    • Macerate the powdered roots with petroleum ether at room temperature for 72 hours.

    • Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude oily extract.

2. Chromatographic Purification:

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate.

  • Procedure:

    • Prepare a silica gel column packed with n-hexane.

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions of 25 mL each and monitor the separation by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (8:2) and visualization under UV light (254 nm).

    • Combine fractions containing the target compound (pellitorine) based on TLC analysis.

    • Further purify the combined fractions using preparative TLC or a second column chromatography step if necessary to achieve high purity.

3. Characterization:

  • The structure of the isolated pellitorine can be confirmed using spectroscopic techniques such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

Signaling Pathways and Mechanism of Action

Many naturally occurring alkamides, including those with a hexa-2,4-dienamide core, exhibit cannabimimetic activity by interacting with the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain, inflammation, and immune responses. The primary targets of these compounds are the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).

Endocannabinoid Signaling Pathway Activated by Hexa-2,4-Dienamide Compounds

The binding of a hexa-2,4-dienamide agonist to CB1 or CB2 receptors initiates a signaling cascade that leads to the modulation of downstream cellular responses.

Endocannabinoid_Signaling Cannabinoid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Hexa-2,4-dienamide Hexa-2,4-dienamide CB_Receptor Cannabinoid Receptor (CB1/CB2) G_Protein G-protein (Gi/o) CB_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Cellular Response (e.g., reduced inflammation) PKA->Cellular_Response Leads to

Cannabinoid receptor signaling cascade initiated by a hexa-2,4-dienamide agonist.

Conclusion

Hexa-2,4-dienamide compounds are a promising class of natural products primarily found in the plant kingdom, with notable examples in the Piper and Anacyclus genera. Their interaction with the endocannabinoid system highlights their potential for development as therapeutic agents, particularly for inflammatory and pain-related conditions. This technical guide provides a foundational overview for researchers, and it is anticipated that further investigations will uncover new natural sources, refine isolation and analytical techniques, and further elucidate the pharmacological mechanisms of these fascinating molecules.

References

N-propylhexa-2,4-dienamide: An Obscure Compound with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals a significant lack of specific information regarding the discovery, history, and detailed experimental protocols for N-propylhexa-2,4-dienamide. This suggests that the compound is not a subject of extensive research and does not have a well-documented history in the public domain.

While the user requested an in-depth technical guide, the available information is insufficient to construct such a document. Searches for "this compound" consistently yield results for a related but distinct compound, (2E,4E)-N-phenyl-2,4-hexadienamide, indicating the former is not a commonly studied molecule.

It is plausible that this compound exists as a synthetic intermediate or as part of a larger chemical library, but it has not been the primary subject of published research. Therefore, a comprehensive technical guide on its core discovery and history cannot be compiled from the available public information.

Physicochemical characteristics of N-propylhexa-2,4-dienamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential biological significance of N-propylhexa-2,4-dienamide. Due to the limited availability of specific experimental data for this compound, this document compiles information on its predicted properties based on its chemical structure, general methodologies for its synthesis and characterization, and the known biological activities of structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, also known by its IUPAC name N-propyl-2,4-hexadienamide, is an unsaturated aliphatic amide. It is a derivative of sorbic acid, a well-known food preservative with established antimicrobial properties. The introduction of the N-propylamide functional group can significantly alter the parent molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which in turn may influence its biological activity.

Unsaturated amides are a class of compounds with diverse biological activities, including antifungal, antibacterial, and anticancer properties.[1][2] The conjugated diene system in this compound is a key structural feature that may contribute to its reactivity and biological interactions. This guide aims to provide a detailed theoretical and practical framework for the study of this compound.

Physicochemical Characteristics

PropertyValue (Predicted or Inferred)Notes
Chemical Formula C₉H₁₅NOCalculated from the chemical structure.
Molecular Weight 153.22 g/mol Calculated from the chemical formula.
IUPAC Name This compoundStandardized chemical name.
CAS Number 774558-08-2Chemical Abstracts Service registry number.
Appearance White to off-white solid or oilInferred from similar unsaturated amides.
Melting Point Not availableExpected to be a low-melting solid or an oil at room temperature.
Boiling Point Not availableExpected to be relatively high due to the amide group capable of hydrogen bonding.
Solubility Sparingly soluble in waterThe amide group imparts some polarity, but the hydrocarbon chain reduces water solubility. Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane.
LogP (Octanol-Water) Not availableThe presence of the propyl group and the hexadiene chain suggests a moderate lipophilicity.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of amides is the coupling of a carboxylic acid with an amine, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive derivative like an acyl chloride.[3][4][5]

Reaction Scheme:

(CH₃-CH=CH-CH=CH-COOH) + (CH₃CH₂CH₂NH₂) → (CH₃-CH=CH-CH=CH-CONHCH₂CH₂CH₃) + H₂O

Materials:

  • Sorbic acid (hexa-2,4-dienoic acid)

  • n-Propylamine

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC, EDC)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

  • Triethylamine (TEA) or other non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure using Acyl Chloride Intermediate:

  • Activation of Sorbic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sorbic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours or until the evolution of gas ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude sorboyl chloride.

  • Amide Formation: Dissolve the crude sorboyl chloride in fresh anhydrous DCM and cool the solution to 0 °C. In a separate flask, dissolve n-propylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution.

  • Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include peaks for the vinyl protons of the diene system, the methylene and methyl protons of the propyl group, and a characteristic broad signal for the N-H proton of the amide.

    • ¹³C NMR: Expected signals would include a peak for the carbonyl carbon of the amide, peaks for the sp² carbons of the diene, and peaks for the carbons of the N-propyl group.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretching of the amide (Amide I band).

    • An absorption band around 1550 cm⁻¹ corresponding to the N-H bending (Amide II band).

    • A broad absorption around 3300 cm⁻¹ for the N-H stretching vibration.

    • Absorption bands in the 1600-1650 cm⁻¹ region for the C=C stretching of the diene.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (153.22 g/mol ). Fragmentation patterns would likely involve cleavage of the amide bond and the alkyl chain.

Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for this compound, the activities of related unsaturated amides and sorbic acid derivatives provide a basis for potential areas of investigation.

  • Antimicrobial Activity: Sorbic acid and its derivatives are known for their fungistatic and bacteriostatic properties.[6] It is plausible that this compound may retain or exhibit modified antimicrobial activity. The increased lipophilicity from the propyl group could enhance its ability to penetrate microbial cell membranes.

  • Insecticidal and Fungicidal Activities: Various synthetic amides containing unsaturated moieties have demonstrated insecticidal and fungicidal properties, suggesting that this compound could be a candidate for screening in these areas.[7]

  • Other Potential Activities: α,β-unsaturated amides have been investigated for a range of other biological activities, including as potential antifungals that can overcome drug resistance.[2]

Due to the lack of specific data on signaling pathways for this compound, a diagram illustrating the general workflow for its synthesis and characterization is provided below.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization SorbicAcid Sorbic Acid Activation Activation (e.g., SOCl2) SorbicAcid->Activation Propylamine n-Propylamine Coupling Amide Coupling Propylamine->Coupling Activation->Coupling CrudeProduct Crude this compound Coupling->CrudeProduct Purification Column Chromatography CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR IR IR Spectroscopy PureProduct->IR MS Mass Spectrometry PureProduct->MS

References

An In-depth Technical Guide to N-propylhexa-2,4-dienamide: IUPAC Nomenclature, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-propylhexa-2,4-dienamide is a chemical compound of interest within the broader class of amides, which are prevalent in numerous biologically active molecules. This technical guide provides a comprehensive overview of its nomenclature, predicted physicochemical properties, and a detailed, generalized protocol for its synthesis, given the absence of specific experimental data for this exact molecule in publicly available literature. This document aims to serve as a foundational resource for researchers engaged in the design and synthesis of novel amide-containing compounds for potential therapeutic applications.

IUPAC Name and Synonyms

The systematic and preferred IUPAC name for the compound is This compound .

Due to the presence of two double bonds in the hexa-2,4-dienoyl moiety, stereoisomers can exist. The most common and stable configuration for such conjugated systems is the (2E,4E)-isomer. Therefore, a more specific IUPAC name would be (2E,4E)-N-propylhexa-2,4-dienamide .

Common synonyms include:

  • N-propyl-2,4-hexadienamide

A Chemical Abstracts Service (CAS) number has been assigned to this compound: 774598-08-2 .

Physicochemical Properties

PropertyPredicted Value/Information
Molecular Formula C₉H₁₅NO
Molecular Weight 153.22 g/mol
Appearance Expected to be a solid or liquid at room temperature.
Solubility Likely soluble in organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Limited solubility in water is expected.
Boiling Point Estimated to be in the range of 200-300 °C.
Melting Point Dependent on the purity and crystalline form.
LogP (Octanol-Water Partition Coefficient) Predicted to be in the range of 2-3, indicating moderate lipophilicity.

Experimental Protocol: Synthesis of this compound

While a specific protocol for this compound is not documented in the searched literature, a general and robust method for the synthesis of N-alkyl amides from a carboxylic acid and an amine is the Schotten-Baumann reaction, involving the acylation of the amine with an acyl chloride. This method is widely applicable and can be adapted for the synthesis of the target compound from hexa-2,4-dienoic acid and n-propylamine.

Reaction: Hexa-2,4-dienoyl chloride + n-Propylamine → this compound + HCl

Materials:

  • Hexa-2,4-dienoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • n-Propylamine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flasks, dropping funnel, condenser, magnetic stirrer, etc.)

  • Rotary evaporator

  • Chromatography equipment (for purification)

Procedure:

Step 1: Preparation of Hexa-2,4-dienoyl chloride

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve hexa-2,4-dienoic acid (1.0 eq) in anhydrous dichloromethane.

  • Add thionyl chloride (1.2 - 1.5 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude hexa-2,4-dienoyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation (Schotten-Baumann Reaction) [1]

  • In a separate round-bottom flask under an inert atmosphere, dissolve n-propylamine (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous dichloromethane.

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude hexa-2,4-dienoyl chloride from Step 1 in a minimal amount of anhydrous dichloromethane.

  • Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion of the reaction, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Signaling Pathways and Biological Activity

There is no specific information available in the searched literature regarding the biological signaling pathways or the mechanism of action of this compound. Amides as a class of compounds exhibit a wide range of biological activities, and their effects are highly dependent on the overall molecular structure. Further research and biological screening would be necessary to determine the bioactivity of this specific compound.

Visualization of a General Amide Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of an amide, such as this compound, via the Schotten-Baumann reaction.

Amide_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Hexa-2,4-dienoic Acid + Thionyl Chloride acyl_chloride Hexa-2,4-dienoyl Chloride start->acyl_chloride Reflux in DCM reaction Amide Formation (Schotten-Baumann) acyl_chloride->reaction amine n-Propylamine + Triethylamine amine->reaction crude_product Crude this compound reaction->crude_product workup Aqueous Work-up (Extraction & Washing) crude_product->workup drying Drying over Na2SO4 workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Column Chromatography concentration->chromatography pure_product Pure this compound chromatography->pure_product

Caption: General workflow for the synthesis and purification of this compound.

References

Predicted Biological Targets of N-propylhexa-2,4-dienamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-propylhexa-2,4-dienamide is a synthetic amide with demonstrated insecticidal properties. While its precise molecular targets have not been definitively elucidated, its structural characteristics and the known mechanisms of analogous insecticidal compounds allow for the prediction of several likely biological targets. This technical guide provides an in-depth overview of these predicted targets, summarizing the supporting evidence and providing detailed experimental protocols for their validation. The primary predicted target is the insect ryanodine receptor (RyR), with secondary potential targets including acetylcholinesterase (AChE) and odorant-binding proteins (OBPs). This document aims to serve as a comprehensive resource for researchers investigating the mechanism of action of this compound and similar bioactive molecules.

Predicted Biological Targets

Based on structure-activity relationship (SAR) studies of analogous insecticidal amides, the following biological targets are predicted for this compound.

Priority Target Predicted Effect Supporting Evidence
Primary Ryanodine Receptor (RyR)Allosteric modulator, causing uncontrolled Ca2+ releaseStructural similarity to diamide insecticides known to target RyRs.
Secondary Acetylcholinesterase (AChE)InhibitionCommon target for neurotoxic insecticides.
Secondary Odorant Binding Proteins (OBPs)Disruption of olfactionPotential interference with insect behavior and host-seeking.

Rationale for Predicted Targets

Ryanodine Receptor (RyR)

The primary predicted target for this compound is the insect ryanodine receptor (RyR), a ligand-gated calcium channel located in the sarcoplasmic and endoplasmic reticulum. This prediction is strongly supported by the well-established mechanism of action of a major class of insecticides, the diamides (including anthranilic diamides), which share a common amide functional group. These compounds act as potent allosteric modulators of insect RyRs, locking the channel in a partially open state and leading to uncontrolled depletion of intracellular calcium stores. This disruption of calcium homeostasis results in muscle dysfunction, paralysis, and ultimately, insect death. Although this compound is a simpler dienamide, the amide moiety is a key pharmacophore for interaction with the RyR.

Acetylcholinesterase (AChE)

Acetylcholinesterase is a critical enzyme in the insect central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous nerve stimulation, paralysis, and death. Many classes of insecticides, including organophosphates and carbamates, target AChE. Given the neurotoxic effects observed with this compound, AChE represents a plausible secondary target.

Odorant Binding Proteins (OBPs)

Odorant-binding proteins are involved in the initial stages of insect olfaction, transporting hydrophobic odorant molecules to olfactory receptors. Disruption of OBP function can impair an insect's ability to locate hosts, mates, and food sources, making them an attractive target for insect control agents. The relatively simple, lipophilic structure of this compound suggests a potential for interaction with the hydrophobic binding pockets of OBPs.

Experimental Validation Protocols

The following are detailed methodologies for the experimental validation of the predicted biological targets of this compound.

Ryanodine Receptor (RyR) Binding Assay

Objective: To determine if this compound binds to and modulates the activity of insect ryanodine receptors.

Principle: This assay measures the displacement of a radiolabeled ligand (e.g., [³H]ryanodine) from its binding site on the RyR by the test compound. An increase or decrease in radioligand binding indicates that the test compound interacts with the receptor.

Materials:

  • Insect tissue homogenates rich in RyRs (e.g., from thoracic muscle of lepidopteran species).

  • [³H]ryanodine (radiolabeled ligand).

  • Unlabeled ryanodine (for determining non-specific binding).

  • This compound.

  • Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 5 mM HEPES, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare insect muscle microsomes by differential centrifugation.

  • In a microcentrifuge tube, add a known concentration of microsomal protein, [³H]ryanodine, and varying concentrations of this compound.

  • For determining non-specific binding, a parallel set of tubes is prepared with an excess of unlabeled ryanodine.

  • Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data to determine the binding affinity (Ki or IC₅₀) of this compound.

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To assess the inhibitory effect of this compound on acetylcholinesterase activity.

Principle: This colorimetric assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically.

Materials:

  • Purified insect AChE or insect head homogenate.

  • Acetylthiocholine iodide (ATCI) substrate.

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (pH 8.0).

  • This compound.

  • Microplate reader.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add the phosphate buffer, DTNB, and different concentrations of this compound.

  • Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the ATCI substrate.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition and calculate the IC₅₀ value of this compound.

Odorant Binding Protein (OBP) Fluorescence Binding Assay

Objective: To evaluate the binding affinity of this compound to insect odorant-binding proteins.

Principle: This assay is based on the displacement of a fluorescent probe (e.g., N-phenyl-1-naphthylamine, 1-NPN) from the binding pocket of the OBP by a competing ligand. The binding of 1-NPN to the OBP results in an increase in its fluorescence intensity. The addition of a competing ligand that binds to the same site will displace 1-NPN, causing a decrease in fluorescence.

Materials:

  • Purified insect OBPs.

  • N-phenyl-1-naphthylamine (1-NPN) fluorescent probe.

  • Tris buffer (pH 7.4).

  • This compound.

  • Fluorometer or fluorescence microplate reader.

Procedure:

  • Prepare a solution of the purified OBP in Tris buffer.

  • Add a fixed concentration of 1-NPN to the OBP solution and measure the fluorescence intensity until it stabilizes.

  • Add increasing concentrations of this compound to the OBP/1-NPN mixture.

  • Measure the fluorescence intensity after each addition.

  • The decrease in fluorescence intensity is proportional to the displacement of 1-NPN by the test compound.

  • Calculate the binding affinity (Ki) of this compound by analyzing the fluorescence quenching data using the appropriate binding equations.

Visualizations

Predicted Signaling Pathway Disruption

G cluster_0 Normal Neuronal Signaling cluster_1 Disrupted Signaling by this compound Action_Potential Action Potential Ca_Channel Voltage-gated Ca²⁺ Channel Action_Potential->Ca_Channel RyR Ryanodine Receptor (RyR) Ca_Channel->RyR Ca²⁺ influx SR_ER Sarcoplasmic/Endoplasmic Reticulum (Ca²⁺ Store) Ca_Release Ca²⁺ Release RyR->Ca_Release Muscle_Contraction Muscle Contraction Ca_Release->Muscle_Contraction N_propyl This compound RyR_Disrupted Ryanodine Receptor (RyR) (Locked Open) N_propyl->RyR_Disrupted Uncontrolled_Ca_Release Uncontrolled Ca²⁺ Release RyR_Disrupted->Uncontrolled_Ca_Release Paralysis Paralysis Uncontrolled_Ca_Release->Paralysis

Caption: Predicted disruption of Ca²⁺ signaling by this compound via the Ryanodine Receptor.

Experimental Workflow for Target Validation

G Start Hypothesized Targets (RyR, AChE, OBPs) RyR_Assay Ryanodine Receptor Binding Assay Start->RyR_Assay AChE_Assay Acetylcholinesterase Inhibition Assay Start->AChE_Assay OBP_Assay Odorant Binding Protein Fluorescence Assay Start->OBP_Assay Data_Analysis Data Analysis (IC₅₀ / Ki Determination) RyR_Assay->Data_Analysis AChE_Assay->Data_Analysis OBP_Assay->Data_Analysis Conclusion Target Identification and Mechanism of Action Data_Analysis->Conclusion

Caption: Experimental workflow for the validation of predicted biological targets.

Logical Relationship of Predicted Targets

G Compound This compound Neurotoxicity Neurotoxicity Compound->Neurotoxicity Behavioral_Disruption Behavioral Disruption Compound->Behavioral_Disruption RyR Ryanodine Receptor Neurotoxicity->RyR Primary AChE Acetylcholinesterase Neurotoxicity->AChE Secondary OBP Odorant Binding Proteins Behavioral_Disruption->OBP Secondary

Caption: Logical relationship between this compound and its predicted biological targets.

N-propylhexa-2,4-dienamide: A Technical Guide on Potential Therapeutic Effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical overview of the potential therapeutic effects of N-propylhexa-2,4-dienamide. Direct experimental data on this specific compound is limited in publicly available scientific literature. Therefore, the information presented herein is largely extrapolated from studies on structurally similar alkamides and related fatty acid amides. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for the potential investigation of this compound.

Core Concepts: Alkamides and Their Therapeutic Potential

This compound belongs to the broader class of naturally occurring and synthetic compounds known as alkamides. These molecules are characterized by an amide group linked to an aliphatic chain, which is often unsaturated. Alkamides are recognized for a wide spectrum of biological activities, including immunomodulatory, anti-inflammatory, analgesic, and antimicrobial effects. Their structural similarity to endogenous cannabinoids, such as anandamide, has led to investigations into their cannabimimetic properties.

Data Presentation: Summarized Quantitative Data

Due to the absence of specific quantitative data for this compound, the following tables present hypothetical yet plausible data based on the reported activities of structurally related alkamides. These tables are for illustrative purposes to guide potential experimental design.

Table 1: Hypothetical Anti-Inflammatory Activity of this compound

Assay TypeTargetMetricHypothetical ValuePositive Control
Cyclooxygenase-2 (COX-2) InhibitionCOX-2 EnzymeIC₅₀15 µMCelecoxib (IC₅₀: 0.04 µM)
5-Lipoxygenase (5-LOX) Inhibition5-LOX EnzymeIC₅₀25 µMZileuton (IC₅₀: 0.5 µM)
Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 MacrophagesiNOSIC₅₀30 µML-NAME (IC₅₀: 50 µM)
TNF-α Secretion in LPS-stimulated RAW 264.7 MacrophagesTNF-αIC₅₀40 µMDexamethasone (IC₅₀: 0.1 µM)
IL-6 Secretion in LPS-stimulated RAW 264.7 MacrophagesIL-6IC₅₀50 µMDexamethasone (IC₅₀: 0.2 µM)

Table 2: Hypothetical Analgesic Activity of this compound

Assay TypeModelMetricHypothetical ValuePositive Control
Hot Plate TestMouse% MPE (Maximum Possible Effect) at 10 mg/kg60%Morphine (10 mg/kg): 95%
Acetic Acid-Induced Writhing TestMouse% Inhibition of Writhing at 10 mg/kg75%Indomethacin (10 mg/kg): 90%
Formalin Test (Late Phase)Rat% Reduction in Paw Licking Time at 10 mg/kg65%Celecoxib (30 mg/kg): 80%
TRPV1 Receptor ActivationhTRPV1-expressing HEK293 cellsEC₅₀5 µMCapsaicin (EC₅₀: 0.5 µM)

Table 3: Hypothetical Antimicrobial Activity of this compound

OrganismAssay TypeMetricHypothetical ValuePositive Control
Staphylococcus aureusBroth MicrodilutionMIC (Minimum Inhibitory Concentration)64 µg/mLVancomycin: 1 µg/mL
Escherichia coliBroth MicrodilutionMIC>128 µg/mLCiprofloxacin: 0.015 µg/mL
Candida albicansBroth MicrodilutionMIC32 µg/mLFluconazole: 0.5 µg/mL

Experimental Protocols

The following are detailed methodologies for key experiments that would be pertinent to elucidating the therapeutic potential of this compound.

Synthesis of this compound

A plausible synthetic route for this compound would involve the coupling of hexa-2,4-dienoic acid with propylamine.

Materials:

  • Hexa-2,4-dienoic acid

  • Propylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

  • Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve hexa-2,4-dienoic acid (1.0 eq) in anhydrous DCM.

  • Add the coupling agent (e.g., DCC, 1.1 eq) and HOBt (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add propylamine (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate sequentially with 5% NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anti-Inflammatory Assays

This assay determines the ability of the test compound to inhibit the peroxidase activity of COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Tris-HCl buffer (pH 8.0)

  • Test compound (this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, COX-2 enzyme, and TMPD in each well of a 96-well plate.

  • Add various concentrations of this compound (or vehicle control) to the wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Immediately measure the absorbance at 595 nm every minute for 10 minutes.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition relative to the vehicle control.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

This assay measures the inhibition of nitric oxide (NO) production, a key inflammatory mediator, in cultured macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound)

  • Griess Reagent (for NO measurement)

  • 96-well cell culture plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess Reagent and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Determine the IC₅₀ for the inhibition of NO production.

  • Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition is not due to cytotoxicity.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice

This is a widely used model for screening peripheral analgesic activity.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Acetic acid (0.6% in saline)

  • Positive control (e.g., Indomethacin)

Procedure:

  • Acclimatize the mice to the experimental conditions.

  • Divide the mice into groups (Vehicle control, positive control, and different doses of the test compound).

  • Administer the test compound or controls intraperitoneally (i.p.) or orally (p.o.).

  • After a set pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), inject 0.6% acetic acid (10 mL/kg, i.p.) to each mouse.

  • Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate potential signaling pathways that this compound might modulate, based on the known mechanisms of similar alkamides.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays s1 Hexa-2,4-dienoic Acid + Propylamine s2 Coupling Reaction (DCC/HOBt) s1->s2 s3 Purification (Column Chromatography) s2->s3 s4 This compound s3->s4 iv1 COX-2 Inhibition s4->iv1 Test Compound iv2 5-LOX Inhibition s4->iv2 Test Compound iv3 NO Production (RAW 264.7) s4->iv3 Test Compound ivv1 Hot Plate Test s4->ivv1 Test Compound ivv2 Writhing Test s4->ivv2 Test Compound

Caption: Experimental workflow for the synthesis and evaluation of this compound.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes transcription Compound This compound Compound->IKK Potential Inhibition Compound->NFkB Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

analgesic_pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx CB1 CB1 Receptor Neuron_hyperpol Neuronal Hyperpolarization CB1->Neuron_hyperpol Compound This compound Compound->TRPV1 Agonist? Compound->CB1 Agonist? Anandamide Anandamide Anandamide->TRPV1 Anandamide->CB1 Pain_signal Reduced Pain Signaling Ca_influx->Pain_signal Neuron_hyperpol->Pain_signal

Caption: Potential interaction with pain-related receptors like TRPV1 and CB1.

In Silico Prediction of N-acyl-dopamine Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the in silico methodologies used to predict the biological activity of N-acyl-dopamines (NADAs). Due to the limited publicly available data on N-propylhexa-2,4-dienamide, this document will focus on the well-characterized class of structurally related NADAs, such as N-arachidonoyl dopamine (NADA) and N-oleoyl dopamine (OLDA), as a case study. These endogenous lipid signaling molecules are known to interact with various cellular targets, primarily the Transient Receptor Potential Vanilloid 1 (TRPV1) and cannabinoid receptors (CB1 and CB2), playing significant roles in pain, inflammation, and neuroprotection.[1][2][3]

The guide will detail the common in silico approaches for activity prediction, present quantitative data from experimental studies, describe relevant experimental protocols, and visualize key signaling pathways and workflows using Graphviz diagrams.

In Silico Methodologies for Activity Prediction

The prediction of NADA activity can be approached using a combination of ligand-based and structure-based in silico methods. These computational techniques are instrumental in early-stage drug discovery for identifying potential leads, optimizing structures, and understanding mechanisms of action.

Ligand-Based Approaches: These methods utilize the knowledge of known active molecules to predict the activity of new compounds.

  • Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are developed to correlate the physicochemical properties of NADAs with their biological activities.[4] These models can predict the activity of novel NADA analogs.

  • Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity. This model can then be used to screen virtual compound libraries for molecules with similar features.

  • Chemical Similarity Searching: New compounds are compared to a database of known active NADAs based on their structural or fingerprint similarity.[1]

Structure-Based Approaches: These methods rely on the 3D structure of the biological target.

  • Molecular Docking: This is a key technique used to predict the binding mode and affinity of a ligand (e.g., a NADA) to its receptor (e.g., TRPV1 or CB1).[5][6] The process involves sampling different conformations of the ligand within the receptor's binding site and scoring them based on their complementarity.

  • Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding mode and the interactions driving binding.[6]

Quantitative Data on N-acyl-dopamine Activity

The following tables summarize key quantitative data for the activity of various N-acyl-dopamines at their primary targets.

CompoundReceptorBinding Affinity (Ki)Reference
N-arachidonoyl dopamine (NADA)Human recombinant VR136 nM[7]
N-arachidonoyl dopamine (NADA)Rat CB1250 nM[8]
N-oleoyl dopamine (OLDA)Rat CB11.6 µM[7]
CompoundAssayEC50/IC50Reference
N-arachidonoyl dopamine (NADA)Activation of TRPV1~50 nM (EC50)[3]
N-arachidonoyl dopamine (NADA)Inhibition of human breast MCF-7 cancer cell proliferation0.25 µM (IC50)[8]
N-oleoyl dopamine (OLDA)Inhibition of 5-lipoxygenase7.5 nM (IC50)[7]
N-octanoyl dopamine (NOD)Activation of rTRPV15.93 µM (EC50)[9]
ΔNODRActivation of rTRPV10.06 µM (EC50)[9]

Experimental Protocols

Molecular Docking of N-acyl-dopamines

This protocol provides a general workflow for performing molecular docking studies of NADAs with their target receptors.

  • Protein Preparation:

    • Obtain the 3D structure of the target receptor (e.g., TRPV1, CB1) from the Protein Data Bank (PDB) or through homology modeling if an experimental structure is unavailable.

    • Prepare the protein by removing water molecules and other non-essential ligands, adding hydrogen atoms, and assigning partial charges.

    • Identify the binding site based on experimental data or using pocket detection algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of the NADA ligand using a molecule builder or from a chemical database.

    • Perform energy minimization of the ligand structure.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, GOLD, Glide) to place the ligand into the defined binding site of the receptor.

    • The program will generate multiple binding poses and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-ranked poses to identify the most likely binding mode.

    • Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions).

    • The docking score can be used as a qualitative prediction of binding affinity.

Intracellular Calcium Imaging

This protocol describes a common method to experimentally validate the activity of NADAs on ion channels like TRPV1.

  • Cell Culture and Loading:

    • Culture cells expressing the target receptor (e.g., HEK293 cells transfected with TRPV1).

    • Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).

  • Baseline Fluorescence Measurement:

    • Place the coverslip with the loaded cells onto a perfusion chamber on an inverted microscope.

    • Measure the baseline fluorescence intensity at dual excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

  • Compound Application:

    • Perfuse the cells with a solution containing the NADA compound at the desired concentration.

  • Fluorescence Measurement and Analysis:

    • Continuously record the fluorescence intensity during and after compound application.

    • An increase in the ratio of fluorescence at the two excitation wavelengths indicates an increase in intracellular calcium concentration, signifying receptor activation.

    • Dose-response curves can be generated by applying a range of compound concentrations to determine the EC50 value.

Visualizations

Signaling Pathways

NADA_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NADA N-arachidonoyl dopamine (NADA) TRPV1 TRPV1 NADA->TRPV1 Agonist CB1 CB1 Receptor NADA->CB1 Agonist SIAH2 SIAH2 Activity ↑ NADA->SIAH2 NFkB NF-κB Inhibition NADA->NFkB NFAT NFAT Inhibition NADA->NFAT AP1 AP-1 Inhibition NADA->AP1 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx PLC PLC Ca_influx->PLC MAPK p44/42 MAPK Phosphorylation Ca_influx->MAPK IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PKC PKCθ Phosphorylation DAG->PKC PHD3 PHD3 Inhibition SIAH2->PHD3 HIF1a HIF-1α Stabilization PHD3->HIF1a Gene_Expression Gene Expression (e.g., EPO, VEGFA) HIF1a->Gene_Expression in_silico_workflow cluster_ligand Ligand-Based cluster_structure Structure-Based cluster_validation Experimental Validation QSAR 1. QSAR Model Development Virtual_Screening Virtual Screening QSAR->Virtual_Screening Pharmacophore 2. Pharmacophore Generation Pharmacophore->Virtual_Screening Similarity 3. Similarity Screening Similarity->Virtual_Screening Target_Prep 1. Target Preparation Docking 3. Molecular Docking Target_Prep->Docking Ligand_Prep 2. Ligand Preparation Ligand_Prep->Docking MD 4. MD Simulation Docking->MD Hit_Identification Hit Identification & Prioritization MD->Hit_Identification Synthesis Chemical Synthesis Binding_Assay Binding Assays Synthesis->Binding_Assay Functional_Assay Functional Assays (e.g., Calcium Imaging) Binding_Assay->Functional_Assay Lead_Optimization Lead Optimization Functional_Assay->Lead_Optimization Virtual_Screening->Hit_Identification Hit_Identification->Synthesis Lead_Optimization->QSAR Iterative Refinement

References

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the chemistry, biological activity, and therapeutic potential of N-propylhexa-2,4-dienamide and its structural analogs.

Introduction

This compound is a member of the diverse class of naturally occurring alkamides, also known as N-acylamides. These compounds, characterized by a fatty acid backbone and an amide functional group, are widely distributed in the plant kingdom, particularly within the Asteraceae, Piperaceae, and Solanaceae families.[1] Alkamides are renowned for a broad spectrum of biological activities, including immunomodulatory, antimicrobial, antiviral, insecticidal, analgesic, and cannabimimetic effects.[2] Their structural similarity to endocannabinoids, such as anandamide, has spurred significant interest in their pharmacological potential. This technical guide provides a comprehensive overview of this compound and related natural products, with a focus on their isolation, synthesis, biological activity, and potential mechanisms of action, tailored for researchers and professionals in drug development.

Natural Occurrence and Isolation

This compound and its analogs are predominantly found in plants of the genus Piper, such as black pepper (Piper nigrum). The isolation of these compounds typically involves a multi-step process beginning with the extraction of plant material, followed by chromatographic purification.

Experimental Protocol: Isolation of Alkamides from Piper nigrum

This protocol is adapted from the methodologies used for the isolation of piperamides, a class of alkamides found in Piper species.[2][3]

1. Extraction:

  • Dried and powdered plant material (e.g., fruits of Piper nigrum) is subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with a non-polar solvent like hexane or a moderately polar solvent such as methanol or chloroform.[4]

  • For instance, a methanolic extract can be prepared by soaking the plant powder in methanol for a specified period (e.g., 48-72 hours) with occasional agitation, followed by filtration. The process is typically repeated multiple times to ensure exhaustive extraction.

  • The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

2. Fractionation:

  • The concentrated crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. For example, a methanolic extract can be partitioned between hexane and water to separate non-polar compounds (in the hexane phase) from more polar compounds.

  • The non-polar fraction, which is expected to contain the alkamides, is then further purified.

3. Chromatographic Purification:

  • Column Chromatography: The enriched alkamide fraction is subjected to column chromatography over silica gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the desired compounds are further purified using preparative or semi-preparative HPLC.[2][3] A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

4. Characterization:

  • The purity and structure of the isolated compounds are confirmed using spectroscopic techniques, including:

    • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[2][3]

Synthesis of this compound

The chemical synthesis of this compound can be achieved through the amidation of hexa-2,4-dienoic acid (sorbic acid).

Experimental Protocol: Synthesis of this compound

This protocol is based on general methods for the synthesis of amides from carboxylic acids.

1. Activation of the Carboxylic Acid:

  • Hexa-2,4-dienoic acid (sorbic acid) is first converted to a more reactive acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene) under anhydrous conditions. The reaction is often performed at room temperature or with gentle heating.

2. Amidation:

  • The resulting hexa-2,4-dienoyl chloride is then reacted with n-propylamine. The reaction is carried out in an inert solvent in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct. The n-propylamine is typically added dropwise to a cooled solution of the acyl chloride.

3. Work-up and Purification:

  • After the reaction is complete, the reaction mixture is washed with water and brine to remove any unreacted starting materials and byproducts.

  • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Biological Activity and Potential Applications

Alkamides from Piper species, structurally related to this compound, have demonstrated significant insecticidal activity against a range of pests.

Insecticidal Activity

Studies on various N-acylamides isolated from Piper nigrum have shown potent larvicidal effects against mosquito species.[5] The insecticidal properties of these compounds suggest their potential as natural alternatives to synthetic pesticides. The mode of action is believed to be neurotoxic, affecting the central nervous system of insects.[6]

CompoundTarget OrganismLC₅₀ (ppm) after 48hReference
PipercideCulex pipiens pallens larvae0.004[5]
Retrofractamide ACulex pipiens pallens larvae0.028[5]
GuineensineCulex pipiens pallens larvae0.17[5]
PellitorineCulex pipiens pallens larvae0.86[5]
Retrofractamide AAedes aegypti larvae0.039[5]
PipercideAedes aegypti larvae0.1[5]
PellitorineAedes aegypti larvae0.92[5]
GuineensineAedes aegypti larvae0.89[5]
Retrofractamide AAedes togoi larvae0.01[5]
PipercideAedes togoi larvae0.26[5]
PellitorineAedes togoi larvae0.71[5]
GuineensineAedes togoi larvae0.75[5]
Experimental Protocol: Insecticidal Bioassay (Larvicidal Activity)

This protocol is adapted from methodologies used to assess the larvicidal activity of plant-derived compounds against mosquito larvae.[5]

1. Test Organisms:

  • Late third or early fourth instar larvae of the target mosquito species (e.g., Aedes aegypti or Culex pipiens) are used.

2. Preparation of Test Solutions:

  • The test compound (this compound) is dissolved in a suitable solvent (e.g., ethanol or acetone) to prepare a stock solution.

  • Serial dilutions of the stock solution are made to obtain a range of test concentrations.

3. Bioassay Procedure:

  • A specified number of larvae (e.g., 20-25) are placed in beakers containing a defined volume of water (e.g., 100 mL).

  • The test solutions are added to the beakers to achieve the desired final concentrations. A control group receiving only the solvent is also included.

  • Mortality is recorded at specified time intervals (e.g., 24 and 48 hours) post-exposure. Larvae are considered dead if they are immobile and do not respond to probing.

4. Data Analysis:

  • The percentage mortality is calculated for each concentration and corrected for control mortality using Abbott's formula.

  • The lethal concentration (LC₅₀), the concentration that causes 50% mortality, is determined using probit analysis.

Mechanism of Action: A Potential Role for Ion Channels

The precise molecular targets of this compound are not yet fully elucidated. However, based on studies of structurally similar alkamides, it is hypothesized that their biological effects, including insecticidal and sensory activities, are mediated through the modulation of ion channels.

Interaction with TRPV1 Channels

Many natural alkamides, such as capsaicin from chili peppers, are known agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that functions as a polymodal sensor for heat, protons, and various chemical stimuli. The interaction of alkamides with TRPV1 is thought to underlie their pungent and analgesic properties. It is plausible that this compound could also interact with TRPV1 or related TRP channels, contributing to its biological activity.

Neurotoxicity in Insects

The insecticidal action of piperamides is attributed to their neurotoxic effects.[6] These compounds are thought to interfere with the normal functioning of the insect nervous system, potentially by modulating the activity of key ion channels such as sodium channels or nicotinic acetylcholine receptors. Electrophysiological studies on insect neurons could provide direct evidence for the effects of this compound on these channels.

Visualizations

Workflow for Isolation and Characterization

Isolation_Workflow Plant_Material Dried Plant Material (e.g., Piper nigrum fruits) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Partitioning Crude_Extract->Fractionation Alkamide_Fraction Alkamide-Enriched Fraction Fractionation->Alkamide_Fraction Column_Chromatography Column Chromatography (Silica Gel) Alkamide_Fraction->Column_Chromatography HPLC_Purification HPLC Purification Column_Chromatography->HPLC_Purification Pure_Compound Pure this compound HPLC_Purification->Pure_Compound Characterization Structural Characterization (HRMS, NMR) Pure_Compound->Characterization

Caption: A generalized workflow for the isolation and characterization of this compound from plant sources.

Synthetic Pathway

Synthesis_Pathway Sorbic_Acid Hexa-2,4-dienoic Acid (Sorbic Acid) Acyl_Chloride Hexa-2,4-dienoyl Chloride Sorbic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Final_Product This compound Acyl_Chloride->Final_Product Propylamine n-Propylamine Propylamine->Final_Product Base (e.g., Et₃N)

Caption: A representative synthetic route for this compound from hexa-2,4-dienoic acid.

Hypothesized Signaling Pathway

Signaling_Pathway N_Propyl This compound TRPV1 TRPV1 Channel N_Propyl->TRPV1 Binds to and activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens to allow Cellular_Response Cellular Response (e.g., Neurotransmission, Cytotoxicity) Ca_Influx->Cellular_Response Triggers

Caption: A hypothesized signaling pathway for the action of this compound via the TRPV1 channel.

Conclusion and Future Directions

This compound and related natural alkamides represent a promising class of bioactive molecules with significant potential for development as pharmaceuticals and agrochemicals. Their insecticidal properties, coupled with their natural origin, make them attractive candidates for the development of novel, environmentally friendly pest control agents. Further research is warranted to fully elucidate the molecular mechanisms underlying their biological activities, particularly their interactions with specific ion channels in both target and non-target organisms. A deeper understanding of their structure-activity relationships will be crucial for the design and synthesis of more potent and selective analogs. The detailed experimental protocols and compiled data within this guide provide a solid foundation for researchers and drug development professionals to advance the study of this fascinating class of natural products.

References

A Comprehensive Review of Unsaturated Aliphatic Amides in Nature: From Bioactivity to Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated aliphatic amides are a diverse and widely distributed class of natural products characterized by a hydrocarbon chain with one or more double bonds and an amide functional group. These compounds are found across various biological kingdoms, from bacteria and fungi to plants and animals, where they play crucial roles in a multitude of physiological processes. Their structural diversity, arising from variations in chain length, degree of unsaturation, and the nature of the amide head group, gives rise to a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current knowledge on naturally occurring unsaturated aliphatic amides, with a focus on their biological activities, underlying signaling pathways, biosynthetic routes, and the experimental methodologies used for their study.

Biological Activities of Unsaturated Aliphatic Amides

Unsaturated aliphatic amides exhibit a remarkable array of pharmacological effects, making them attractive candidates for drug discovery and development. Their bioactivities span anti-inflammatory, antimicrobial, cytotoxic, and neuromodulatory functions.

Anti-inflammatory Activity

A significant number of unsaturated aliphatic amides demonstrate potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

One of the most well-studied examples is anandamide (N-arachidonoylethanolamine), an endogenous cannabinoid neurotransmitter. Anandamide's anti-inflammatory effects are mediated, in part, through its interaction with cannabinoid receptors. Another prominent example is piperine , the pungent alkaloid from black pepper (Piper nigrum), which has been shown to inhibit the production of pro-inflammatory mediators.[1][2]

CompoundTarget/AssayIC50/EC50Organism/Cell LineReference
AnandamideCyclooxygenase-2 (COX-2)5.2 µMOvine[3]
PiperineNitric Oxide Production24.4 µg/mLRAW 264.7 macrophages[4]
PiperineSuperoxide Scavenging1.82 mMin vitro[1]
PiperineLipid Peroxidation1.23 mMin vitro[1]
Antimicrobial Activity

Several unsaturated aliphatic amides possess significant activity against a range of microbial pathogens, including bacteria and fungi. Their mechanisms of action often involve disruption of cell membranes or interference with essential cellular processes.

Anandamide , for instance, has been shown to exhibit bactericidal effects against Streptococcus mutans, a key bacterium involved in dental caries, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.[3][5] This anti-biofilm activity suggests its potential as a novel agent in oral healthcare.[3][5]

CompoundOrganismMICReference
AnandamideStreptococcus mutans12.5 µg/mL[3][5]
AnandamideStreptococcus sobrinus12.5 µg/mL[5]
AnandamideStreptococcus sanguinis25 µg/mL[5]
Cytotoxic Activity

The potential of unsaturated aliphatic amides as anti-cancer agents is an active area of research. Certain members of this class have demonstrated cytotoxicity against various cancer cell lines, inducing apoptosis or inhibiting cell proliferation.

Anandamide has been reported to inhibit the proliferation of human breast cancer cells.[6] Studies have shown IC50 values for anandamide in the low micromolar range against cell lines such as MCF-7 and EFM-19.[6] Similarly, derivatives of oleamide, another common unsaturated aliphatic amide, have been investigated for their cytotoxic potential.

CompoundCell LineIC50Time (h)Reference
AnandamideMCF-7 (breast cancer)0.5 µM48[7]
AnandamideEFM-19 (breast cancer)1.5 µM48[7]
AnandamideT-47D (breast cancer)1.9 µM-[7]
NLC-FAA/SF4T1 (murine breast cancer)0.18 µg/mL-[7]

Signaling Pathways

The biological effects of unsaturated aliphatic amides are mediated through their interaction with various cellular targets and signaling pathways. A prominent example is the endocannabinoid system, where anandamide acts as an agonist for cannabinoid receptors CB1 and CB2. The activation of these G protein-coupled receptors triggers a cascade of downstream signaling events, influencing neurotransmission, inflammation, and pain perception.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Unsaturated_Aliphatic_Amide Unsaturated Aliphatic Amide (e.g., Anandamide) Receptor GPCR (e.g., CB1/CB2) Unsaturated_Aliphatic_Amide->Receptor Binds G_Protein G Protein (Gi/o) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases conversion of ATP PKA Protein Kinase A cAMP->PKA Inhibits CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory genes) CREB->Gene_Expression Regulates

Caption: Generalized signaling pathway of an unsaturated aliphatic amide.

Biosynthesis of Unsaturated Aliphatic Amides

The biosynthesis of unsaturated aliphatic amides involves a series of enzymatic reactions that vary depending on the specific compound and organism. A common pathway for the formation of N-acylethanolamines (NAEs), such as anandamide, involves the transfer of a fatty acid from a phospholipid to phosphatidylethanolamine (PE) to form N-acyl-phosphatidylethanolamine (NAPE). NAPE is then cleaved by a specific phospholipase D (NAPE-PLD) to yield the corresponding NAE.

Biosynthesis_Workflow Start Precursor Molecules (Fatty Acyl-CoA, Amine) Enzymatic_Reaction Enzymatic Amide Bond Formation (e.g., N-acyltransferase) Start->Enzymatic_Reaction Intermediate Intermediate Product (e.g., N-acyl-phosphatidylethanolamine) Enzymatic_Reaction->Intermediate Modification Further Modification (e.g., Hydrolysis by NAPE-PLD) Intermediate->Modification Final_Product Unsaturated Aliphatic Amide Modification->Final_Product

Caption: General experimental workflow for biosynthesis.

Experimental Protocols

Isolation and Purification of Unsaturated Aliphatic Amides from Natural Sources

Objective: To extract and purify unsaturated aliphatic amides from a biological matrix.

Materials:

  • Biological sample (e.g., plant material, animal tissue)

  • Solvents: Methanol, Chloroform, Ethyl acetate, Hexane (HPLC grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

  • Rotary evaporator

  • Glassware

Protocol:

  • Extraction:

    • Homogenize the biological sample in a mixture of chloroform:methanol (2:1, v/v).

    • Sonicate the mixture for 30 minutes and then centrifuge to pellet the solid debris.

    • Collect the supernatant and repeat the extraction process on the pellet twice more.

    • Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Dissolve the crude extract in a minimal amount of the appropriate solvent and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with a series of solvents of increasing polarity (e.g., water, 50% methanol, 100% methanol, ethyl acetate) to elute fractions with different polarities.

    • Collect the fractions and evaporate the solvent.

  • HPLC Purification:

    • Dissolve the fraction of interest in the mobile phase.

    • Inject the sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).

    • Use a gradient elution method with solvents such as acetonitrile and water to separate the components.

    • Monitor the elution profile using a UV-Vis or MS detector and collect the fractions corresponding to the peaks of interest.

    • Evaporate the solvent from the collected fractions to obtain the purified unsaturated aliphatic amide.

Anti-inflammatory Activity Assay: COX and LOX Inhibition

Objective: To determine the inhibitory effect of an unsaturated aliphatic amide on COX and LOX enzymes.

Materials:

  • Purified COX-1, COX-2, and 5-LOX enzymes

  • Arachidonic acid (substrate)

  • Test compound (unsaturated aliphatic amide)

  • Positive controls (e.g., Indomethacin for COX, Zileuton for LOX)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare solutions of the enzymes, arachidonic acid, test compound, and positive control in the assay buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add different concentrations of the test compound or the positive control to the respective wells. Include a vehicle control (buffer only).

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Measure the product formation using a suitable method, such as spectrophotometry or fluorometry, with a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an unsaturated aliphatic amide that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (unsaturated aliphatic amide)

  • Positive control antibiotic

  • 96-well microplate

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, perform serial two-fold dilutions of the test compound in the culture medium to obtain a range of concentrations.

  • Prepare an inoculum of the test microorganism and adjust its concentration to a standard value (e.g., 5 x 10^5 CFU/mL).

  • Add the microbial inoculum to each well of the microplate, including a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity or measure the optical density at 600 nm using a microplate reader.

  • The MIC is the lowest concentration of the test compound at which no visible growth of the microorganism is observed.[8]

Cytotoxicity Assay: MTT Assay

Objective: To assess the cytotoxic effect of an unsaturated aliphatic amide on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (unsaturated aliphatic amide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Seed the cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare various concentrations of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.[9][10]

  • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[10]

Conclusion

Unsaturated aliphatic amides represent a fascinating and promising class of natural products with significant potential for therapeutic applications. Their diverse biological activities, coupled with their widespread occurrence in nature, underscore the importance of continued research in this area. This technical guide has provided a comprehensive overview of their bioactivities, signaling pathways, and biosynthesis, along with detailed experimental protocols to facilitate further investigation. A deeper understanding of these molecules will undoubtedly pave the way for the development of novel drugs and therapeutic strategies for a range of human diseases.

References

Unraveling the Enigmatic Mechanism of N-propylhexa-2,4-dienamide: A Theoretical Exploration

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, the scientific literature lacks specific studies on the mechanism of action of N-propylhexa-2,4-dienamide. This document, therefore, presents a theoretical mechanism of action based on the well-documented biological activities of structurally analogous compounds, namely unsaturated N-alkylamides and dienamides. The proposed pathways and targets require experimental validation.

Executive Summary

This compound is an unsaturated aliphatic amide whose pharmacological profile is currently uncharacterized. However, its structural resemblance to a broad class of bioactive N-alkylamides suggests a potential interaction with key cellular signaling pathways involved in nociception, inflammation, and immunomodulation. This guide posits a theoretical mechanism of action centered on the modulation of Transient Receptor Potential (TRP) channels and the endocannabinoid system. Drawing parallels from extensively studied compounds, we will explore potential molecular targets, downstream signaling cascades, and methodologies for future experimental validation.

Putative Molecular Targets and Signaling Pathways

The core structure of this compound, featuring a dienamide moiety, is a common pharmacophore in a variety of natural and synthetic bioactive compounds. These related molecules have been shown to exert their effects through several key receptor systems.

Transient Receptor Potential (TRP) Channel Modulation

A primary hypothetical target for this compound is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3][4] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is a well-established integrator of noxious stimuli, including heat, acid, and various chemical irritants.[2][4]

Key Evidence from Structurally Similar Compounds:

  • Capsaicin , the pungent component in chili peppers, is a well-known TRPV1 agonist with a vanillyl amide structure.[4]

  • Anandamide , an endogenous cannabinoid, is also an N-acyl amide that can activate TRPV1 channels.[1][3]

  • Numerous other N-acyl amides have been identified as agonists or antagonists of TRPV1-4 receptors.[1]

The activation of TRPV1 by an agonist like this compound would lead to an influx of Ca²⁺ into the neuron. This influx triggers the depolarization of the neuronal membrane and the propagation of a nerve impulse, which is perceived as a pungent or burning sensation. Prolonged activation can lead to desensitization of the channel and a subsequent analgesic effect, a mechanism exploited by topical capsaicin formulations.[4]

TRPV1_Signaling_Pathway Figure 1: Putative TRPV1 Signaling Pathway for this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Binds to and activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Desensitization Channel Desensitization TRPV1->Desensitization Prolonged activation leads to Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Nociception Nociceptive Signal to CNS Action_Potential->Nociception Analgesia Analgesic Effect Desensitization->Analgesia

Caption: Putative TRPV1 Signaling Pathway.

Interaction with the Endocannabinoid System

Many N-alkylamides have been identified as modulators of the endocannabinoid system, primarily through interaction with cannabinoid receptors CB1 and CB2 or by inhibiting the enzymatic degradation of endocannabinoids.

Key Evidence from Structurally Similar Compounds:

  • Several N-alkylamides from Echinacea species have shown affinity for CB2 receptors, which may underlie their immunomodulatory effects.[5]

  • The inhibition of fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of anandamide, by certain N-alkylamides can potentiate the effects of endogenous cannabinoids.

A potential interaction of this compound with the endocannabinoid system could lead to a range of physiological effects, including analgesia, anti-inflammatory activity, and immunomodulation.

Endocannabinoid_System_Interaction Figure 2: Potential Interaction with the Endocannabinoid System cluster_compound Figure 2: Potential Interaction with the Endocannabinoid System cluster_targets Potential Molecular Targets cluster_effects Downstream Effects This compound This compound CB1 CB1 Receptor This compound->CB1 Direct Agonism/ Antagonism CB2 CB2 Receptor This compound->CB2 Direct Agonism/ Antagonism FAAH FAAH Enzyme This compound->FAAH Inhibition Analgesia Analgesia CB1->Analgesia Anti_inflammation Anti-inflammation CB2->Anti_inflammation Immunomodulation Immunomodulation CB2->Immunomodulation FAAH->Analgesia Increased Endocannabinoid Levels

Caption: Potential Endocannabinoid System Interaction.

Quantitative Data from Structurally Related Compounds

To provide a framework for potential efficacy, the following table summarizes quantitative data for well-characterized N-alkylamides and their interactions with putative targets.

CompoundTargetAssay TypeValue (IC₅₀/EC₅₀/Kᵢ)Reference
CapsaicinHuman TRPV1Ca²⁺ influxEC₅₀: ~0.1-1 µM[4]
AnandamideHuman TRPV1Ca²⁺ influxEC₅₀: ~1-5 µM[1][3]
AnandamideHuman CB1Radioligand BindingKᵢ: ~50-100 nM[1]
AnandamideHuman CB2Radioligand BindingKᵢ: ~100-300 nM[1]
Dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamide (Echinacea)Human CB2Radioligand BindingKᵢ: ~60 nM[5]

Proposed Experimental Protocols for Validation

To elucidate the actual mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

4.1.1 Receptor Binding Assays:

  • Objective: To determine the binding affinity of this compound to human TRPV1, CB1, and CB2 receptors.

  • Methodology:

    • Prepare cell membrane fractions from HEK293 cells overexpressing the receptor of interest.

    • Incubate the membrane fractions with a known radiolabeled ligand (e.g., [³H]resiniferatoxin for TRPV1, [³H]CP55,940 for CB1/CB2) and varying concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the Kᵢ value from competitive binding curves.

4.1.2 Functional Assays:

  • Objective: To assess the functional activity (agonism or antagonism) of this compound at TRPV1, CB1, and CB2 receptors.

  • Methodology (TRPV1 Calcium Influx Assay):

    • Culture HEK293 cells stably expressing human TRPV1.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Measure baseline fluorescence.

    • Apply varying concentrations of this compound and monitor changes in intracellular calcium concentration using a fluorescence plate reader or microscope.

    • To test for antagonism, pre-incubate the cells with this compound before applying a known TRPV1 agonist (e.g., capsaicin).

Experimental_Workflow Figure 3: Proposed In Vitro Experimental Workflow cluster_synthesis Figure 3: Proposed In Vitro Experimental Workflow cluster_binding Binding Affinity cluster_functional Functional Activity cluster_enzyme Enzyme Inhibition Compound This compound Synthesis & Purification Binding_Assay Radioligand Binding Assays (TRPV1, CB1, CB2) Compound->Binding_Assay Functional_Assay Calcium Influx (TRPV1) cAMP Measurement (CB1/CB2) Compound->Functional_Assay FAAH_Assay FAAH Inhibition Assay Compound->FAAH_Assay Ki_Value Determine Kᵢ values Binding_Assay->Ki_Value EC50_IC50 Determine EC₅₀/IC₅₀ values Functional_Assay->EC50_IC50 IC50_FAAH Determine IC₅₀ for FAAH FAAH_Assay->IC50_FAAH

Caption: Proposed In Vitro Experimental Workflow.

In Vivo Models

Based on the in vitro findings, appropriate in vivo models can be selected to assess the physiological effects of this compound.

  • Nociception: The hot plate test or the formalin test in rodents can be used to evaluate analgesic properties.

  • Inflammation: Models such as carrageenan-induced paw edema can be employed to assess anti-inflammatory activity.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally determined, the existing literature on structurally similar unsaturated amides provides a strong foundation for a theoretical framework. The most probable initial targets for investigation are the TRPV1 channel and the cannabinoid receptors. The experimental protocols outlined in this guide offer a clear path forward for researchers to systematically characterize the pharmacology of this compound. Future studies should focus on a comprehensive in vitro and in vivo profiling to validate these putative mechanisms and to uncover the full therapeutic potential of this compound. The broad spectrum of activities associated with N-alkylamides, ranging from analgesia and anti-inflammation to antimicrobial and insecticidal properties, suggests that this compound could be a versatile lead compound for drug discovery.[6][7]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-propylhexa-2,4-dienamide from Sorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of N-propylhexa-2,4-dienamide, a potentially bioactive compound, starting from commercially available sorbic acid. The synthesis involves a two-step process: the conversion of sorbic acid to its corresponding acid chloride, followed by an amidation reaction with n-propylamine. This protocol is designed to be a reliable and reproducible method for obtaining the target compound in good yield and purity, suitable for further biological screening and drug development studies.

Introduction

N-alkyl- and N-aryl-dienamides derived from sorbic acid have garnered interest in medicinal chemistry and agrochemical research due to their diverse biological activities. The conjugated diene system in the sorbic acid backbone, coupled with the amide functionality, provides a scaffold for the development of novel therapeutic agents and specialized chemicals. This document outlines a straightforward and efficient laboratory-scale synthesis of this compound.

Chemical Reaction

The overall synthesis can be represented by the following reaction scheme:

Step 1: Formation of Sorbyl Chloride

Step 2: Amidation

Experimental Workflow

The synthesis is performed in a two-step sequence as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_step1 Step 1: Sorbyl Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Work-up and Purification SorbicAcid Sorbic Acid Reaction1 Reaction in Inert Solvent (e.g., Dichloromethane) SorbicAcid->Reaction1 ThionylChloride Thionyl Chloride ThionylChloride->Reaction1 SorbylChloride Sorbyl Chloride Solution Reaction1->SorbylChloride Crude Product Reaction2 Reaction at 0°C to rt SorbylChloride->Reaction2 In situ Propylamine n-Propylamine Propylamine->Reaction2 CrudeProduct Crude this compound Reaction2->CrudeProduct Purification Aqueous Work-up & Column Chromatography CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Figure 1. Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
Sorbic Acid≥99%Sigma-Aldrich
Thionyl Chloride (SOCl₂)≥99%Sigma-Aldrich
n-Propylamine≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl Ether (Et₂O)Anhydrous, ≥99%Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-house
Brine (Saturated NaCl solution)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)-Sigma-Aldrich
Silica Gel60 Å, 230-400 meshSigma-Aldrich
Equipment
  • Round-bottom flasks (two-necked)

  • Reflux condenser with a drying tube

  • Magnetic stirrer with a heating plate

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Protocol

Step 1: Synthesis of Sorbyl Chloride (in situ)

  • In a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, dissolve sorbic acid (11.21 g, 0.1 mol) in 100 mL of anhydrous dichloromethane.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add thionyl chloride (13.1 g, 8.0 mL, 0.11 mol) to the stirred solution over a period of 30 minutes using a dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • The resulting solution of sorbyl chloride is typically used directly in the next step without isolation.

Step 2: Synthesis of this compound

  • In a separate 500 mL two-necked round-bottom flask, dissolve n-propylamine (11.82 g, 16.2 mL, 0.2 mol) in 100 mL of anhydrous dichloromethane.

  • Cool this solution in an ice bath to 0 °C.

  • Slowly add the freshly prepared sorbyl chloride solution from Step 1 to the stirred n-propylamine solution over a period of 1 hour, maintaining the temperature at 0 °C. A white precipitate of n-propylammonium chloride will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 3 hours.

Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 100 mL of water, 100 mL of 1 M HCl, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio and gradually increasing the polarity) as the eluent.

  • Combine the fractions containing the pure product (monitored by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or oil.

Expected Results

ParameterExpected Value
Yield 70-85%
Appearance White to off-white solid or pale yellow oil
Molecular Formula C₉H₁₅NO
Molecular Weight 153.22 g/mol
Melting Point To be determined experimentally
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.20-7.35 (m, 1H), 6.10-6.25 (m, 2H), 5.70-5.80 (d, J=15 Hz, 1H), 5.50-5.60 (br s, 1H, NH), 3.20-3.30 (q, J=7 Hz, 2H), 1.80 (d, J=7 Hz, 3H), 1.50-1.60 (sext, J=7 Hz, 2H), 0.90-1.00 (t, J=7 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 166.0, 141.0, 138.0, 129.0, 118.0, 41.0, 23.0, 18.5, 11.5
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1650 (C=O stretch, amide I), ~1630, 1610 (C=C stretch), ~1550 (N-H bend, amide II)

Safety Precautions

  • Thionyl chloride is a corrosive and toxic reagent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a fume hood.

  • n-Propylamine is a flammable and corrosive liquid. Handle with care.

  • The reaction of thionyl chloride with sorbic acid evolves toxic gases (SO₂ and HCl). Ensure the reaction is performed in a fume hood.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete formation of the acid chloride.Ensure anhydrous conditions. Increase the reaction time or slightly warm the reaction mixture during the acid chloride formation.
Loss of product during work-up.Ensure the pH is carefully controlled during the aqueous washes to avoid hydrolysis of the amide.
Impure Product Presence of unreacted sorbic acid.Ensure complete conversion to the acid chloride. Use a slight excess of thionyl chloride.
Presence of di-acylated propylamine.This is unlikely under these conditions but can be minimized by slow addition of the acid chloride to an excess of the amine.

This protocol provides a comprehensive guide for the synthesis of this compound. For researchers in drug development, this compound can serve as a lead for further structural modifications to optimize its biological activity.

Application Notes and Protocols: Amidation of Hexa-2,4-dienoic Acid with n-Propylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of N-propyl-hexa-2,4-dienamide through the amidation of hexa-2,4-dienoic acid (sorbic acid) with n-propylamine. The synthesis of amides is a fundamental transformation in organic and medicinal chemistry due to the prevalence of the amide bond in pharmaceuticals and biologically active compounds.[1][2] This protocol will detail a direct amidation method, which offers a more atom-economical and environmentally friendly approach compared to traditional methods that require pre-activation of the carboxylic acid.[3][4] The described method is based on established procedures for direct catalytic amidation, which can be adapted for a variety of carboxylic acids and amines.[5][6][7]

Introduction

Amide bond formation is a cornerstone of modern synthetic chemistry, with broad applications in the pharmaceutical industry.[2] The direct catalytic amidation of carboxylic acids with amines is a particularly attractive strategy as it avoids the use of stoichiometric activating agents, thus minimizing waste generation.[3][6] Various catalytic systems have been developed for this purpose, including those based on boron[4][7][8], zirconium[6], and niobium.[9]

Hexa-2,4-dienoic acid, commonly known as sorbic acid, is a conjugated dienoic acid that can undergo reactions with nucleophiles like amines.[10] The resulting N-alkyl dienamides are of interest for their potential biological activities. This document outlines a general protocol for the synthesis of N-propyl-hexa-2,4-dienamide, which can be adapted for the synthesis of a library of related amides for screening purposes.

Reaction Scheme

Amidation_Reaction cluster_reactants Reactants cluster_products Products Hexa-2,4-dienoic_Acid Hexa-2,4-dienoic Acid N-propyl-hexa-2,4-dienamide N-propyl-hexa-2,4-dienamide Hexa-2,4-dienoic_Acid->N-propyl-hexa-2,4-dienamide + n-Propylamine n-Propylamine n-Propylamine Water Water Catalyst Catalyst (e.g., Boric Acid) Catalyst->N-propyl-hexa-2,4-dienamide Heat Δ Heat->N-propyl-hexa-2,4-dienamide

Caption: Reaction scheme for the catalytic amidation of hexa-2,4-dienoic acid.

Experimental Protocols

The following protocol describes a general procedure for the boric acid-catalyzed amidation of hexa-2,4-dienoic acid with n-propylamine. This method is adapted from established procedures for direct amidation reactions.[4][8][11]

Materials and Equipment
  • Hexa-2,4-dienoic acid (Sorbic acid)

  • n-Propylamine

  • Boric acid (catalyst)

  • Toluene (solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Gas Chromatography-Mass Spectrometry (GC-MS)

Synthetic Procedure
  • Reaction Setup: To a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser, add hexa-2,4-dienoic acid (e.g., 0.03 mol), boric acid (e.g., 5-10 mol%), and toluene (80-100 mL).[11]

  • Addition of Amine: Stir the mixture for 10 minutes at room temperature. Subsequently, add n-propylamine (e.g., 0.031 mol, a slight excess) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux using a heating mantle or an oil bath. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).[4][12]

  • Reaction Monitoring: For TLC analysis, a suitable mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The disappearance of the carboxylic acid spot and the appearance of a new, less polar amide spot indicates reaction progression.[11]

  • Work-up: Once the reaction is complete (typically after 5-20 hours, as indicated by the cessation of water collection), allow the mixture to cool to room temperature.[4][11]

  • Isolation of Product: Pour the cooled reaction mixture into a larger volume of a non-polar solvent like hexanes to precipitate the product.[11] Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with water to remove any residual boric acid.[4][11] The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by NMR and GC-MS to confirm its identity and purity.

Data Presentation

The following table summarizes typical reaction conditions and yields for the direct amidation of various carboxylic acids with amines, providing a reference for expected outcomes.

Carboxylic AcidAmineCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Benzoic AcidBenzylamineBoric Acid (10)TolueneReflux889[11]
Phenylacetic AcidBenzylamineB(OCH2CF3)3 (200)MeCN801591[2]
n-Dodecanoic AcidAnilineNb2O5 (cat.)-1602485[9]
Cinnamic AcidFurfurylamineBoric Acid (cat.)TolueneReflux-High[8]

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Setup Assemble Reaction Apparatus (Flask, Dean-Stark, Condenser) Charge_Reactants Charge Hexa-2,4-dienoic Acid, Boric Acid, and Toluene Setup->Charge_Reactants Add_Amine Add n-Propylamine Charge_Reactants->Add_Amine Heat_Reflux Heat to Reflux Add_Amine->Heat_Reflux Monitor Monitor Reaction (TLC, Water Collection) Heat_Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Precipitate Precipitate Product in Hexanes Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Water Filter->Wash Purify Recrystallization or Column Chromatography Wash->Purify Dry Dry Product Under Vacuum Purify->Dry Characterize Characterize by NMR, GC-MS Dry->Characterize Signaling_Pathway Ligand N-propyl-hexa-2,4-dienamide GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds to G_Protein G-Protein Activation GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) Kinase_Cascade->Cellular_Response

References

Application Notes and Protocols: Laboratory Scale Synthesis of N-propylhexa-2,4-dienamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-propylhexa-2,4-dienamide is an alkylamide, a class of naturally occurring bioactive compounds. Alkamides are known for their diverse pharmacological activities, including immunomodulatory and anti-inflammatory effects. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, intended for research and drug development applications. The synthesis is based on the amidation of (2E,4E)-hexa-2,4-dienoic acid with n-propylamine.

Reaction Scheme

The overall reaction for the synthesis of this compound is presented below:

Experimental Protocol

This protocol details the synthesis of this compound via the activation of (2E,4E)-hexa-2,4-dienoic acid with thionyl chloride to form the acyl chloride, followed by reaction with n-propylamine.

3.1. Materials and Reagents

  • (2E,4E)-hexa-2,4-dienoic acid (Sorbic acid)

  • Thionyl chloride (SOCl₂)

  • n-Propylamine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography supplies (silica gel)

3.2. Synthesis of Hexa-2,4-dienoyl chloride

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2E,4E)-hexa-2,4-dienoic acid (1.0 eq).

  • Add an excess of thionyl chloride (2.0 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2 hours. The reaction should be performed in a well-ventilated fume hood.

  • Monitor the reaction progress by quenching a small aliquot with methanol and analyzing by TLC.

  • Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude hexa-2,4-dienoyl chloride is a yellow to brown oil and can be used in the next step without further purification.

3.3. Synthesis of this compound

  • Dissolve the crude hexa-2,4-dienoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve n-propylamine (2.2 eq) in anhydrous DCM.

  • Slowly add the n-propylamine solution to the hexa-2,4-dienoyl chloride solution dropwise using a dropping funnel over a period of 30 minutes, while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC until the starting acyl chloride is consumed.

3.4. Work-up and Purification

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValue
Reactants
(2E,4E)-hexa-2,4-dienoic acid1.0 eq
Thionyl chloride2.0 eq
n-Propylamine2.2 eq
Reaction Conditions
Acyl chloride formation temp.Reflux (approx. 80 °C)
Acyl chloride formation time2 hours
Amidation temperature0 °C to room temperature
Amidation time4 hours
Product Characterization
AppearanceOff-white to pale yellow solid
Yield75-85% (expected)
Purity (by HPLC)>95% (after chromatography)
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz)Expected peaks for propyl and dienamide moieties
¹³C NMR (CDCl₃, 100 MHz)Expected peaks for propyl and dienamide moieties
Mass Spectrometry (ESI+)m/z [M+H]⁺ calculated for C₉H₁₅NO

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_step3 Step 3: Work-up & Purification A Hexa-2,4-dienoic Acid + Thionyl Chloride B Reflux at 80°C for 2h A->B C Hexa-2,4-dienoyl Chloride B->C D Hexa-2,4-dienoyl Chloride + n-Propylamine in DCM C->D Use directly E Stir at 0°C to RT for 4h D->E F Crude this compound E->F G Aqueous Work-up (NaHCO3, Brine) F->G H Column Chromatography G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for N-propylhexa-2,4-dienamide as an Insecticidal Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-propylhexa-2,4-dienamide is a synthetic amide with demonstrated insecticidal properties. This document provides detailed application notes and experimental protocols for researchers investigating its potential as a pest control agent. The information is compiled from existing studies and generalized protocols for insecticide evaluation.

Application Notes

This compound has shown significant efficacy against lepidopteran pests, specifically Ascia monuste (cabbage caterpillar).[1][2] Notably, it exhibits a degree of selectivity, with lower toxicity observed in beneficial insects such as the predator ant Solenopsis saevissima and the pollinator bee Tetragonisca angustula.[1][2] This suggests its potential for use in integrated pest management (IPM) programs where the preservation of non-target species is crucial.

The mode of action for this compound has not been definitively elucidated in the available literature. However, many insecticidal alkaloids and amides are known to target the insect's nervous system.[3][4] A hypothesized mechanism involves the disruption of nerve signal transmission, leading to paralysis and death.

Quantitative Data Summary

The following table summarizes the reported insecticidal and selective toxicity of this compound.

Target SpeciesCommon NameRoleConcentration/DoseMortality (%)Exposure Time (hours)Reference
Ascia monusteCabbage CaterpillarPestNot Specified9648[1][2]
Solenopsis saevissimaFire AntPredatorNot Specified5.7Not Specified[1][2]
Tetragonisca angustulaStingless BeePollinatorNot Specified38.57Not Specified[1][2]

Experimental Protocols

Protocol 1: Contact Toxicity Bioassay

This protocol is adapted from methodologies used to assess the toxicity of synthetic amides against lepidopteran larvae.[1][2]

Objective: To determine the lethal dose (LD50) of this compound required to kill 50% of a test population of Ascia monuste larvae through direct contact.

Materials:

  • This compound

  • Acetone (analytical grade)

  • Micropipette

  • Third-instar larvae of Ascia monuste

  • Petri dishes

  • Cabbage leaf discs

  • Incubator (27 ± 2°C, 75 ± 5% relative humidity, 12h photophase)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetone.

    • Perform serial dilutions to obtain a range of at least five concentrations.

    • A control solution of pure acetone should also be prepared.

  • Insect Treatment:

    • Select healthy, uniform-sized third-instar larvae of Ascia monuste.

    • Using a micropipette, apply 0.5 µL of a test solution to the dorsal thoracic region of each larva.[1]

    • Treat at least 10-20 larvae per concentration and for the control group.

  • Incubation and Observation:

    • Place the treated larvae individually in Petri dishes containing a fresh cabbage leaf disc for food.

    • Incubate the Petri dishes under controlled conditions (27 ± 2°C, 75 ± 5% relative humidity, 12h photophase).[1]

    • Assess mortality at 24 and 48 hours post-application.[1][2] Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis:

    • Correct the observed mortality for control mortality using Abbott's formula.

    • Perform probit analysis on the corrected mortality data to determine the LD50 value and its 95% confidence intervals.

Protocol 2: Feeding Bioassay

This protocol is a general method to assess the oral toxicity of an insecticide.

Objective: To determine the lethal concentration (LC50) of this compound that causes 50% mortality in a test population of Ascia monuste larvae through ingestion.

Materials:

  • This compound

  • Distilled water with a non-ionic surfactant (e.g., Triton X-100)

  • Cabbage leaf discs (uniform size)

  • Third-instar larvae of Ascia monuste

  • Petri dishes

  • Incubator (27 ± 2°C, 75 ± 5% relative humidity, 12h photophase)

Procedure:

  • Preparation of Treated Foliage:

    • Prepare a series of at least five concentrations of this compound in distilled water containing a surfactant.

    • A control solution of distilled water and surfactant should also be prepared.

    • Dip uniform cabbage leaf discs into each test solution for 10-15 seconds.

    • Allow the leaf discs to air dry completely.

  • Bioassay:

    • Place one treated leaf disc in each Petri dish.

    • Introduce one third-instar larva of Ascia monuste into each dish.

    • Use at least 10-20 larvae per concentration and for the control group.

  • Incubation and Observation:

    • Incubate the Petri dishes under controlled environmental conditions.

    • Record larval mortality at 24, 48, and 72 hours.

  • Data Analysis:

    • Calculate the corrected mortality using Abbott's formula.

    • Use probit analysis to determine the LC50 value and its 95% confidence intervals.

Visualizations

G cluster_0 Hypothesized Insecticidal Action of this compound Compound This compound NerveCell Insect Nerve Cell Membrane Compound->NerveCell Binds to IonChannel Voltage-gated Sodium/Potassium Channels SignalDisruption Disruption of Ion Flow IonChannel->SignalDisruption Leads to Paralysis Paralysis SignalDisruption->Paralysis Causes Death Insect Death Paralysis->Death G cluster_workflow Insecticidal Activity Evaluation Workflow A Preparation of This compound Stock Solution B Serial Dilution to Obtain Test Concentrations A->B D Application of Compound (Contact or Feeding) B->D C Selection of Uniform Test Insects C->D E Incubation under Controlled Conditions D->E F Mortality Assessment at Timed Intervals E->F G Data Analysis (Probit Analysis) F->G H Determination of LD50 / LC50 Values G->H

References

Application Note: NMR Spectroscopy Protocol for N-propylhexa-2,4-dienamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for N-propylhexa-2,4-dienamide. The protocols outlined herein are intended to ensure high-quality, reproducible data for the structural elucidation and characterization of this compound. This guide includes procedures for sample preparation, instrument parameters for data acquisition, and a summary of predicted spectral data.

Introduction

This compound is an unsaturated amide of interest in organic synthesis and drug development. Accurate structural confirmation is critical, and NMR spectroscopy is the most powerful technique for this purpose. This application note details a standardized protocol for obtaining and interpreting ¹H and ¹³C NMR spectra of this molecule.

Predicted NMR Data

Due to the absence of experimentally derived spectral data in publicly available literature, the following ¹H and ¹³C NMR chemical shifts and coupling constants for this compound have been generated using in silico prediction tools. These values serve as a guide for the expected spectral features.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J) in Hz
H-27.15ddJ = 15.0, 10.0
H-36.25ddJ = 15.0, 10.0
H-46.10m
H-55.80m
H-61.80dJ = 7.0
N-H5.50tJ = 5.5
N-CH₂3.20qJ = 7.0, 5.5
CH₂-CH₃1.55sextetJ = 7.0
CH₃0.90tJ = 7.0
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (ppm)
C-1 (C=O)166.0
C-2142.0
C-3128.0
C-4130.0
C-5125.0
C-618.0
N-CH₂41.0
CH₂-CH₃23.0
CH₃11.0

Experimental Protocol

This section outlines the step-by-step procedure for preparing the sample and acquiring the NMR data.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to a final concentration of approximately 0.03% (v/v). TMS provides a reference signal at 0 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

ParameterRecommended Value
Spectrometer Frequency400 MHz
Pulse Programzg30
Number of Scans16
Relaxation Delay (d1)1.0 s
Acquisition Time (aq)4.09 s
Spectral Width (sw)20 ppm
Temperature298 K

¹³C NMR Acquisition Parameters:

ParameterRecommended Value
Spectrometer Frequency100 MHz
Pulse Programzgpg30
Number of Scans1024
Relaxation Delay (d1)2.0 s
Acquisition Time (aq)1.36 s
Spectral Width (sw)240 ppm
Temperature298 K
Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both spectra.

Experimental Workflow

The following diagram illustrates the logical flow of the NMR spectroscopy protocol for this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard (TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer h1_acq ¹H NMR Acquisition transfer->h1_acq c13_acq ¹³C NMR Acquisition transfer->c13_acq ft Fourier Transformation h1_acq->ft c13_acq->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline reference Referencing to TMS baseline->reference integrate Integration (¹H) reference->integrate peak_pick Peak Picking integrate->peak_pick assign Assign Signals peak_pick->assign structure Structure Confirmation assign->structure

Application Notes and Protocols for the Mass Spectrometry Analysis of N-propylhexa-2,4-dienamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-propylhexa-2,4-dienamide is an unsaturated amide that may find applications in various fields, including pharmaceuticals and materials science. Accurate and sensitive analytical methods are crucial for its characterization, quantification, and quality control. Mass spectrometry (MS), coupled with chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), offers a powerful tool for the analysis of such compounds. These application notes provide detailed protocols for the analysis of this compound using GC-MS and LC-MS/MS, including hypothetical fragmentation patterns and quantitative data for illustrative purposes.

Logical Relationship: General Analytical Workflow

The following diagram outlines the general workflow for the mass spectrometry analysis of this compound.

Mass Spectrometry Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection Extraction Extraction/Dilution Sample_Collection->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography Mass_Spectrometry Mass Spectrometry (MS and MS/MS) Chromatography->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Data_Analysis Data Analysis (Quantification & Identification) Data_Acquisition->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: General workflow for mass spectrometry analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. Electron ionization (EI) is a common ionization technique used in GC-MS, which can lead to characteristic fragmentation patterns useful for structural elucidation.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol or ethyl acetate.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction: For samples in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

Hypothetical GC-MS Data

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound.

ParameterValue
Retention Time (RT) 8.5 minutes
Molecular Ion [M] m/z 153
Key Fragment Ions (m/z) 110, 96, 81, 68, 55
Relative Abundance (%) See fragmentation pattern details below.
Proposed Fragmentation Pathway (EI)

The fragmentation of this compound under electron ionization is proposed to follow several key pathways, including alpha-cleavage and McLafferty rearrangement.

Fragmentation_Pathway cluster_main Proposed EI Fragmentation of this compound M This compound [M]+ m/z 153 F1 [M - C2H5]+ m/z 124 M->F1 -C2H5 F2 [M - C3H7N]+ m/z 96 M->F2 -C3H7N F3 [C6H9O]+ m/z 97 M->F3 McLafferty Rearrangement F6 [C3H7N=CH2]+ m/z 72 M->F6 α-cleavage F4 [C5H7]+ m/z 67 F2->F4 -CHO F5 [C4H5]+ m/z 53 F4->F5 -CH2

Caption: Proposed EI fragmentation of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a highly sensitive and selective technique for quantifying compounds in complex mixtures. Electrospray ionization (ESI) is typically used, and the analysis is often performed in Multiple Reaction Monitoring (MRM) mode for enhanced specificity.

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Working Solutions: Prepare working standards in the range of 1-1000 ng/mL by diluting the stock solution with the initial mobile phase composition.

  • Sample Extraction: For biological samples (e.g., plasma, urine), protein precipitation followed by centrifugation and filtration of the supernatant is a common approach.

2. LC-MS/MS Instrumentation and Parameters:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Ion Source Temperature: 500°C.

  • IonSpray Voltage: 5500 V.

  • Curtain Gas: 30 psi.

  • Collision Gas: Nitrogen.

Hypothetical LC-MS/MS Data

The following table summarizes the expected quantitative data for the LC-MS/MS analysis of this compound in MRM mode.

ParameterValue
Retention Time (RT) 4.2 minutes
Precursor Ion [M+H] m/z 154.1
Product Ions (m/z) 112.1 (Quantifier), 84.1 (Qualifier)
Collision Energy (eV) 25 (for m/z 112.1), 35 (for m/z 84.1)
Limit of Quantification 1 ng/mL

Disclaimer: The quantitative data, retention times, and mass spectral information presented in these application notes are hypothetical and for illustrative purposes only. Actual experimental results may vary and should be determined empirically. These protocols provide a starting point for method development for the analysis of this compound.

Application Notes and Protocols for the HPLC Analysis of N-propylhexa-2,4-dienamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-propylhexa-2,4-dienamide is an unsaturated amide with potential applications in pharmaceutical and agricultural industries. Accurate and reliable analytical methods are crucial for its quantification in various matrices during research, development, and quality control processes. High-performance liquid chromatography (HPLC) offers a robust and sensitive technique for the analysis of such compounds. This document provides a detailed application note and protocol for the determination of this compound using reversed-phase HPLC (RP-HPLC).

Principle of the Method

The method is based on reversed-phase high-performance liquid chromatography with ultraviolet (UV) detection. In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C16), and the mobile phase is polar. This compound, being a relatively nonpolar compound, will be retained on the nonpolar stationary phase. The elution is achieved by using a polar mobile phase, and the retention time will be dependent on the specific interactions between the analyte, the stationary phase, and the mobile phase composition. The separated analyte is then detected by a UV detector at a wavelength where it exhibits maximum absorbance.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis detector.

  • Chromatographic Column: A reversed-phase column is recommended. Based on methods for similar amide compounds, a C16 or C18 column is suitable. For this protocol, we will use a Discovery® RP-AmideC16 column (15 cm × 4.6 mm, 5 µm particle size).[1]

  • Chemicals and Reagents:

    • This compound reference standard (purity >98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Monopotassium phosphate (analytical grade)

    • Phosphoric acid (analytical grade)

Preparation of Solutions
  • Mobile Phase:

    • Mobile Phase A: 25mM Monopotassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid. To prepare 1 L, dissolve 3.4 g of KH2PO4 in 1 L of HPLC grade water and adjust the pH with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Acetonitrile.

    • The separation can be achieved using an isocratic mixture of Mobile Phase A and Mobile Phase B. A starting point could be a ratio of 20:80 (v/v) of Acetonitrile to buffer.[1] Alternatively, a gradient elution can be employed for optimization.

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
Column Discovery® RP-AmideC16, 15 cm × 4.6 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile: 25mM KH2PO4 buffer (pH 3.0) (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm (or wavelength of maximum absorbance for this compound)
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Record the chromatograms and the peak areas.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Inject the sample solutions (prepared in the mobile phase) and determine the peak area for this compound.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.0To be determined
Theoretical Plates (N) N ≥ 2000To be determined
Relative Standard Deviation (RSD) of Peak Area (%) ≤ 2.0% (for 6 replicate injections)To be determined
Table 2: Calibration Data for this compound
Concentration (µg/mL)Peak Area (arbitrary units)
1To be determined
5To be determined
10To be determined
25To be determined
50To be determined
100To be determined
Correlation Coefficient (r²) ≥ 0.999

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase equilibrate Equilibrate System prep_mobile_phase->equilibrate prep_standards Prepare Standard Solutions inject_standards Inject Standards prep_standards->inject_standards inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_standards record_chromatograms Record Chromatograms inject_standards->record_chromatograms inject_samples Inject Samples inject_samples->record_chromatograms calibration_curve Construct Calibration Curve record_chromatograms->calibration_curve quantify Quantify Analyte calibration_curve->quantify

Caption: HPLC analysis workflow for this compound.

Logical Relationship of Method Development

method_development cluster_selection Component Selection cluster_optimization Parameter Optimization cluster_validation Method Validation select_column Select Column (C16 or C18) optimize_mobile_phase Optimize Mobile Phase Ratio select_column->optimize_mobile_phase select_mobile_phase Select Mobile Phase (ACN/MeOH + Buffer) select_mobile_phase->optimize_mobile_phase select_detector Select Detector (UV-Vis) optimize_flow_rate Optimize Flow Rate optimize_mobile_phase->optimize_flow_rate optimize_temperature Optimize Column Temperature optimize_flow_rate->optimize_temperature linearity Linearity optimize_temperature->linearity precision Precision linearity->precision accuracy Accuracy precision->accuracy specificity Specificity accuracy->specificity

Caption: Logical steps for HPLC method development.

References

Application Notes and Protocols for In Vitro Bioassays of N-propylhexa-2,4-dienamide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of potential in vitro bioassay methods for evaluating the biological activity of N-propylhexa-2,4-dienamide. Due to a lack of specific studies on this compound, the following protocols are adapted from research on structurally similar N-alkylamides, such as Pellitorine and Sanshools. These compounds share a common N-alkylamide scaffold and have demonstrated a range of biological activities, suggesting that this compound may exhibit similar properties.

Overview of Potential Bioactivities

N-alkylamides are a class of naturally occurring compounds known for a variety of biological effects. Based on the activities of related molecules, this compound could potentially be investigated for the following in vitro activities:

  • Anticancer/Cytotoxic Activity: Many N-alkylamides exhibit cytotoxic effects against various cancer cell lines.

  • Antioxidant Activity: The ability to scavenge free radicals and protect cells from oxidative stress is a known property of some N-alkylamides.

  • Anti-inflammatory Activity: Inhibition of inflammatory pathways and mediators.

  • Ion Channel Modulation: Activation or inhibition of ion channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1).

  • Enzyme Inhibition: Potential to inhibit various enzymes, including those involved in drug metabolism (e.g., Cytochrome P450 enzymes).

  • Permeability and Bioavailability: Assessing its ability to cross biological barriers like the intestinal epithelium.

Data Presentation: Comparative Bioactivity of Related N-Alkylamides

The following tables summarize quantitative data from in vitro studies on Pellitorine and Sanshools, which can serve as a reference for designing and interpreting experiments with this compound.

Table 1: Cytotoxic Activity of Pellitorine and Hydroxy-γ-sanshool (HRS)

CompoundCell LineAssayEndpointResult
PellitorineHL-60 (Human promyelocytic leukemia)Not specifiedCytotoxicityStrong
PellitorineMCT-7 (Breast cancer)Not specifiedCytotoxicityStrong
Hydroxy-γ-sanshool (HRS)HCT-116 (Human colorectal carcinoma)CCK-8IC₅₀88.01 µM[1]
Hydroxy-γ-sanshool (HRS)Normal cellsCCK-8IC₅₀481.52 µM[1]

Table 2: Antioxidant Activity of Sanshools

CompoundAssayResult (µmol Trolox equiv./g DW)
Hydroxy-α-sanshool (HAS)ORAC662.61 ± 23.54[2]
Hydroxy-β-sanshool (HBS)ORAC625.23 ± 4.7[2]
Hydroxy-γ-sanshool (HRS)ORAC759.41 ± 8.37[2]
γ-sanshool (RS)ORAC290.02 ± 13.16[2]

Table 3: Permeability of Pellitorine

Assay SystemDirectionApparent Permeability Coefficient (Papp) (cm/s)
Caco-2 cell monolayerApical-to-Basolateral0.6 x 10⁻⁵ to 4.8 x 10⁻⁵[3]
Caco-2 cell monolayerBasolateral-to-Apical0.3 x 10⁻⁵ to 5.8 x 10⁻⁵[3]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the bioactivity of this compound.

Cytotoxicity Assay using MTT

This protocol is designed to assess the cytotoxic (cell-killing) potential of this compound against a cancer cell line (e.g., HCT-116).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

Materials:

  • This compound

  • Human colorectal carcinoma cells (HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HCT-116 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from (for example) 1 µM to 200 µM. The final DMSO concentration in the wells should not exceed 0.5%.

  • Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24 or 48 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed HCT-116 cells in 96-well plate prepare_compound Prepare serial dilutions of this compound treat_cells Treat cells with compound for 24/48h prepare_compound->treat_cells add_mtt Add MTT solution and incubate for 4h treat_cells->add_mtt solubilize Solubilize formazan with DMSO add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

DPPH Free Radical Scavenging Assay

This protocol assesses the antioxidant capacity of this compound by its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plates

  • Microplate reader

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in methanol. Create serial dilutions to obtain a range of concentrations (e.g., 10-500 µg/mL).

  • Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Control and Blank: Use ascorbic acid as a positive control. A blank will contain methanol instead of the sample. The control contains the sample solvent and DPPH solution.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. Determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prepare_compound Prepare dilutions of this compound mix_reagents Mix compound and DPPH solution prepare_compound->mix_reagents prepare_dpph Prepare 0.1 mM DPPH solution prepare_dpph->mix_reagents incubate Incubate in dark for 30 min mix_reagents->incubate read_absorbance Measure absorbance at 517 nm incubate->read_absorbance calculate_ec50 Calculate EC50 value read_absorbance->calculate_ec50

Caption: Workflow for the DPPH radical scavenging assay.

Caco-2 Permeability Assay

This assay evaluates the potential of this compound to cross the intestinal barrier, providing an indication of its oral bioavailability.

Principle: Caco-2 cells, when grown on semi-permeable membranes, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier. The transport of the compound across this monolayer is measured.

Materials:

  • This compound

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • DMEM with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Hank's Balanced Salt Solution (HBSS)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS for quantification

Protocol:

  • Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% penicillin-streptomycin.

  • Seeding on Transwells: Seed Caco-2 cells onto the apical side of Transwell® inserts at a high density.

  • Differentiation: Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer. Monitor the integrity of the monolayer by measuring the TEER.

  • Transport Experiment:

    • Wash the cell monolayer with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport: Add the test compound in HBSS to the apical chamber and fresh HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A) Transport: Add the test compound in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh HBSS.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Caco2_Permeability_Workflow cluster_culture Cell Culture & Differentiation cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts differentiate Culture for 21-25 days to form a monolayer seed_cells->differentiate check_teer Monitor monolayer integrity with TEER differentiate->check_teer add_compound Add this compound to donor chamber check_teer->add_compound take_samples Sample from receiver chamber at time points add_compound->take_samples quantify Quantify compound concentration by LC-MS/MS take_samples->quantify calculate_papp Calculate the Papp value quantify->calculate_papp

Caption: Workflow for the Caco-2 permeability assay.

Potential Signaling Pathway for Investigation: Nrf2 Antioxidant Response

Several natural compounds, including sanshools, have been shown to exert their antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[2][4] This pathway is a key regulator of the cellular antioxidant response.

Hypothesized Nrf2 Activation by this compound:

Nrf2_Pathway NPHD This compound Keap1_Nrf2 Keap1-Nrf2 Complex NPHD->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription HO1 HO-1 Transcription->HO1 SOD SOD Transcription->SOD CAT CAT Transcription->CAT

Caption: Hypothesized Nrf2 signaling pathway activation.

Disclaimer: The provided protocols and application notes are intended as a guide and are based on methodologies used for structurally related compounds. It is essential to optimize these protocols for this compound and to include appropriate controls in all experiments. The actual biological activities of this compound may differ from those of the compounds cited.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate N-propylhexa-2,4-dienamide Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-propylhexa-2,4-dienamide is a novel synthetic compound with potential therapeutic applications. Understanding its biological activity is crucial for further development. This document provides detailed protocols for a panel of cell-based assays to characterize the cytotoxic, proliferative, and apoptotic effects of this compound on cancer cell lines. The following protocols are designed to be robust and reproducible, providing a comprehensive initial assessment of the compound's cellular activity.

I. Assessment of Cytotoxicity and Cell Viability

A primary step in characterizing a new compound is to determine its effect on cell viability and proliferation. Several assays can be employed, each with its own advantages.

A. Cell Viability Assays

Cell viability can be assessed using various methods that measure metabolic activity or membrane integrity.

1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is read, which correlates with the number of viable cells.

2. WST-1 Assay

The WST-1 (water-soluble tetrazolium salt) assay is similar to the MTT assay but the formazan product is soluble in the culture medium, simplifying the protocol.

3. ATP-Based Assay

This luminescent assay quantifies ATP, an indicator of metabolically active cells. The light produced by the luciferase-mediated reaction is proportional to the number of viable cells.

B. Cell Proliferation Assays

To specifically measure the effect on cell division, the following assays can be used.

1. BrdU Incorporation Assay

This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.

2. Ki-67 Staining

Ki-67 is a nuclear protein associated with cellular proliferation. Immunostaining for this protein can identify proliferating cells.

Quantitative Data Summary: Cytotoxicity and Proliferation

The results from these assays are typically presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth or viability).

Assay TypeCell LineThis compound IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
MTTHeLaData to be generatedData to be generated
WST-1A549Data to be generatedData to be generated
ATP-BasedMCF-7Data to be generatedData to be generated
BrdUJurkatData to be generatedData to be generated

II. Investigation of Apoptotic Activity

If this compound induces cytotoxicity, it is important to determine if this occurs through apoptosis (programmed cell death).

A. Early-Stage Apoptosis Detection

1. Annexin V Staining

In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorescent dye, can detect this event.[1]

B. Mid-Stage Apoptosis Detection

1. Caspase Activity Assays

Apoptosis is executed by a cascade of proteases called caspases. Assays are available to measure the activity of key caspases like caspase-3, -7, -8, and -9.[2]

C. Late-Stage Apoptosis Detection

1. TUNEL Assay

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) detects DNA fragmentation, a hallmark of late-stage apoptosis.

Quantitative Data Summary: Apoptosis Induction
Assay TypeCell Line% Apoptotic Cells (at IC50 concentration)Fold-Increase in Caspase Activity
Annexin V/PIHeLaData to be generatedN/A
Caspase-3/7 GloA549N/AData to be generated
TUNELMCF-7Data to be generatedN/A

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a positive control (e.g., doxorubicin) for 24, 48, or 72 hours. Include untreated and vehicle-treated controls.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
  • Cell Treatment: Treat cells with this compound at the predetermined IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Protocol 3: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the fold-increase in caspase activity relative to the vehicle control.

Visualizations

G Figure 1: Experimental Workflow for Assessing this compound Activity cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Analysis & Interpretation start Start: this compound cytotoxicity Cytotoxicity/Viability Assays (MTT, WST-1, ATP) start->cytotoxicity proliferation Proliferation Assays (BrdU, Ki-67) start->proliferation apoptosis Apoptosis Assays cytotoxicity->apoptosis If cytotoxic proliferation->apoptosis If anti-proliferative annexin_v Annexin V (Early Stage) apoptosis->annexin_v caspase Caspase Activity (Mid Stage) apoptosis->caspase tunel TUNEL (Late Stage) apoptosis->tunel ic50 IC50 Determination apoptosis->ic50 mechanism Elucidation of Apoptotic Pathway apoptosis->mechanism

Caption: Figure 1: A generalized workflow for characterizing the cellular effects of this compound.

G Figure 2: Simplified Apoptosis Signaling Pathway cluster_0 Apoptotic Stimulus cluster_1 Apoptosis Execution cluster_2 Assay Targets stimulus This compound initiator_caspases Initiator Caspases (e.g., Caspase-8, -9) stimulus->initiator_caspases executioner_caspases Executioner Caspases (e.g., Caspase-3, -7) initiator_caspases->executioner_caspases parp_cleavage PARP Cleavage executioner_caspases->parp_cleavage dna_fragmentation DNA Fragmentation executioner_caspases->dna_fragmentation caspase_assay Caspase Assays executioner_caspases->caspase_assay apoptotic_bodies Formation of Apoptotic Bodies dna_fragmentation->apoptotic_bodies tunel_assay TUNEL Assay dna_fragmentation->tunel_assay

Caption: Figure 2: A diagram illustrating the key events in apoptosis that can be measured by cell-based assays.

References

Application Notes and Protocols for N-propylhexa-2,4-dienamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-propylhexa-2,4-dienamide is a novel unsaturated aliphatic amide. While direct biological data for this specific compound is not extensively available, its structural similarity to known bioactive amides, particularly those found in the Piper genus and other N-acyl amides, suggests its potential as a valuable research probe.[1][2][3] Many naturally occurring and synthetic amides with similar structural features have been shown to modulate the activity of various cellular targets, including ion channels and enzymes.[4][5][6]

This document provides a hypothetical framework for the development and application of this compound as a research probe, with a primary focus on its potential as a modulator of Transient Receptor Potential (TRP) channels. The provided protocols and data are illustrative and intended to guide the initial characterization and utilization of this compound in a research setting.

Hypothesized Biological Target: Transient Receptor Potential (TRP) Channels

Based on structure-activity relationships of known TRP channel modulators, this compound is hypothesized to interact with members of the TRP channel family.[5][7][8][9] TRP channels are a group of non-selective cation channels that function as cellular sensors for a wide range of stimuli, including temperature, pressure, and chemical compounds.[7][10][11] Several N-acyl amides have been identified as endogenous and exogenous modulators of these channels, particularly TRPV1, the capsaicin receptor involved in pain and temperature sensation.[5][8]

The hexa-2,4-dienamide moiety presents a lipophilic and structurally defined pharmacophore that may allow for specific interactions within the ligand-binding domains of TRP channels.

Potential Applications as a Research Probe

  • Elucidation of TRP Channel Function: this compound could be used to probe the activation and modulation of specific TRP channels, helping to delineate their physiological and pathophysiological roles.

  • Pain Pathway Research: As a potential modulator of nociceptive TRP channels like TRPV1, this compound could be a valuable tool for studying pain signaling pathways.

  • Inflammation Studies: Given the role of some TRP channels in inflammation, this compound could be employed to investigate inflammatory processes.

  • Drug Discovery Lead: If selective activity is demonstrated, this compound could serve as a scaffold for the development of novel therapeutic agents targeting TRP channels.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data that could be obtained from the experimental protocols described below. These tables are for illustrative purposes to guide data interpretation.

Table 1: In Vitro Activity of this compound on a Panel of Human TRP Channels

TRP Channel SubtypeEC50 / IC50 (µM)Maximum Response (% of Control Agonist)Assay Type
TRPV15.2 ± 0.895 ± 5%Calcium Influx (Agonist)
TRPV2> 100N/ACalcium Influx (Agonist)
TRPV325.6 ± 3.160 ± 8%Calcium Influx (Agonist)
TRPV4> 100N/ACalcium Influx (Agonist)
TRPA115.3 ± 2.545 ± 6% (Inhibition)Calcium Influx (Antagonist)
TRPM8> 100N/ACalcium Influx (Antagonist)

Table 2: Electrophysiological Characterization of this compound on hTRPV1

ParameterValue
Whole-Cell Current Density at +80 mV (pA/pF)150 ± 25
Reversal Potential (mV)-2 ± 1.5
Hill Coefficient1.8

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from sorbic acid.

Materials:

  • Sorbic acid (hexa-2,4-dienoic acid)

  • Thionyl chloride (SOCl₂)

  • N-propylamine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation:

    • Dissolve sorbic acid (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude sorboyl chloride is used in the next step without further purification.

  • Amide Formation:

    • Dissolve the crude sorboyl chloride in anhydrous DCM.

    • In a separate flask, dissolve n-propylamine (2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

    • Cool the amine solution in an ice bath.

    • Slowly add the sorboyl chloride solution to the stirred amine solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

    • Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Characterization of TRP Channel Activity using a Calcium Influx Assay

This protocol describes a method to screen this compound for agonist or antagonist activity at various TRP channels using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing the human TRP channel of interest (e.g., hTRPV1, hTRPA1)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and appropriate selection antibiotic

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution in DMSO

  • Control agonist (e.g., capsaicin for TRPV1, AITC for TRPA1)

  • Control antagonist (e.g., capsazepine for TRPV1)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Culture and Plating:

    • Culture the stable HEK293 cell line in DMEM supplemented with 10% FBS and selection antibiotic.

    • Seed the cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubate for 24-48 hours to allow for adherence.

  • Calcium Indicator Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 1 hour at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

  • Compound Addition and Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • For Agonist Assay:

      • Record a baseline fluorescence for 30 seconds.

      • Inject varying concentrations of this compound into the wells.

      • Continue recording fluorescence for 3-5 minutes.

      • Inject a saturating concentration of the control agonist to determine the maximum response.

    • For Antagonist Assay:

      • Record a baseline fluorescence for 30 seconds.

      • Inject varying concentrations of this compound and incubate for 5-10 minutes.

      • Inject the EC₅₀ concentration of the control agonist.

      • Continue recording fluorescence for 3-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) from baseline.

    • Normalize the data to the maximum response of the control agonist.

    • Plot the concentration-response curves and determine EC₅₀ or IC₅₀ values using a non-linear regression model.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a method for detailed electrophysiological characterization of the effects of this compound on a specific TRP channel.

Materials:

  • HEK293 cells expressing the TRP channel of interest

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

  • Intracellular solution (in mM): 140 KCl, 5 EGTA, 1 MgCl₂, 10 HEPES, pH 7.2 with KOH.

  • This compound solutions at various concentrations.

  • Perfusion system.

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips 24 hours before the experiment.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

    • Establish a gigaohm seal with a cell and rupture the membrane to achieve whole-cell configuration.

    • Hold the cell at a holding potential of -60 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

  • Compound Application:

    • Establish a stable baseline current.

    • Perfuse the cell with the desired concentration of this compound and record the current response.

    • Wash out the compound with the extracellular solution.

  • Data Analysis:

    • Measure the peak inward and outward currents.

    • Construct current-voltage (I-V) relationships.

    • Generate concentration-response curves to determine the EC₅₀.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_validation Electrophysiological Validation synthesis Synthesis of this compound purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization ca_assay Calcium Influx Assay (TRP Channel Panel) characterization->ca_assay dose_response Dose-Response Curves (EC50/IC50) ca_assay->dose_response patch_clamp Whole-Cell Patch-Clamp dose_response->patch_clamp iv_curve I-V Curve Analysis patch_clamp->iv_curve

Caption: Experimental workflow for the development of this compound.

trpv1_signaling_pathway cluster_membrane Plasma Membrane TRPV1 TRPV1 Channel Ca_ion Ca²⁺ TRPV1->Ca_ion Influx Na_ion Na⁺ TRPV1->Na_ion Influx NPHD This compound NPHD->TRPV1 Activation Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization AP Action Potential Depolarization->AP Pain_Signal Pain Signal to CNS AP->Pain_Signal

Caption: Hypothesized TRPV1 signaling pathway activated by this compound.

References

Application Notes and Protocols for N-propylhexa-2,4-dienamide in Ion Channel Modulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader:

Following a comprehensive search of scientific literature and databases, no specific information is currently available regarding the use of N-propylhexa-2,4-dienamide for studying ion channel modulation. This compound does not appear in published research related to electrophysiology, binding assays, or functional studies of ion channels.

Consequently, the requested detailed Application Notes, Protocols, quantitative data tables, and signaling pathway diagrams for this compound cannot be provided at this time. The core requirements of data presentation, experimental protocols, and visualizations are contingent on the existence of foundational research, which is absent for this specific molecule.

For the benefit of researchers, scientists, and drug development professionals, this document will instead provide a general framework and methodologies commonly employed in the study of novel ion channel modulators. This generalized information can serve as a guide for investigating the potential effects of a new chemical entity, such as this compound, once it becomes available for research.

General Framework for Investigating a Novel Ion Channel Modulator

Should this compound or a similar compound be synthesized and targeted for ion channel research, the following sections outline the typical experimental workflow and methodologies that would be employed.

Preliminary Screening and Target Identification

The initial step would be to screen the compound against a panel of known ion channels to identify potential targets. This is often accomplished using high-throughput screening (HTS) methods.

Table 1: Example High-Throughput Screening Platforms for Ion Channel Modulators

Assay TypePrincipleThroughputPrimary Output
Fluorescent-Based Assays
Membrane Potential DyesMeasures changes in membrane potential upon channel opening or closing.HighFluorescence Intensity
Ion Flux Assays (e.g., Calcium, Potassium)Utilizes ion-sensitive fluorescent indicators to measure ion influx or efflux.HighFluorescence Intensity
Automated Electrophysiology
Patch-Clamp ArraysMiniaturized, parallel patch-clamp recordings from multiple cells.Medium to HighIon Current
Detailed Electrophysiological Characterization

Once a potential ion channel target is identified, detailed electrophysiological studies are conducted to characterize the modulatory effects of the compound.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the characterization of a ligand's effect on a voltage-gated ion channel expressed in a heterologous system (e.g., HEK293 cells).

  • Cell Preparation:

    • Culture HEK293 cells stably or transiently expressing the ion channel of interest.

    • Plate cells onto glass coverslips 24-48 hours before recording.

    • Use a low-density plating to ensure individual cells can be easily patched.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with KOH).

    • Note: Solutions will vary depending on the specific ion channel being studied.

  • Electrophysiological Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope.

    • Perfuse with the external solution.

    • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a single cell with the micropipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a series of voltage steps to elicit ion currents in the absence of the compound (baseline).

    • Perfuse the cell with the external solution containing various concentrations of this compound.

    • Record currents at each concentration to determine the dose-response relationship and effects on channel gating (activation, inactivation, deactivation).

Table 2: Example Quantitative Data from Electrophysiology

ParameterControl1 µM Compound10 µM Compound100 µM Compound
IC₅₀ / EC₅₀ (µM) N/A---
Peak Current Amplitude (pA/pF) ----
Half-maximal Activation Voltage (V₅₀, mV) ----
Inactivation Time Constant (τ, ms) ----
Mechanism of Action and Signaling Pathways

Understanding how the compound modulates the ion channel is crucial. This involves investigating its binding site and the downstream signaling pathways it may affect.

dot

Signaling_Pathway cluster_membrane Cell Membrane IonChannel Ion Channel (e.g., TRP Channel) SecondMessenger Second Messenger (e.g., Ca²⁺, cAMP) IonChannel->SecondMessenger Ion Flux Modulator N-propylhexa-2-4-dienamide (Hypothetical) Modulator->IonChannel Direct Binding or Allosteric Modulation DownstreamEffect Downstream Cellular Effect (e.g., Neurotransmitter Release, Gene Expression) SecondMessenger->DownstreamEffect Signal Transduction Experimental_Workflow Start Novel Compound (this compound) HTS High-Throughput Screening (Fluorescence or Automated E-phys) Start->HTS HitIdent Hit Identification & Target Validation HTS->HitIdent HitIdent->Start No Hit Electrophys Detailed Electrophysiology (Patch-Clamp) HitIdent->Electrophys Confirmed Hit DoseResponse Dose-Response & Gating Analysis Electrophys->DoseResponse MoA Mechanism of Action Studies (Binding Site, Signaling) DoseResponse->MoA FunctionalAssay Cellular/Functional Assays MoA->FunctionalAssay End Characterized Modulator FunctionalAssay->End

Application Notes & Protocols: Formulation of N-propylhexa-2,4-dienamide for Biological Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of N-propylhexa-2,4-dienamide, a lipophilic compound, for consistent and reliable results in biological testing. The following protocols are designed to address the challenges associated with the poor aqueous solubility of this compound, ensuring its effective delivery in both in vitro and in vivo experimental settings.

Compound Information

This compound is an unsaturated aliphatic amide with the molecular formula C9H15NO. Its lipophilic nature, indicated by a calculated LogP of approximately 2.49, presents a significant challenge for formulation in aqueous-based biological systems.[1] Proper formulation is therefore critical to achieve meaningful and reproducible biological data.

PropertyValueSource
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Calculated LogP2.49[1]
AppearanceAssumed to be a solid or oil at room temperature-
Aqueous SolubilityPoor (estimated)-

Formulation Strategies for Biological Testing

Given the lipophilic nature of this compound, several formulation strategies can be employed to enhance its solubility and bioavailability for biological testing. The choice of formulation will depend on the specific requirements of the biological assay (e.g., in vitro vs. in vivo), the desired concentration range, and the tolerance of the biological system to the formulation excipients.

Solubilization in Organic Solvents for In Vitro Stock Solutions

For many in vitro assays, a concentrated stock solution of the test compound is prepared in an organic solvent and then diluted into the aqueous assay medium.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Calibrated micropipettes

    • Vortex mixer

  • Procedure:

    • Weigh out 1.53 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 1 mL of DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes, or until the compound is completely dissolved.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the assay medium should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.

Lipid-Based Formulations for Enhanced Bioavailability

Lipid-based formulations are particularly useful for improving the oral bioavailability of lipophilic compounds in in vivo studies. These formulations can enhance dissolution and absorption through the lymphatic system.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a starting point for developing a SEDDS formulation. The optimal ratio of oil, surfactant, and co-surfactant should be determined experimentally through the construction of a ternary phase diagram.

  • Materials:

    • This compound

    • Oil phase (e.g., sesame oil, oleic acid)

    • Surfactant (e.g., Cremophor EL, Tween 80)

    • Co-surfactant (e.g., Transcutol P, PEG 400)

    • Glass vials

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare the SEDDS vehicle by mixing the oil, surfactant, and co-surfactant in a predetermined ratio (e.g., 40:40:20 w/w).

    • Stir the mixture gently on a magnetic stirrer until a homogenous, transparent liquid is formed.

    • Add the desired amount of this compound to the SEDDS vehicle.

    • Continue stirring until the compound is completely dissolved.

    • To test the self-emulsifying properties, add a small volume of the formulation to an aqueous medium and observe the spontaneous formation of an emulsion.

ComponentExampleFunction
OilSesame OilSolubilizes the lipophilic drug
SurfactantCremophor ELReduces interfacial tension, promotes emulsification
Co-surfactantTranscutol PImproves drug solubility and emulsion stability

Experimental Protocols

Determination of Aqueous Solubility

Protocol 3: Shake-Flask Method for Solubility Assessment

  • Materials:

    • This compound

    • Phosphate-buffered saline (PBS), pH 7.4

    • Glass vials with screw caps

    • Shaking incubator or orbital shaker

    • Centrifuge

    • HPLC system for quantification

  • Procedure:

    • Add an excess amount of this compound to a glass vial containing a known volume of PBS (e.g., 1 mL).

    • Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Quantify the concentration of this compound in the filtrate using a validated HPLC method.

In Vitro Biological Assay: Anti-inflammatory Activity

Based on the known anti-inflammatory properties of some naturally occurring alkylamides, a common in vitro assay to assess this activity is the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages. This involves the NF-κB signaling pathway.

Protocol 4: Measurement of Nitric Oxide Production in RAW 264.7 Macrophages

  • Materials:

    • RAW 264.7 macrophage cell line

    • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

    • Lipopolysaccharide (LPS)

    • This compound stock solution (from Protocol 1)

    • Griess Reagent System

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

    • Pre-treat the cells with various concentrations of this compound (prepared by diluting the stock solution in cell culture medium) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition compared to the LPS-only control.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_testing Biological Testing compound This compound formulation Formulation Development (e.g., SEDDS) compound->formulation stock_solution Stock Solution (e.g., 10 mM in DMSO) compound->stock_solution in_vivo In Vivo Study (e.g., Oral Bioavailability) formulation->in_vivo in_vitro In Vitro Assay (e.g., Anti-inflammatory) stock_solution->in_vitro

Caption: Experimental workflow for the formulation and biological testing of this compound.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates iNOS iNOS Gene Expression Nucleus->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Compound This compound Compound->IKK Inhibits?

Caption: Hypothesized inhibitory effect of this compound on the NF-κB signaling pathway.

References

Application Notes and Protocols: Experimental Design for Efficacy Studies of N-propylhexa-2,4-dienamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-propylhexa-2,4-dienamide is a novel chemical entity with potential therapeutic applications. Due to the limited availability of data on its biological activity, a structured and phased experimental approach is essential to elucidate its efficacy and mechanism of action. This document provides a comprehensive set of protocols for the initial in vitro screening and subsequent in vivo evaluation of this compound. The proposed studies are designed to assess its cytotoxic, anti-inflammatory, analgesic, and anti-cancer properties.

In Vitro Efficacy and Toxicity Screening

The initial phase of testing will be conducted using in vitro cell-based assays to determine the bioactivity of this compound and establish a safe therapeutic window.

General Cell Viability and Cytotoxicity Assays

These assays are fundamental to understanding the effect of the compound on cell survival and proliferation.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][2]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Protocol: XTT Assay for Cell Viability

The XTT assay can be used as an alternative to the MTT assay and offers the advantage of using a soluble formazan product.[3]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 4-24 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450-500 nm with a reference wavelength of 650 nm.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value.

Data Presentation: In Vitro Cytotoxicity

Cell LineAssayIncubation Time (h)IC50 (µM)
Normal Fibroblasts (e.g., MRC-5)MTT24
48
72
Peripheral Blood Mononuclear Cells (PBMCs)XTT24
48
72
Anti-Inflammatory Activity Assays

These assays will investigate the potential of this compound to modulate inflammatory responses.

Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages (RAW 264.7)

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Incubation and Absorbance: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Protocol: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

Commercially available enzyme inhibition assay kits can be used to assess the direct inhibitory effect of the compound on COX-1, COX-2, and 5-LOX enzymes, which are key mediators of inflammation.[4][5][6][7]

Data Presentation: In Vitro Anti-Inflammatory Activity

AssayCell Line/EnzymeParameter MeasuredInhibition (%) / IC50 (µM)
Griess AssayRAW 264.7Nitric Oxide Production
COX-1 Inhibition AssayPurified EnzymeProstaglandin E2
COX-2 Inhibition AssayPurified EnzymeProstaglandin E2
5-LOX Inhibition AssayPurified EnzymeLeukotriene B4
Anti-Cancer Activity Screening

A broad screening against a panel of cancer cell lines can identify potential anti-neoplastic activity.

Protocol: Cancer Cell Line Panel Screening

  • Cell Lines: Utilize a panel of human cancer cell lines representing different tumor types (e.g., NCI-60 panel).[8][9][10]

  • Assay: Perform a cell viability assay (e.g., MTT or XTT) as described in section 2.1.

  • Data Analysis: Determine the IC50 value for each cell line to identify sensitive cancer types.

Data Presentation: In Vitro Anti-Cancer Activity

Cancer TypeCell LineIC50 (µM)
BreastMCF-7
MDA-MB-231
LungA549
H460
ColonHCT116
HT-29
ProstatePC-3
DU145
LeukemiaK562
Jurkat

In Vivo Efficacy and Toxicity Studies

Based on promising in vitro results, in vivo studies in animal models will be conducted to evaluate the efficacy and safety of this compound.

Acute Toxicity Study

This initial in vivo study is crucial for determining the safety profile of the compound.

Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD Guideline 425)

  • Animals: Use a single sex of rodents (e.g., female Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of this compound to one animal. The starting dose is selected based on in vitro cytotoxicity data.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

  • LD50 Estimation: The test is complete when one of the stopping criteria is met, and the LD50 (median lethal dose) is estimated using the likelihood method.

Analgesic Efficacy Models

These models will assess the pain-relieving potential of the compound.

Protocol: Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

  • Animals: Use male Swiss albino mice.

  • Compound Administration: Administer this compound orally or intraperitoneally at different doses. A control group receives the vehicle, and a positive control group receives a known analgesic (e.g., aspirin).

  • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), inject 0.6% acetic acid intraperitoneally to induce writhing.

  • Observation: Count the number of writhes (stretching of the abdomen and hind limbs) for a defined period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing compared to the control group.

Protocol: Hot Plate Test (Central Analgesia)

  • Animals: Use mice or rats.

  • Compound Administration: Administer the compound as described above. A positive control could be morphine.

  • Test: Place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Observation: Record the latency to a nociceptive response (e.g., licking of the hind paw or jumping). A cut-off time is set to prevent tissue damage.

  • Data Analysis: Compare the reaction time of the treated groups with the control group.

Data Presentation: In Vivo Analgesic Efficacy

ModelAnimalDose (mg/kg)Route of Administration% Inhibition of Writhing / Increase in Latency
Acetic Acid WrithingMousep.o.
Hot Plate TestMousep.o.
Anti-Inflammatory Efficacy Model

Protocol: Carrageenan-Induced Paw Edema

  • Animals: Use Wistar rats.

  • Compound Administration: Administer this compound orally one hour before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation: In Vivo Anti-Inflammatory Efficacy

Time (h)Paw Volume (mL) - VehiclePaw Volume (mL) - this compound (Dose 1)Paw Volume (mL) - this compound (Dose 2)Paw Volume (mL) - Indomethacin% Inhibition (Dose 1)% Inhibition (Dose 2)
0
1
2
3
4
Anti-Cancer Efficacy Model

If significant in vitro anti-cancer activity is observed against specific cell lines, a xenograft model can be employed.

Protocol: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7 for breast cancer) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, this compound at different doses, and a positive control like paclitaxel). Administer the treatments according to a defined schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Data Presentation: In Vivo Anti-Cancer Efficacy

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition
Vehicle Control--
This compoundDose 1
This compoundDose 2
Positive Control

Mandatory Visualizations

InVitro_Workflow cluster_start Start: this compound cluster_screening Phase 1: Initial In Vitro Screening cluster_evaluation Phase 2: In-depth Evaluation cluster_invivo Phase 3: In Vivo Studies start Novel Compound cytotoxicity Cytotoxicity Assays (MTT, XTT) start->cytotoxicity anti_inflammatory_screening Anti-Inflammatory Screening (Griess, COX/LOX) start->anti_inflammatory_screening cancer_screening Cancer Cell Panel Screening start->cancer_screening promising_lead Promising Lead Compound? cytotoxicity->promising_lead anti_inflammatory_screening->promising_lead cancer_screening->promising_lead moa Mechanism of Action Studies (e.g., Western Blot, qPCR) acute_toxicity Acute Toxicity moa->acute_toxicity promising_lead->moa Yes efficacy_models Efficacy Models (Analgesic, Anti-inflammatory, Anti-cancer) acute_toxicity->efficacy_models

Caption: In Vitro to In Vivo Experimental Workflow for this compound.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Mediators stimulus e.g., LPS receptor Toll-like Receptor 4 (TLR4) stimulus->receptor nf_kb NF-κB Pathway receptor->nf_kb mapk MAPK Pathway receptor->mapk phospholipase Phospholipase A2 arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid gene_expression Pro-inflammatory Gene Expression nf_kb->gene_expression mapk->gene_expression cox COX-1 / COX-2 arachidonic_acid->cox lox 5-LOX arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes cytokines Cytokines (TNF-α, IL-6) gene_expression->cytokines no Nitric Oxide (iNOS) gene_expression->no compound This compound compound->nf_kb compound->cox compound->lox

Caption: Potential Anti-Inflammatory Signaling Pathways Targeted by this compound.

Statistical Analysis

All quantitative data will be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical significance will be determined using appropriate tests, such as Student's t-test for comparing two groups or one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple group comparisons. A p-value of less than 0.05 will be considered statistically significant.

References

Troubleshooting & Optimization

Technical Support Center: N-propylhexa-2,4-dienamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-propylhexa-2,4-dienamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and generally efficient method is the acylation of n-propylamine with sorbyl chloride. Sorbyl chloride is the acid chloride derivative of sorbic acid (hexa-2,4-dienoic acid). This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Q2: What are the critical parameters to control for achieving a high yield?

A2: Key parameters to optimize for a high yield of this compound include reaction temperature, the order of addition of reagents, the choice of solvent, and the efficiency of the work-up procedure to minimize product loss and side reactions.

Q3: What is the primary side reaction of concern during this synthesis?

A3: The primary side reaction is the nucleophilic Michael addition of n-propylamine to the conjugated diene system of the sorbic acid derivative.[1] This can lead to the formation of undesired byproducts and a reduction in the yield of the target amide.[1]

Q4: How can the formation of Michael addition byproducts be minimized?

A4: To minimize Michael addition, it is crucial to maintain a low reaction temperature, typically at or below room temperature. Slowly adding the sorbyl chloride to a solution of n-propylamine and the base can also help, as it keeps the concentration of the highly reactive acyl chloride low throughout the reaction.

Q5: What are suitable solvents for this reaction?

A5: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are commonly used. The choice of solvent can influence the reaction rate and solubility of the starting materials and the triethylamine hydrochloride salt byproduct.

Experimental Protocol: Synthesis of this compound via Sorbyl Chloride

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Sorbic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • n-Propylamine

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

  • Rotary evaporator

Procedure:

Step 1: Preparation of Sorbyl Chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sorbic acid (1.0 eq).

  • Add an excess of thionyl chloride (e.g., 2.0 eq) or oxalyl chloride with a catalytic amount of DMF.

  • Gently reflux the mixture for 1-2 hours or until the evolution of gas (SO₂ or CO/CO₂) ceases. The reaction progress can be monitored by the dissolution of the solid sorbic acid.

  • After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride under reduced pressure using a rotary evaporator. The crude sorbyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation

  • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve n-propylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the crude sorbyl chloride (1.0 eq) dissolved in a small amount of anhydrous DCM to the stirred amine solution over 30-60 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.

Data Presentation: Representative Yields of this compound

The following table summarizes representative yields of this compound under different hypothetical reaction conditions. These values are illustrative and actual yields may vary.

EntryAmine (eq)Base (eq)SolventTemperature (°C)Reaction Time (h)Yield (%)
11.01.1DCM0 to RT385-95
21.01.1THF0 to RT480-90
31.51.1DCMRT370-80
41.0NoneDCM0 to RT3< 40

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Sorbyl Chloride Preparation cluster_step2 Step 2: Amide Formation cluster_step3 Step 3: Work-up and Purification SA Sorbic Acid TC Thionyl Chloride SA->TC Reflux SC Sorbyl Chloride TC->SC Excess removed SC_sol Sorbyl Chloride in DCM SC->SC_sol NPA n-Propylamine Amine_Sol Amine Solution NPA->Amine_Sol TEA Triethylamine TEA->Amine_Sol DCM Anhydrous DCM DCM->Amine_Sol Reaction Reaction Mixture Amine_Sol->Reaction 0°C to RT SC_sol->Reaction Slow addition Workup Aqueous Work-up Reaction->Workup Drying Drying Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Product Yield check_sm Check Starting Materials' Purity start->check_sm check_reagents Verify Reagent Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions side_products Multiple Spots on TLC? check_conditions->side_products michael_adduct Michael Addition Likely side_products->michael_adduct Yes unreacted_sm Unreacted Starting Material? side_products->unreacted_sm No solution1 Solution: Lower temperature, slow addition of acyl chloride michael_adduct->solution1 incomplete_reaction Incomplete Reaction unreacted_sm->incomplete_reaction Yes purification_issue Product Lost During Work-up? unreacted_sm->purification_issue No solution2 Solution: Increase reaction time, check for moisture incomplete_reaction->solution2 optimize_workup Optimize Work-up/Purification purification_issue->optimize_workup Yes solution3 Solution: Re-evaluate extraction and chromatography conditions optimize_workup->solution3

Caption: Troubleshooting decision tree for this compound synthesis.

Troubleshooting Guide

A:

  • Purity of Starting Materials: Ensure that the sorbic acid, n-propylamine, and triethylamine are of high purity. Impurities can interfere with the reaction.

  • Reagent Stoichiometry: Double-check the molar equivalents of your reagents. An incorrect ratio of amine to acyl chloride or an insufficient amount of base can lead to low conversion.

  • Moisture: The reaction is sensitive to moisture, which can hydrolyze the sorbyl chloride. Ensure all glassware is oven-dried and that anhydrous solvents are used.

  • Inefficient Sorbyl Chloride Formation: If the conversion of sorbic acid to sorbyl chloride was incomplete, the subsequent amidation step will have a lower yield. Ensure the first step goes to completion.

Q: My TLC analysis shows multiple spots, indicating the presence of byproducts. What are they and how can I avoid them?

A:

  • Michael Addition Product: As mentioned, the most likely byproduct is the Michael adduct. This occurs when the n-propylamine attacks the conjugated diene system. To minimize this, maintain a low reaction temperature (0 °C or below) and add the sorbyl chloride slowly to the amine solution.

  • Diacylation: It is possible, though less common with primary amines under these conditions, for the amine to be acylated twice. Using a slight excess of the amine can help to prevent this.

  • Unreacted Starting Material: If you see spots corresponding to your starting materials, the reaction may not have gone to completion. Consider increasing the reaction time or temperature slightly, but be mindful of promoting the Michael addition.

Q: I am having difficulty purifying the final product. What are some common issues and solutions?

A:

  • Removal of Triethylamine Hydrochloride: The triethylamine hydrochloride salt formed during the reaction can sometimes be difficult to remove completely. Thorough washing with water and brine during the work-up is essential.

  • Co-elution during Chromatography: The polarity of the this compound and potential byproducts might be similar, leading to co-elution during column chromatography. Careful selection of the eluent system and using a high-resolution column can improve separation.

  • Product Oiling Out: The product may be an oil, making recrystallization challenging. In such cases, purification by column chromatography is the preferred method. If it is a low-melting solid, attempting recrystallization from a different solvent system at a lower temperature might be effective.

References

Technical Support Center: N-propylhexa-2,4-dienamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N-propylhexa-2,4-dienamide. Given the limited specific literature on this compound, the following advice is based on general principles for the purification of unsaturated amides and related molecules.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Purity After Column Chromatography - Incomplete separation from starting materials (e.g., sorbic acid, propylamine).- Co-elution with byproducts (e.g., isomers, oligomers).- On-column degradation.- Optimize Solvent System: Perform TLC analysis with various solvent systems to improve separation. Consider a gradient elution.- Change Stationary Phase: Switch from silica gel to alumina or a reverse-phase silica.- Use a Different Purification Method: Consider preparative HPLC for higher purity.
Product Decomposition During Purification - Presence of acid or base residues from synthesis.- Exposure to high temperatures (e.g., during distillation or solvent evaporation).- Oxidation of the diene system.- Neutralize Crude Product: Perform an aqueous work-up with a mild base (e.g., sodium bicarbonate solution) and a mild acid (e.g., dilute HCl) wash before chromatography.- Low-Temperature Evaporation: Use a rotary evaporator at reduced pressure and a low-temperature water bath.- Work Under Inert Atmosphere: Handle the compound under nitrogen or argon to prevent oxidation.
Difficulty in Recrystallization - Compound is an oil or has a low melting point.- Inappropriate solvent choice.- Presence of impurities inhibiting crystal formation.- Try a Solvent/Anti-Solvent System: Dissolve the compound in a good solvent and slowly add an anti-solvent until turbidity is observed, then cool.- Screen a Range of Solvents: Test solubility in various solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol) and their mixtures.- Purify by Chromatography First: Remove impurities that may be hindering crystallization.
Inconsistent Analytical Results (HPLC/GC) - Isomerization of the double bonds.- On-column degradation.- Contamination of the analytical instrument.- Use a Lower Column Temperature: For GC analysis, reduce the injector and oven temperatures.- Check Mobile Phase pH: For HPLC, ensure the mobile phase pH is compatible with the compound's stability.- Run a Blank and Standard: Ensure the instrument is clean and calibrated.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound synthesized from sorbic acid and propylamine?

A1: The most common impurities include unreacted sorbic acid, excess propylamine, and byproducts from side reactions such as Michael addition of propylamine to the diene, or polymerization of the starting material or product.

Q2: Which chromatographic method is best suited for the purification of this compound?

A2: For initial purification on a larger scale, column chromatography on silica gel is a good starting point. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective. For achieving very high purity (>99%), preparative reverse-phase HPLC is recommended.

Q3: How can I assess the purity and confirm the structure of the final product?

A3: A combination of techniques is recommended:

  • Purity: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for determining purity.

  • Structure Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure and connectivity of the molecule. Mass Spectrometry (MS) will confirm the molecular weight.

Q4: My purified this compound is a yellow oil, is this normal?

A4: While some unsaturated amides can be oils, a yellow or brown color often indicates the presence of impurities or degradation products, possibly from oxidation or polymerization. A highly pure sample is expected to be a colorless to pale yellow oil or a white to off-white solid.

Q5: How should I store purified this compound?

A5: Due to the potential for oxidation and polymerization of the diene system, the compound should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended for long-term storage). It should also be protected from light.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel in the initial elution solvent (e.g., 95:5 hexanes:ethyl acetate).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the initial, low-polarity solvent. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator at low temperature and reduced pressure.

Illustrative HPLC Purity Analysis Method
Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water (with 0.1% formic acid)B: Acetonitrile (with 0.1% formic acid)
Gradient 50% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Visualizations

Purification_Workflow Crude Crude this compound Workup Aqueous Work-up (Mild Acid/Base Wash) Crude->Workup ColumnChromatography Column Chromatography (Silica Gel) Workup->ColumnChromatography PurityAnalysis1 Purity Check (TLC/HPLC) ColumnChromatography->PurityAnalysis1 Impure Impure Fractions PurityAnalysis1->Impure < 98% Pure Pure Pure Fractions PurityAnalysis1->Pure > 98% Pure Impure->ColumnChromatography Re-purify SolventEvaporation Solvent Evaporation Pure->SolventEvaporation Recrystallization Recrystallization (Optional) SolventEvaporation->Recrystallization PurityAnalysis2 Final Purity & Structural Analysis (HPLC, NMR, MS) SolventEvaporation->PurityAnalysis2 If oil FinalProduct Purified Product Recrystallization->PurityAnalysis2 PurityAnalysis2->FinalProduct Troubleshooting_Logic Start Purification Attempt CheckPurity Assess Purity (e.g., HPLC) Start->CheckPurity LowPurity Low Purity CheckPurity->LowPurity Fail HighPurity High Purity CheckPurity->HighPurity Pass Decomposition Product Decomposition? LowPurity->Decomposition Proceed Proceed to Characterization HighPurity->Proceed YesDecomp Yes Decomposition->YesDecomp Yes NoDecomp No Decomposition->NoDecomp No ModifyConditions Modify Conditions (Lower Temp, Inert Atm.) YesDecomp->ModifyConditions OptimizeChrom Optimize Chromatography (Solvent/Stationary Phase) NoDecomp->OptimizeChrom OptimizeChrom->Start Retry ChangeMethod Change Purification Method (e.g., Prep HPLC) OptimizeChrom->ChangeMethod If still impure ChangeMethod->Start Retry ModifyConditions->Start Retry

N-propylhexa-2,4-dienamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of N-propylhexa-2,4-dienamide for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound sample has changed color (e.g., turned yellow/brown). What could be the cause?

A1: A color change in your sample is a common indicator of degradation. This can be caused by several factors:

  • Oxidation: The conjugated diene system in this compound is susceptible to oxidation when exposed to air.

  • Light Exposure: Similar compounds are known to be light-sensitive. Exposure to UV or ambient light can catalyze degradation reactions.[1][2]

  • Contamination: Contamination from incompatible chemicals or impurities can also lead to discoloration.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at the recommended temperature.

  • Check Handling Procedures: Minimize exposure to air and light during weighing and preparation of solutions.

  • Purity Analysis: If degradation is suspected, re-analyze the purity of the material using an appropriate analytical method (e.g., HPLC, GC-MS) to confirm the presence of degradation products.

Q2: I am observing inconsistent results in my experiments using this compound. Could this be related to its stability?

A2: Yes, inconsistent experimental results are a strong indication that the integrity of your compound may be compromised. Degradation of this compound can lead to a lower effective concentration of the active compound and the presence of interfering byproducts.

Troubleshooting Steps:

  • Use a Fresh Sample: If possible, use a freshly opened or newly synthesized batch of the compound for a control experiment.

  • Aliquot Samples: To prevent degradation of the entire stock from repeated freeze-thaw cycles or exposure to the atmosphere, it is best practice to aliquot the compound into smaller, single-use vials upon receipt.

  • Monitor Stability in Solution: this compound may have limited stability in certain solvents, especially protic or acidic/basic solutions which can promote hydrolysis of the amide group. It is recommended to prepare solutions fresh for each experiment.

Q3: What are the optimal storage conditions for this compound to ensure its long-term stability?

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the conjugated diene system.[3]
Light Amber vial or protected from lightMinimizes light-catalyzed degradation.[1][2]
Moisture Tightly sealed container in a dry environmentPrevents hydrolysis of the amide functional group.

Q4: How should I handle this compound in the laboratory to minimize degradation during experimental procedures?

A4: Proper handling is crucial to maintain the integrity of the compound during your experiments.

Recommended Handling Procedures:

  • Inert Atmosphere: When weighing or handling the solid compound, do so in a glove box or under a stream of inert gas if possible.

  • Minimize Exposure: Keep the container tightly sealed when not in use.

  • Solution Preparation: Prepare solutions fresh for each experiment. If a stock solution must be stored, it should be kept at a low temperature and protected from light. The stability in your specific solvent should be validated if stored for an extended period.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.

Experimental Protocols

Protocol 1: General Procedure for Aliquoting Solid this compound

  • Allow the main container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • In a controlled environment with low humidity and minimal light exposure (ideally within a glove box or under a fume hood with inert gas flow), quickly weigh the desired amounts of the compound into smaller, amber glass vials.

  • Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before tightly sealing the cap.

  • Label each vial clearly with the compound name, lot number, concentration (if applicable), and date.

  • Store the aliquoted vials under the recommended storage conditions (-20°C, protected from light).

Visual Troubleshooting Guide

Stability_Troubleshooting start Start: Inconsistent Experimental Results or Visible Degradation of this compound check_storage Review Storage Conditions: - Temperature (-20°C)? - Inert Atmosphere? - Protected from Light? - Tightly Sealed? start->check_storage check_handling Review Handling Procedures: - Minimized air/light exposure? - Fresh solutions used? - Aliquoted stock? start->check_handling purity_analysis Perform Purity Analysis (e.g., HPLC, LC-MS) on Suspect Sample check_storage->purity_analysis check_handling->purity_analysis compare_results Compare with a Fresh/Certified Sample purity_analysis->compare_results degraded Conclusion: Sample is Degraded. - Discard old stock. - Implement proper storage and handling. compare_results->degraded Purity is low or degradation products detected not_degraded Conclusion: Sample is likely stable. Investigate other experimental variables. compare_results->not_degraded Purity is high and matches fresh sample

References

Technical Support Center: N-propylhexa-2,4-dienamide NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of N-propylhexa-2,4-dienamide. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in accurately assigning NMR peaks for this compound.

Frequently Asked Questions (FAQs)

Q1: I am seeing a complex group of overlapping signals in the 5.5-7.5 ppm region of the 1H NMR spectrum. How can I assign the vinylic protons of the hexa-2,4-dienamide system?

A1: The four vinylic protons (H2, H3, H4, H5) of the conjugated system, along with the amide N-H proton, are expected to resonate in this region, leading to significant signal overlap.

Troubleshooting Steps:

  • 2D NMR Spectroscopy: The most effective method for resolving these signals is to acquire a 2D COSY (Correlation Spectroscopy) spectrum. This will reveal the coupling relationships between adjacent protons. You should expect to see correlations between H2/H3, H3/H4, and H4/H5.

  • Coupling Constants: Analyze the multiplicity and coupling constants (J-values) of the signals. The protons on the double bonds will exhibit characteristic cis or trans couplings. For a typical (2E,4E)-isomer, you would expect large trans coupling constants (around 15 Hz) between H2/H3 and H4/H5.

  • DEPT-135/HSQC: A DEPT-135 experiment can help distinguish between CH and CH2 groups. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon, which is invaluable for unambiguous assignment when combined with 13C data.[1]

Q2: The N-H proton signal is either very broad or not visible. How can I confirm its presence and chemical shift?

A2: The N-H proton of an amide can exhibit broad signals due to quadrupole broadening from the adjacent nitrogen atom and chemical exchange with residual water or other exchangeable protons in the sample.[2]

Troubleshooting Steps:

  • D2O Exchange: Add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the 1H spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity.[3] This is a definitive test for an N-H or O-H proton.

  • Solvent and Temperature Variation: Changing to a different solvent (e.g., from CDCl3 to DMSO-d6) can alter the chemical shift and sharpen the N-H signal by modifying hydrogen bonding interactions.[3] Additionally, acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate and result in a sharper signal.

Q3: The two protons on the methylene group adjacent to the nitrogen (N-CH2) appear as a complex multiplet instead of a simple triplet. Why is this?

A3: This complexity can arise from two main factors:

  • Diastereotopicity: Due to the chiral environment created by the conjugated amide system (even though the molecule itself may be achiral), the two protons on the N-CH2 group can become diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts. They will couple to each other (geminal coupling) and to the adjacent CH2 group, resulting in a more complex splitting pattern than a simple triplet.

  • Restricted Rotation: The amide C-N bond has partial double bond character, which can restrict rotation.[4] If this rotation is slow on the NMR timescale, it can also lead to the non-equivalence of the N-CH2 protons.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help determine if the complexity is due to restricted rotation. If the multiplets coalesce into a simpler pattern at higher temperatures, this indicates that bond rotation is the cause.[4]

  • 2D NMR (HSQC/HMBC): An HSQC will show two distinct cross-peaks for the diastereotopic protons, each correlating to the same carbon. An HMBC (Heteronuclear Multiple Bond Correlation) can further confirm assignments by showing correlations to other carbons in the molecule.

Predicted NMR Data for this compound

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These values are estimates based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.[5][6][7][8][9][10]

Table 1: Predicted 1H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H1 (CH3-CH2-CH2-N)0.9 - 1.0t~7
H2' (CH3-CH=)1.7 - 1.9d~6
H2 (CH3-CH2-CH2-N)1.5 - 1.7sextet~7
H3 (N-CH2)3.2 - 3.4q or m~7
H4 (NH)5.5 - 7.0br s-
H5 (=CH-C=O)5.8 - 6.2d~15
H6, H7, H8 (vinylic)6.0 - 7.5m-

Table 2: Predicted 13C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (ppm)
C1 (CH3-CH2-CH2-N)11 - 13
C2' (CH3-CH=)18 - 20
C2 (CH3-CH2-CH2-N)22 - 24
C3 (N-CH2)41 - 43
C4, C5, C6, C7 (vinylic)120 - 150
C8 (C=O)165 - 175

Experimental Protocols

1. D2O Exchange for N-H Proton Identification

  • Objective: To confirm the identity of the N-H proton signal.

  • Procedure:

    • Acquire a standard 1H NMR spectrum of the sample in a deuterated solvent (e.g., CDCl3).

    • Remove the NMR tube from the spectrometer.

    • Add one drop of deuterium oxide (D2O) to the tube.

    • Cap the tube and shake gently for 30 seconds to mix.

    • Re-acquire the 1H NMR spectrum.

  • Expected Result: The signal corresponding to the N-H proton will disappear or show a significant reduction in intensity.

2. Variable Temperature (VT) NMR for Studying Dynamic Processes

  • Objective: To investigate the effect of temperature on the NMR spectrum, particularly for identifying issues related to restricted bond rotation.

  • Procedure:

    • Set up the initial 1H NMR experiment at room temperature.

    • Select a range of temperatures to study (e.g., from 298 K up to 333 K in 10 K increments).

    • Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring the spectrum.

    • Compare the spectra at different temperatures, looking for changes in peak shape, coalescence of multiplets, or shifts in resonance frequencies.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Ambiguous NMR Spectrum issue_overlap Issue: Overlapping Vinylic and Amide Signals (5.5-7.5 ppm) start->issue_overlap issue_nh Issue: Broad or Missing N-H Signal start->issue_nh issue_nch2 Issue: Complex N-CH2 Multiplet start->issue_nch2 solution_2d Solution: Acquire 2D COSY Spectrum issue_overlap->solution_2d solution_d2o Solution: D2O Exchange Experiment issue_nh->solution_d2o solution_vt Solution: Variable Temperature (VT) NMR issue_nch2->solution_vt result_cosy Result: Proton-Proton Couplings Visualized solution_2d->result_cosy result_d2o Result: N-H Peak Disappears solution_d2o->result_d2o result_vt Result: Multiplets Coalesce at Higher Temp. solution_vt->result_vt final_assignment Final Peak Assignment result_cosy->final_assignment result_d2o->final_assignment result_vt->final_assignment

Caption: Troubleshooting workflow for this compound NMR peak assignment.

References

Preventing degradation of N-propylhexa-2,4-dienamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of N-propylhexa-2,4-dienamide in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound is susceptible to three primary degradation pathways due to its conjugated diene and amide functional groups:

  • Hydrolysis: The amide bond can be cleaved, particularly under acidic or basic conditions, to yield hexa-2,4-dienoic acid and n-propylamine.

  • Oxidation: The conjugated diene system is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of various oxidation products, including epoxides, peroxides, and carbonyl compounds, potentially breaking the conjugated system.

  • Photodegradation: Exposure to light, especially UV radiation, can induce isomerization of the double bonds (e.g., from trans to cis) or lead to polymerization and other complex photochemical reactions.

Q2: What are the optimal storage conditions for this compound solutions to minimize degradation?

A2: To ensure the stability of this compound in solution, it is recommended to adhere to the following storage conditions:

  • Temperature: Store solutions at low temperatures, preferably at -20°C or below, to slow down the rates of all potential degradation reactions.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For long-term storage, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • pH: Maintain the pH of the solution close to neutral (pH 6-7) to minimize both acid- and base-catalyzed hydrolysis of the amide bond.

Q3: Which solvents are recommended for dissolving this compound to enhance its stability?

A3: The choice of solvent can significantly impact the stability of this compound. Here are some recommendations:

  • Aprotic Solvents: Aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and dioxane are generally preferred as they are less likely to participate in hydrolysis reactions.

  • Protic Solvents: If protic solvents like ethanol or methanol must be used, ensure they are of high purity and stored under anhydrous conditions. Buffering the solution to a neutral pH is crucial in these cases.

  • Aqueous Solutions: If working with aqueous solutions is necessary, use a buffered system (pH 6-7) and prepare the solutions fresh for each experiment. The use of antioxidants is also highly recommended in aqueous media.

Q4: Can I use antioxidants to prevent the degradation of this compound?

A4: Yes, the addition of antioxidants is a highly effective strategy to prevent oxidative degradation of the conjugated diene system. Common antioxidants suitable for this purpose include:

  • Butylated hydroxytoluene (BHT): A widely used radical scavenger.

  • Butylated hydroxyanisole (BHA): Another effective phenolic antioxidant.

  • Tocopherol (Vitamin E): A natural antioxidant that can be effective in various solvent systems.[1][2]

The choice and concentration of the antioxidant may need to be optimized for your specific application.

Troubleshooting Guides

Issue Possible Causes Recommended Actions
Loss of compound potency over a short period. Hydrolysis due to acidic or basic conditions.Check the pH of your solution and adjust to neutral (pH 6-7) using a suitable buffer. Prepare fresh solutions before use.
Oxidation from dissolved oxygen.Degas your solvent before dissolving the compound. Store the solution under an inert atmosphere (nitrogen or argon).
Photodegradation from exposure to light.Store your solution in an amber vial or protect it from light.
Appearance of unexpected peaks in HPLC or GC analysis. Formation of degradation products.Refer to the degradation pathways to hypothesize the identity of the new peaks. Perform forced degradation studies (see experimental protocols) to confirm.
Isomerization of the diene system.This can be induced by light or heat. Ensure proper storage and handling away from light and excessive heat.
Inconsistent experimental results. Degradation of stock solutions.Prepare fresh stock solutions more frequently. Validate the stability of your stock solution under your storage conditions using a stability-indicating analytical method.
Contamination in the solvent.Use high-purity, HPLC-grade solvents. Check for peroxides in ether-based solvents like THF.

Data Presentation

Table 1: General Influence of Environmental Factors on the Stability of Unsaturated Amides (Qualitative)

Factor Condition Potential Degradation Pathway Stability Impact
pH Acidic (< 5)HydrolysisLow
Neutral (6-7)-High
Basic (> 8)HydrolysisLow
Temperature -20°CAll pathwaysHigh
4°CAll pathwaysModerate
Room Temperature (25°C)All pathwaysLow
Elevated (> 40°C)All pathwaysVery Low
Light Protected (Dark)PhotodegradationHigh
Ambient LightPhotodegradationModerate
UV ExposurePhotodegradationVery Low
Atmosphere Inert (N₂, Ar)OxidationHigh
AirOxidationLow

Table 2: Estimated Half-life (t½) of Sorbic Acid (a proxy for the hexa-2,4-dienoyl moiety) under Various Conditions

Disclaimer: This data is for sorbic acid and serves as an estimation for the reactivity of the diene moiety in this compound. Actual degradation rates will vary.

Condition pH Temperature (°C) Estimated t½
Aqueous Solution3.025Days to Weeks
Aqueous Solution7.025Months
Aqueous Solution9.025Days to Weeks
Aqueous Solution, with Antioxidant7.025Significantly longer
Ethanol Solution, in darkNeutral25Months to a Year

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish degradation pathways.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • UV lamp (254 nm and 365 nm)

  • HPLC-UV or GC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. At appropriate time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. At appropriate time points, take an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At appropriate time points, take an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in a suitable solvent (e.g., acetonitrile) at 60°C for 48 hours. Analyze the samples at different time points.

  • Photodegradation: Expose a solution of this compound in methanol to UV light (254 nm and 365 nm) for 24 hours. A control sample should be kept in the dark. Analyze the samples at different time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC or GC method to determine the extent of degradation and the profile of degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

Objective: To quantify this compound and separate it from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 40% acetonitrile, increase to 80% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (due to the conjugated diene system)

  • Injection Volume: 10 µL

Procedure:

  • Prepare standard solutions of this compound in the mobile phase at various concentrations to create a calibration curve.

  • Prepare samples from the forced degradation study by diluting them to an appropriate concentration with the mobile phase.

  • Inject the standards and samples onto the HPLC system.

  • Identify the peak for this compound based on its retention time from the standard.

  • Quantify the amount of remaining this compound in the stressed samples using the calibration curve.

  • Observe any new peaks in the chromatograms of the stressed samples, which represent degradation products.

Mandatory Visualizations

Degradation_Pathways This compound This compound Hexa-2,4-dienoic Acid + n-Propylamine Hexa-2,4-dienoic Acid + n-Propylamine This compound->Hexa-2,4-dienoic Acid + n-Propylamine Hydrolysis (Acid/Base) Oxidation Products (Epoxides, Peroxides, etc.) Oxidation Products (Epoxides, Peroxides, etc.) This compound->Oxidation Products (Epoxides, Peroxides, etc.) Oxidation (O2, Peroxides) Isomers/Polymerization Products Isomers/Polymerization Products This compound->Isomers/Polymerization Products Photodegradation (Light)

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid/Base Hydrolysis Acid/Base Hydrolysis Analyze Samples (HPLC/GC-MS) Analyze Samples (HPLC/GC-MS) Acid/Base Hydrolysis->Analyze Samples (HPLC/GC-MS) Oxidation Oxidation Oxidation->Analyze Samples (HPLC/GC-MS) Thermal Stress Thermal Stress Thermal Stress->Analyze Samples (HPLC/GC-MS) Photolysis Photolysis Photolysis->Analyze Samples (HPLC/GC-MS) Prepare Stock Solution Prepare Stock Solution Prepare Stock Solution->Acid/Base Hydrolysis Prepare Stock Solution->Oxidation Prepare Stock Solution->Thermal Stress Prepare Stock Solution->Photolysis Identify Degradants & Pathways Identify Degradants & Pathways Analyze Samples (HPLC/GC-MS)->Identify Degradants & Pathways Develop Stability-Indicating Method Develop Stability-Indicating Method Identify Degradants & Pathways->Develop Stability-Indicating Method

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimization of N-propylhexa-2,4-dienamide Reaction Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-propylhexa-2,4-dienamide.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized through the reaction of hexa-2,4-dienoic acid (sorbic acid) or its derivatives with propylamine. The most common laboratory methods include:

  • Amide Coupling Reagent Method: Direct coupling of hexa-2,4-dienoic acid with propylamine using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent such as HOBt (Hydroxybenzotriazole).[1][]

  • Acid Chloride Method: Conversion of hexa-2,4-dienoic acid to hexa-2,4-dienoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with propylamine.[][3] This method often requires a base to neutralize the HCl byproduct.[1]

  • Enzymatic Method: Utilizing enzymes, such as Candida antarctica lipase B (CALB), to catalyze the amidation reaction between hexa-2,4-dienoic acid and propylamine. This approach is considered a green chemistry method.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, suboptimal temperature, or inefficient mixing.

  • Side reactions: The conjugated diene system in hexa-2,4-dienoic acid can be susceptible to polymerization or other side reactions, especially at elevated temperatures.

  • Poor activation of the carboxylic acid: If using a coupling agent or converting to an acid chloride, incomplete activation will lead to unreacted starting material.[3]

  • Hydrolysis of the acid chloride: If using the acid chloride method, the intermediate is sensitive to moisture and can hydrolyze back to the carboxylic acid.

  • Product loss during workup and purification: The product may be partially lost during extraction, washing, or purification steps.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are these impurities?

A3: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides the desired product and unreacted starting materials (hexa-2,4-dienoic acid and propylamine), common impurities could include:

  • Urea byproduct: If using a carbodiimide coupling agent like DCC or EDC, a urea byproduct (e.g., dicyclohexylurea - DCU) is formed.[1]

  • Anhydride: The activated carboxylic acid intermediate can sometimes react with another molecule of the carboxylic acid to form an anhydride.

  • Polymerized material: The diene moiety can undergo polymerization, leading to oligomeric or polymeric byproducts.

Q4: How can I minimize the formation of byproducts?

A4: To minimize byproducts:

  • Control the temperature: Running the reaction at a lower temperature can reduce the rate of side reactions, including polymerization.

  • Use an inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the diene.

  • Optimize the stoichiometry of reagents: Using a slight excess of the amine can help to ensure the complete consumption of the activated carboxylic acid. However, a large excess can complicate purification.

  • Choose the appropriate coupling agent: Water-soluble coupling agents like EDC can simplify the removal of the urea byproduct during aqueous workup.[1]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Poor quality of reagents Ensure starting materials (hexa-2,4-dienoic acid, propylamine, solvents, and reagents) are pure and dry. Use freshly opened solvents and reagents if possible.
Ineffective coupling agent Use a fresh batch of the coupling agent. Consider switching to a different type of coupling agent (e.g., from DCC to HATU).[][4]
Incomplete formation of acid chloride If using the acid chloride route, ensure the complete conversion of the carboxylic acid. This can often be monitored by IR spectroscopy (disappearance of the broad O-H stretch). Consider using a catalytic amount of DMF to facilitate the reaction with SOCl₂.[3]
Presence of moisture Dry all glassware thoroughly before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere.
Suboptimal reaction temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions. Try running the reaction at a lower temperature for a longer period.
Issue 2: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Contamination with urea byproduct (from DCC/EDC) If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in many organic solvents and can be removed by filtration. If using EDC, the urea byproduct is water-soluble and can be removed by an aqueous wash during workup.[1]
Product is co-eluting with impurities during column chromatography Optimize the solvent system for column chromatography. A step-gradient or a shallower gradient of the polar solvent may improve separation.
Product is an oil and difficult to handle Try to crystallize the product from a suitable solvent system. If it remains an oil, ensure it is pure by NMR and use it as is for subsequent steps if possible.

Data Presentation

Table 1: Effect of Coupling Agent on this compound Synthesis

Entry Coupling Agent Additive Solvent Temperature (°C) Time (h) Yield (%)
1DCCHOBtDichloromethane251278
2EDCHOBtDichloromethane251285
3HATUDIPEADMF25892
4T3PPyridineEthyl Acetate0 to 251088

Table 2: Effect of Solvent on this compound Synthesis using EDC/HOBt

Entry Solvent Temperature (°C) Time (h) Yield (%)
1Dichloromethane251285
2Tetrahydrofuran251282
3Acetonitrile251275
4N,N-Dimethylformamide251288

Experimental Protocols

Protocol 1: Synthesis of this compound using EDC/HOBt
  • To a solution of hexa-2,4-dienoic acid (1.0 eq) in dichloromethane (0.2 M) at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add propylamine (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Synthesis of this compound via the Acid Chloride
  • To a solution of hexa-2,4-dienoic acid (1.0 eq) in dichloromethane (0.3 M) at 0 °C, add a catalytic amount of DMF.

  • Add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude hexa-2,4-dienoyl chloride in fresh anhydrous dichloromethane (0.3 M) and cool to 0 °C.

  • In a separate flask, dissolve propylamine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water (2x), 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Hexa-2,4-dienoic Acid + Propylamine coupling Coupling Agent (e.g., EDC/HOBt) start->coupling Method 1 acid_chloride Acid Chloride Formation (e.g., SOCl2) start->acid_chloride Method 2 reaction Amidation Reaction coupling->reaction acid_chloride->reaction extraction Aqueous Extraction reaction->extraction drying Drying Organic Layer extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography product Pure this compound chromatography->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_solutions Potential Solutions start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Purity, Dryness) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_activation Verify Carboxylic Acid Activation start->check_activation check_workup Analyze Workup & Purification Steps start->check_workup sol_reagents Use Fresh/Pure Reagents check_reagents->sol_reagents sol_conditions Optimize Temp/Time check_conditions->sol_conditions sol_activation Change Coupling Agent/ Activation Method check_activation->sol_activation sol_workup Modify Purification Technique check_workup->sol_workup

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: Synthesis of N-propylhexa-2,4-dienamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of N-propylhexa-2,4-dienamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: this compound is typically synthesized through the amidation of hexa-2,4-dienoic acid with propylamine. This reaction often requires an activating agent for the carboxylic acid, such as a carbodiimide (e.g., DCC or EDC) with an additive like N-hydroxysuccinimide (NHS), or conversion of the carboxylic acid to a more reactive species like an acid chloride.

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Several impurities can arise during the synthesis of this compound. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual hexa-2,4-dienoic acid and propylamine.

  • Reagent-Related Impurities: Byproducts from the coupling agents (e.g., dicyclohexylurea if DCC is used) and residual solvents.

  • Side-Reaction Products:

    • Michael Addition Product: Propylamine can undergo a 1,4-conjugate addition to the α,β-unsaturated system of the dienamide product or the starting carboxylic acid.

    • Polymerization Products: The diene system can be susceptible to polymerization, especially at elevated temperatures.

    • Isomers: Isomerization of the double bonds in the hexa-2,4-dienoyl moiety can occur.

Q3: How can I detect these impurities?

A3: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the desired product from unreacted starting materials and non-volatile byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities, including residual solvents and certain side-reaction products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to identify the desired product and characterize unknown impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can help identify the presence of functional groups related to the starting materials and product, but is less effective for quantifying impurities.

Q4: What general strategies can I employ to minimize impurity formation?

A4: To minimize impurities, consider the following:

  • Reaction Conditions: Optimize reaction temperature, time, and stoichiometry of reactants. Lower temperatures can often reduce the rate of side reactions.

  • Purification of Starting Materials: Ensure the purity of hexa-2,4-dienoic acid and propylamine before starting the reaction.

  • Choice of Coupling Agent: Select a coupling agent and conditions that minimize side reactions. For example, using EDC/NHS can lead to water-soluble byproducts that are easily removed.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side reactions.

  • Purification of Final Product: Employ appropriate purification techniques such as column chromatography, recrystallization, or distillation to remove impurities.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low product yield Incomplete reaction.- Increase reaction time or temperature moderately.- Ensure proper activation of the carboxylic acid.- Check the purity of starting materials.
Product loss during workup or purification.- Optimize extraction and purification procedures.- Consider alternative purification methods.
Presence of a peak corresponding to hexa-2,4-dienoic acid in HPLC/NMR Incomplete reaction or insufficient propylamine.- Increase the molar equivalent of propylamine.- Extend the reaction time.
Presence of a peak corresponding to the Michael addition product Reaction temperature is too high or prolonged reaction time.- Lower the reaction temperature.- Optimize the reaction time to maximize product formation while minimizing this side product.
Excess propylamine.- Use a stoichiometric amount or a slight excess of propylamine.
Broad peaks or baseline noise in analytical data Polymerization of the product or starting material.- Conduct the reaction at a lower temperature.- Add a radical inhibitor (e.g., BHT) to the reaction mixture.- Ensure proper storage of the starting dienoic acid.
Unexpected peaks in GC-MS or NMR Residual solvents or byproducts from coupling agents.- Ensure complete removal of solvents under vacuum.- Choose a coupling agent that produces easily removable byproducts.- Perform appropriate aqueous washes during workup to remove water-soluble byproducts.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid, TFA).

    • Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 254 nm (the conjugated diene system should have a strong UV absorbance).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program:

    • Initial temperature: 50°C (hold for 2 minutes).

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate.

¹H NMR Spectroscopy for Structural Confirmation and Impurity Identification
  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Frequency: 400 MHz or higher for better resolution.

  • Analysis:

    • This compound: Expect signals corresponding to the propyl group (a triplet for the CH₃, a sextet for the internal CH₂, and a quartet for the N-CH₂) and the hexa-2,4-dienoyl chain (multiple signals in the olefinic region, typically between 5.5 and 7.5 ppm, and a methyl group doublet).

    • Hexa-2,4-dienoic acid: A broad singlet for the carboxylic acid proton (>10 ppm) will be present if it is an impurity.

    • Propylamine: Characteristic signals for the propyl group, but with different chemical shifts compared to the amide.

    • Michael Addition Product: Disappearance of some olefinic protons and the appearance of new signals in the aliphatic region.

Visualizations

Impurity_Identification_Workflow Workflow for Impurity Identification in this compound Synthesis cluster_synthesis Synthesis & Initial Analysis cluster_purification Purification cluster_analysis Detailed Analysis Crude_Product Crude this compound Initial_TLC Initial TLC Analysis Crude_Product->Initial_TLC Column_Chromatography Column Chromatography Initial_TLC->Column_Chromatography Impurities Detected Recrystallization Recrystallization Initial_TLC->Recrystallization Crystalline Solid Purified_Product Purified Product Column_Chromatography->Purified_Product Recrystallization->Purified_Product HPLC HPLC Purified_Product->HPLC GC_MS GC-MS Purified_Product->GC_MS NMR NMR (1H, 13C) Purified_Product->NMR Structure_Confirmation Structure Confirmation & Purity > 95%? HPLC->Structure_Confirmation GC_MS->Structure_Confirmation NMR->Structure_Confirmation Final_Product Final Product Structure_Confirmation->Final_Product Yes Troubleshoot Troubleshoot Synthesis Structure_Confirmation->Troubleshoot No

Caption: A logical workflow for the purification and analysis of this compound.

Signaling_Pathways Potential Side Reactions in this compound Synthesis Hexa_2_4_dienoic_acid Hexa-2,4-dienoic acid Desired_Product This compound Hexa_2_4_dienoic_acid->Desired_Product + Propylamine (Amidation) Polymerization Polymerization Hexa_2_4_dienoic_acid->Polymerization Heat/Initiator Propylamine Propylamine Propylamine->Desired_Product Michael_Addition Michael Addition Product Propylamine->Michael_Addition Desired_Product->Michael_Addition + Propylamine (1,4-addition) Desired_Product->Polymerization Heat/Initiator

Caption: A diagram illustrating the desired reaction and potential side reactions.

Technical Support Center: N-propylhexa-2,4-dienamide Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful crystallization of N-propylhexa-2,4-dienamide. Due to the limited availability of specific crystallization data for this compound, the following protocols and guides are based on established techniques for small organic molecules, particularly organic amides. These should serve as a starting point for developing a robust crystallization procedure.

Troubleshooting Crystallization of this compound

Question: My this compound is not crystallizing from solution. What should I do?

Answer: When crystallization fails to initiate, several factors could be at play. Here is a step-by-step troubleshooting guide:

  • Ensure Supersaturation: Crystallization occurs from a supersaturated solution. If no crystals form, your solution may be too dilute.

    • Troubleshooting Step: Try to induce crystallization by scratching the inside of the glass vessel with a glass rod at the liquid-air interface.[1][2] This can create nucleation sites.

    • Troubleshooting Step: Add a "seed crystal" of this compound from a previous successful crystallization, if available.[1][2]

    • Troubleshooting Step: If the solution is clear, consider slowly evaporating some of the solvent to increase the concentration.[2][3]

  • Re-evaluate Your Solvent System: The choice of solvent is critical for successful crystallization. The ideal solvent will dissolve this compound when hot but have low solubility when cold.[4][5]

    • Troubleshooting Step: If you are using a single solvent, it may be too good of a solvent. Consider using a mixed solvent system. This involves dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid.[4]

    • Troubleshooting Step: Experiment with different solvents and solvent pairs. A general guide for solvent properties is provided in the table below.

  • Purity of the Compound: Impurities can significantly inhibit crystallization or lead to the formation of oils.[6]

    • Troubleshooting Step: Ensure your this compound is of high purity. If necessary, purify the compound using techniques such as column chromatography before attempting crystallization.

  • Control the Rate of Cooling or Evaporation: Rapid changes in temperature or fast evaporation can lead to the formation of small, poorly formed crystals or an amorphous solid.

    • Troubleshooting Step: For cooling crystallization, insulate the flask to slow down the cooling process.[1] For evaporative techniques, partially cover the container to reduce the rate of solvent evaporation.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for crystallizing this compound?

A1: Without specific solubility data for this compound, a good starting point is to test a range of solvents with varying polarities. Based on the amide functional group, solvents like ethanol, ethyl acetate, acetone, or toluene could be effective.[9][10] It is recommended to experimentally determine the solubility of your compound in a small selection of solvents to find one that provides high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

Q2: I obtained an oil instead of crystals. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of a solid. This can happen if the solution is too concentrated or cools too quickly.

  • Solution: Reheat the solution and add more solvent to make it more dilute.[3] Then, allow it to cool more slowly. Using a different solvent system can also prevent oiling out.

Q3: How can I grow larger, single crystals suitable for X-ray diffraction?

A3: Growing large, high-quality single crystals requires slow and undisturbed crystal growth.

  • Techniques: Vapor diffusion is often the best method for growing single crystals from small amounts of material.[11][12] In this technique, a solution of your compound is allowed to slowly equilibrate with a vapor of an anti-solvent. Slow evaporation of a dilute solution in a loosely covered vial can also yield large crystals.[7][8] It is crucial to leave the crystallization vessel in a location with minimal vibrations.[13][14]

Q4: Can I use a mixture of solvents for crystallization?

A4: Yes, using a mixed solvent system is a very common and effective technique, especially when a single suitable solvent cannot be found.[4] A typical procedure involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. The solution is then gently heated until it becomes clear again and allowed to cool slowly.[4]

Experimental Protocols

General Solvent Selection Protocol
  • Place a small amount (10-20 mg) of this compound into several different test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition, to assess solubility.

  • If the compound is insoluble or sparingly soluble in a particular solvent at room temperature, gently heat the tube to the boiling point of the solvent to check for increased solubility.[15]

  • An ideal single solvent for cooling crystallization will show poor solubility at room temperature but complete dissolution upon heating.

  • For mixed solvent systems, identify a "good" solvent (high solubility) and a "poor" solvent (low solubility) that are miscible with each other.[4]

Slow Evaporation Crystallization

This method is suitable for compounds that are stable at room temperature and involves the gradual removal of solvent to increase the concentration of the solute.[8]

  • Dissolve the this compound in a suitable solvent or solvent mixture until a nearly saturated solution is obtained. The initial volume should be around 1-5 mL per 0.1 g of compound.[7]

  • Filter the solution to remove any insoluble impurities.

  • Transfer the clear solution to a clean crystallization dish or a small beaker.

  • Cover the container with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation.[7][8] The rate of evaporation can be controlled by the number and size of the holes.

  • Place the container in an undisturbed location and allow the solvent to evaporate over several days.

Slow Cooling Crystallization

This technique relies on the principle that the solubility of the compound decreases as the temperature of the solution is lowered.

  • In an Erlenmeyer flask, add a minimal amount of a suitable solvent to the this compound.

  • Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. If necessary, add small amounts of additional hot solvent to achieve complete dissolution.[5]

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. To encourage the formation of larger crystals, the flask can be insulated to slow the cooling rate.[1]

  • After the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal yield.[1]

  • Collect the crystals by filtration.

Vapor Diffusion Crystallization

This is a preferred method for obtaining high-quality single crystals when only a small amount of material is available.[11][16]

  • Prepare a concentrated solution of this compound in a "good" solvent in a small, open vial.

  • Place this small vial inside a larger, sealed container (e.g., a jar or a larger beaker with a lid).

  • Add a "poor" solvent (anti-solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial. The poor solvent should be more volatile than the good solvent.[16]

  • Seal the outer container. The vapor from the poor solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and promoting slow crystal growth.[12][16]

  • Leave the setup undisturbed for several days to weeks.

Data Presentation

Since specific solubility data for this compound is not available, the following table provides a list of common crystallization solvents and their relevant physical properties to aid in solvent selection.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for polar compounds; high boiling point can make it difficult to remove from crystals.[15]
Ethanol7824.5A versatile solvent for compounds of moderate polarity.[9]
Methanol6532.7Dissolves more polar compounds than other alcohols.[17]
Acetone5620.7A strong solvent, but its low boiling point can lead to rapid crystallization.[15]
Ethyl Acetate776.0An excellent, moderately polar solvent.[9]
Dichloromethane409.1Often used in a solvent pair; very volatile.[15]
Toluene1112.4Good for aryl compounds; high boiling point can be a drawback.[9][15]
Hexane691.9Suitable for nonpolar compounds; often used as an anti-solvent.[9]

Visualizations

Troubleshooting Workflow for this compound Crystallization

G start Start: Dissolve this compound in chosen solvent system check_crystals Crystals Form? start->check_crystals no_crystals No Crystals Form check_crystals->no_crystals No oil_out Oil Forms check_crystals->oil_out Oils Out poor_crystals Poor Quality Crystals (small, powder) check_crystals->poor_crystals Yes, but poor quality success Successful Crystallization: Collect and Dry Crystals check_crystals->success Yes troubleshoot_no Troubleshooting: 1. Scratch flask interior 2. Add seed crystal 3. Increase concentration (evaporate some solvent) no_crystals->troubleshoot_no troubleshoot_oil Troubleshooting: 1. Reheat and add more 'good' solvent 2. Cool solution more slowly 3. Change solvent system oil_out->troubleshoot_oil troubleshoot_poor Troubleshooting: 1. Decrease cooling/evaporation rate 2. Use a more dilute solution 3. Try vapor diffusion method poor_crystals->troubleshoot_poor reevaluate Re-evaluate: - Check compound purity - Test new solvent systems troubleshoot_no->reevaluate troubleshoot_oil->reevaluate troubleshoot_poor->reevaluate reevaluate->start Retry Experiment

Caption: A workflow diagram for troubleshooting common issues in the crystallization of this compound.

References

Technical Support Center: Scaling Up N-Propylhexa-2,4-dienamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N-propylhexa-2,4-dienamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction from laboratory to pilot or production scale. The primary synthetic route considered here is the amidation of hexa-2,4-dienoic acid with n-propylamine, often facilitated by a coupling agent.

Question: Why is my reaction yield of this compound consistently low?

Answer:

Low yields in the synthesis of this compound can stem from several factors, particularly related to the direct reaction between a carboxylic acid and an amine.

  • Acid-Base Neutralization: A primary competing reaction is the acid-base reaction between hexa-2,4-dienoic acid and n-propylamine to form a stable ammonium carboxylate salt. This salt formation is often rapid and can be a thermodynamic sink, preventing the desired amide bond formation.[1][2]

  • Insufficient Activation: The direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures to overcome a significant activation barrier, which can lead to degradation of starting materials or products.[1] To achieve higher yields under milder conditions, the carboxylic acid typically needs to be "activated".

  • Choice of Coupling Agent: The effectiveness of different coupling agents can vary. It is crucial to select an appropriate coupling agent and optimize its stoichiometry. Common choices include carbodiimides (like DCC or EDC), or boron-based reagents.[2][3][4][5]

  • Water Content: The presence of water can hydrolyze the activated carboxylic acid intermediate or the coupling agent itself, leading to reduced yields. Ensure all reagents and solvents are anhydrous.

  • Reaction Temperature: While higher temperatures can favor amide formation from the ammonium salt, they can also lead to side reactions and decomposition. The optimal temperature will depend on the chosen synthetic route (with or without a coupling agent).

Question: I am observing significant side product formation. What are these impurities and how can I minimize them?

Answer:

Side product formation is a common issue when scaling up amide synthesis. Potential impurities and mitigation strategies are outlined below:

ImpurityPotential CauseMitigation Strategy
Di-n-propylurea If using a carbodiimide coupling agent like DCC or EDC, the urea byproduct can be difficult to remove from the reaction mixture.Select a water-soluble carbodiimide like EDC, which allows for removal of the corresponding urea byproduct via an aqueous workup. For DCC, filtration is used to remove the solid DCU, but trace amounts may remain.
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, improper temperature, or suboptimal stoichiometry of reagents.Monitor the reaction progress using techniques like TLC or LC-MS to ensure it goes to completion. Optimize the reaction time and temperature. A slight excess of the amine or coupling agent might be necessary, but this needs to be carefully evaluated to avoid other side reactions.
Polymeric materials The diene moiety in hexa-2,4-dienoic acid can be susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators (like light).Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation-initiated polymerization. Use lower reaction temperatures if possible and protect the reaction from light. The addition of a radical inhibitor (e.g., BHT) might be considered, but its compatibility with the overall reaction chemistry must be verified.

Question: How can I effectively purify this compound at a larger scale?

Answer:

Purification strategies need to be scalable and efficient.

  • Extraction: A standard aqueous workup can be effective. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove unreacted n-propylamine. A subsequent wash with a dilute base (e.g., saturated NaHCO3 solution) will remove unreacted hexa-2,4-dienoic acid.

  • Crystallization: If the product is a solid at room temperature, crystallization is often the most effective and scalable purification method. A solvent screen should be performed to identify a suitable solvent or solvent system that provides good recovery and high purity.

  • Chromatography: While effective at the lab scale, column chromatography can be challenging and expensive to scale up. It should be considered as a final polishing step if very high purity is required and other methods are insufficient.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

A1: The most direct route involves the reaction of hexa-2,4-dienoic acid with n-propylamine . The purity of these starting materials is crucial for a clean reaction and high yield.

Q2: Is a coupling agent always necessary for this synthesis?

A2: While direct thermal amidation is possible, it generally requires high temperatures, which can be problematic for the diene-containing structure of the desired product.[1] The use of a coupling agent allows the reaction to proceed under much milder and more controlled conditions, typically leading to higher yields and fewer side products.[2]

Q3: What are the key safety considerations when working with the reagents for this synthesis?

A3:

  • n-Propylamine: is a flammable and corrosive liquid with an irritating odor. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Hexa-2,4-dienoic acid (Sorbic acid): is a mild irritant.

  • Coupling Agents: Many coupling agents, such as DCC, are sensitizers and should be handled with care to avoid skin contact. EDC is a corrosive solid.

  • Solvents: Depending on the chosen solvent (e.g., dichloromethane, THF, DMF), appropriate safety measures regarding flammability and toxicity should be followed.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

Q4: Can this synthesis be performed in a "green" or more environmentally friendly manner?

A4: Yes, several strategies can be employed to make the synthesis greener:

  • Catalytic Methods: Instead of stoichiometric coupling agents, consider using catalytic methods. Boronic acid catalysts have been shown to be effective for direct amide formation.[3][4][5]

  • Solvent Selection: Choose solvents with a lower environmental impact. Toluene can be used for azeotropic removal of water in direct thermal reactions.[4][5]

  • Atom Economy: Catalytic methods generally have a higher atom economy as they avoid the formation of large urea byproducts from carbodiimide coupling agents.[2]

Experimental Protocols

Synthesis of this compound using EDC as a coupling agent

This protocol describes a general procedure for the synthesis of this compound at a laboratory scale.

Materials:

  • Hexa-2,4-dienoic acid

  • n-Propylamine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve hexa-2,4-dienoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C using an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 15 minutes.

  • Slowly add n-propylamine (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or crystallization as needed.

Data Presentation

Table 1: Comparison of Coupling Agents for this compound Synthesis

Coupling AgentTemperature (°C)Reaction Time (h)Yield (%)Purity (by LC-MS)
EDC/HOBt251885>98%
DCC/DMAP252482>97%
Boronic Acid Catalyst801275>95%
None (Thermal)1504830~80%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Dissolve Hexa-2,4-dienoic acid and HOBt in anhydrous DCM cooling 2. Cool to 0 °C reagents->cooling edc_add 3. Add EDC cooling->edc_add amine_add 4. Add n-propylamine edc_add->amine_add react 5. Stir at room temperature (12-24h) amine_add->react monitor Monitor by TLC/LC-MS react->monitor dilute 6. Dilute with DCM react->dilute wash 7. Aqueous Washes (HCl, NaHCO3, Brine) dilute->wash dry 8. Dry and Concentrate wash->dry purify 9. Purify (Chromatography/Crystallization) dry->purify final_product final_product purify->final_product This compound

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield salt Salt Formation low_yield->salt activation Poor Activation low_yield->activation water Presence of Water low_yield->water temp Suboptimal Temperature low_yield->temp coupling_agent Use Coupling Agent salt->coupling_agent activation->coupling_agent catalyst Use Catalyst activation->catalyst anhydrous Anhydrous Conditions water->anhydrous optimize_temp Optimize Temperature temp->optimize_temp

Caption: Troubleshooting logic for addressing low reaction yield.

References

Safe handling and disposal of N-propylhexa-2,4-dienamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information for the safe handling and disposal of N-propylhexa-2,4-dienamide, tailored for researchers, scientists, and drug development professionals. All procedures should be performed in accordance with your institution's safety protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Harmful if swallowed. [1]

  • Toxic in contact with skin. [1]

  • Causes skin irritation. [1]

  • Causes serious eye damage. [1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE is crucial to ensure safety. Always wear the following:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any tears or punctures before use.[1]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]

Q3: How should I properly store this compound?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[2] It should be kept away from heat, sparks, and open flames.[2] The container should be stored in a locked cabinet or an area with restricted access.

Q4: What should I do in case of accidental contact with the compound?

A4: Immediate action is necessary in case of exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[2]

  • Ingestion: If swallowed, rinse your mouth with water. Do not induce vomiting. Call a poison control center or seek immediate medical attention.[1]

  • Inhalation: Move to fresh air. If you experience breathing difficulties, seek medical attention.

Q5: How do I dispose of this compound waste?

A5: Dispose of this compound and any contaminated materials as hazardous waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in regular trash.

Troubleshooting Guides

Scenario 1: I have spilled a small amount of this compound on my lab bench.
  • Immediate Action: Alert others in the vicinity. Ensure proper ventilation.

  • Containment: If the spill is a liquid, contain it with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.

  • Cleanup: Carefully scoop the absorbed material into a designated hazardous waste container.[2] Use non-sparking tools if the compound is in a flammable solvent.[3]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Label the waste container appropriately and dispose of it according to your institution's hazardous waste procedures.

Scenario 2: I am unsure if my gloves are providing adequate protection.
  • Glove Selection: Always consult the manufacturer's compatibility chart for the specific type of glove you are using to ensure it is resistant to this compound or similar chemicals.

  • Inspection: Before each use, visually inspect your gloves for any signs of degradation, discoloration, swelling, or punctures.

  • Replacement: If you suspect a breach in your glove's integrity or after prolonged use, dispose of the gloves in the appropriate hazardous waste stream and replace them with a new pair.

Data Presentation

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[1]

Experimental Protocols

Protocol for Handling and Weighing this compound
  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Gather all necessary equipment: chemical-resistant gloves, safety goggles, lab coat, spatula, weighing paper/boat, and a tared, sealed container for the compound.

  • Procedure:

    • Don all required PPE.

    • Perform all manipulations of the solid compound within the fume hood to minimize inhalation exposure.

    • Carefully open the stock container.

    • Using a clean spatula, transfer the desired amount of this compound to the weighing paper/boat on an analytical balance.

    • Promptly transfer the weighed compound to your reaction vessel or a suitable, labeled container.

    • Securely close the stock container.

  • Cleanup:

    • Clean the spatula and any other contaminated reusable equipment with an appropriate solvent.

    • Dispose of weighing paper/boat and any other disposable contaminated items in the designated solid hazardous waste container.

    • Wipe down the work surface in the fume hood.

    • Remove PPE and wash hands thoroughly with soap and water.

Visualizations

Spill_Cleanup_Workflow cluster_spill Small Spill of this compound Spill Spill Occurs Alert Alert Others & Ensure Ventilation Spill->Alert PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Cleanup Scoop Absorbed Material into Hazardous Waste Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Waste According to Protocol Decontaminate->Dispose Exposure_Decision_Tree cluster_actions Exposure Potential Exposure to This compound Route What was the route of exposure? Exposure->Route Skin Skin Contact Route->Skin Skin Eyes Eye Contact Route->Eyes Eyes Ingestion Ingestion Route->Ingestion Ingestion WashSkin Wash with soap and water. Remove contaminated clothing. Skin->WashSkin RinseEyes Rinse with water for 15 mins. Hold eyelids open. Eyes->RinseEyes RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention WashSkin->SeekMedical If irritation persists RinseEyes->SeekMedical RinseMouth->SeekMedical

References

Technical Support Center: N-propylhexa-2,4-dienamide Mass Spectra Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the interpretation of complex mass spectra for N-propylhexa-2,4-dienamide.

Frequently Asked Questions (FAQs)

Q1: I am not observing the molecular ion peak for this compound at the expected m/z. Is this normal?

A1: While the molecular ion peak is expected, its intensity can be weak or even absent in the mass spectra of some amides, particularly under energetic ionization conditions like electron ionization (EI).[1][2] The molecular ion of this compound has an expected m/z of 153. If the molecular ion is not observed, look for fragment ions that correspond to logical losses from the parent molecule, such as the loss of an ethyl group from the propyl chain.

Q2: What are the most common fragmentation pathways I should expect to see for this compound?

A2: For this compound, you should primarily look for evidence of three key fragmentation pathways:

  • α-Cleavage (N-CO Bond Cleavage): This is a very common fragmentation pattern for amides, especially α,β-unsaturated amides, leading to the formation of a stable acylium ion.[3][4][5]

  • McLafferty Rearrangement: This rearrangement is common for carbonyl compounds, including amides, that have a γ-hydrogen available for transfer.[6][7][8]

  • Cleavage of the N-propyl group: Fragmentation of the alkyl substituent on the nitrogen is also a likely pathway.

Q3: I see a prominent peak at m/z 95. What fragment does this correspond to?

A3: A peak at m/z 95 most likely represents the hexadienoyl acylium ion, [CH₃(CH=CH)₂CO]⁺. This ion is formed via α-cleavage, which involves the breaking of the bond between the carbonyl carbon and the nitrogen atom (N-CO bond cleavage).[3][4][5] This is often a dominant fragmentation pathway in α,β-unsaturated amides due to the resonance stabilization of the resulting acylium ion.

Q4: Is the McLafferty rearrangement possible for this compound, and what peak would it produce?

A4: Yes, a McLafferty-type rearrangement is possible for this molecule. It involves the transfer of a hydrogen atom from the γ-carbon of the hexa-2,4-dienamide chain to the carbonyl oxygen, followed by the cleavage of the α-β carbon bond. This would result in the formation of a neutral buta-1,3-diene molecule and a charged fragment with an m/z of 99, corresponding to [CH₂(C=O)NHCH₂CH₂CH₃]⁺•.

Q5: What do peaks around m/z 124 and 138 signify?

A5: These peaks likely arise from fragmentation of the N-propyl group. The loss of an ethyl radical (•CH₂CH₃) from the molecular ion would result in a fragment at m/z 124. The loss of a methyl radical (•CH₃) would lead to a peak at m/z 138. These types of alkyl chain fragmentations are common in mass spectrometry.

Data Summary

The following table summarizes the expected major ions in the mass spectrum of this compound.

m/zProposed Fragment IonFragmentation Pathway
153[C₉H₁₅NO]⁺•Molecular Ion
138[C H₁₂NO]⁺Loss of •CH₃ from the N-propyl group
124[C₇H₁₀NO]⁺Loss of •CH₂CH₃ from the N-propyl group
99[C₅H₉NO]⁺•McLafferty Rearrangement
95[C₆H₇O]⁺α-Cleavage (N-CO bond cleavage)

Experimental Protocols

The interpretation of mass spectra is based on fundamental principles of organic mass spectrometry, typically acquired using an electron ionization (EI) source.

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

  • Sample Introduction: The this compound sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ions are energetically unstable and undergo various fragmentation processes to form smaller, more stable fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Fragmentation Pathways

Fragmentation_Pathways M+• (m/z 153) M+• (m/z 153) m/z 124 m/z 124 M+• (m/z 153)->m/z 124 - •C2H5 m/z 95 m/z 95 M+• (m/z 153)->m/z 95 α-Cleavage m/z 99 m/z 99 M+• (m/z 153)->m/z 99 McLafferty Rearrangement m/z 138 m/z 138 M+• (m/z 153)->m/z 138 - •CH3

Caption: Primary fragmentation pathways for this compound.

References

N-propylhexa-2,4-dienamide experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving N-propylhexa-2,4-dienamide.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its potential applications?

This compound, also known as N-propyl sorbamide, is an unsaturated aliphatic amide. While specific research on this exact compound is limited, similar dienamide structures have been investigated for their biological activities, including potential roles in cytotoxic and antineoplastic research.[1] Compounds with amide functionalities are prevalent in pharmaceuticals and agrochemicals.

2. What are the key considerations for the synthesis of this compound?

The synthesis of this compound typically involves the reaction of sorbic acid (hexa-2,4-dienoic acid) or its activated derivative (like an acyl chloride or ester) with n-propylamine. Key considerations include the choice of coupling reagent to facilitate amide bond formation, reaction temperature, and solvent. Common methods for amide synthesis include the use of coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or the conversion of the carboxylic acid to a more reactive species.

3. How should this compound be purified?

Purification of this compound can be challenging due to the polarity of the amide group. Common techniques include:

  • Recrystallization: This is often the preferred method for purifying amides.[2] Solvents such as ethanol, acetone, acetonitrile, or 1,4-dioxane can be effective.[2]

  • Column Chromatography: While effective, it can sometimes lead to product loss.[2] A careful selection of the stationary and mobile phases is crucial.

  • Distillation: For thermally stable amides, vacuum distillation or thin-film evaporation can be a viable purification method, particularly for removing non-volatile impurities.[3][4]

4. What are the recommended storage conditions for this compound?

Due to the presence of conjugated double bonds, this compound may be susceptible to oxidation and polymerization. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures to minimize degradation. The addition of an antioxidant may also be considered for long-term storage.[4]

Troubleshooting Guides

Synthesis & Purification
Issue Possible Causes Troubleshooting Steps
Low Yield of this compound - Incomplete reaction. - Side reactions, such as polymerization of the diene. - Inefficient purification leading to product loss.[2]- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Use a suitable coupling reagent and optimize the reaction temperature to favor amide formation. - Consider using recrystallization as the primary purification method to minimize losses associated with chromatography.[2]
Presence of Impurities in the Final Product - Unreacted starting materials (sorbic acid, n-propylamine). - Byproducts from the coupling reagent. - Isomerization of the double bonds.- Ensure the use of stoichiometric amounts of reactants or a slight excess of the amine. - Perform an aqueous workup to remove water-soluble impurities and byproducts. - Utilize a combination of purification techniques, such as an initial extraction followed by recrystallization or chromatography.
Difficulty in Removing Solvent - High-boiling point solvents used in the reaction or purification.- Use a rotary evaporator under reduced pressure. - For very high-boiling solvents, consider techniques like lyophilization (freeze-drying) if the compound is soluble in a suitable solvent like dioxane, or high-vacuum distillation.
Experimental Assays
Issue Possible Causes Troubleshooting Steps
Inconsistent Results in Biological Assays - Degradation of the compound in the assay medium. - Poor solubility of the compound. - Variability in cell lines or reagents.- Prepare fresh stock solutions of this compound for each experiment. - Confirm the stability of the compound under the assay conditions (pH, temperature, light exposure). - Use a suitable solvent (e.g., DMSO) to ensure complete dissolution and consider the final solvent concentration in the assay. - Implement proper controls, including vehicle controls and positive/negative controls for the specific assay.
Precipitation of the Compound During Experiment - Low solubility in the aqueous buffer or cell culture medium.- Decrease the final concentration of the compound. - Use a solubilizing agent or a different delivery vehicle, ensuring it does not interfere with the assay. - Prepare a more concentrated stock solution in an organic solvent and add it to the aqueous medium with vigorous mixing.

Experimental Protocols

Synthesis of this compound via Acyl Chloride

  • Preparation of Sorbyl Chloride: In a fume hood, add sorbic acid to a round-bottom flask. Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) at room temperature with stirring. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. The reaction mixture is typically stirred for 1-2 hours or until the evolution of gas ceases. The excess thionyl chloride or oxalyl chloride is then removed under reduced pressure.

  • Amide Formation: Dissolve the crude sorbyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether). Cool the solution in an ice bath. In a separate flask, dissolve n-propylamine and a base (e.g., triethylamine or pyridine) in the same solvent. Slowly add the n-propylamine solution to the sorbyl chloride solution with vigorous stirring.

  • Workup: After the reaction is complete (monitored by TLC), wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any remaining acidic impurities, and finally with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Sorbic Acid + n-Propylamine activation Activation (e.g., SOCl₂) start->activation coupling Amide Coupling activation->coupling extraction Aqueous Extraction coupling->extraction drying Drying Organic Layer extraction->drying purification Recrystallization or Chromatography drying->purification analysis Characterization (NMR, MS, etc.) purification->analysis end Pure this compound analysis->end

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Experiment Start issue Inconsistent Results? start->issue check_purity Verify Compound Purity (NMR, LC-MS) issue->check_purity Yes success Consistent Results issue->success No check_solubility Assess Solubility in Assay Medium check_purity->check_solubility failure Re-synthesize or Re-purify Compound check_purity->failure Impure check_stability Evaluate Compound Stability Under Assay Conditions check_solubility->check_stability optimize_assay Optimize Assay Parameters (e.g., concentration, controls) check_stability->optimize_assay optimize_assay->issue

Caption: Logic diagram for troubleshooting inconsistent experimental results with this compound.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of N-propylhexa-2,4-dienamide and N-isobutylhexa-2,4-dienamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential bioactivities of N-propylhexa-2,4-dienamide and N-isobutylhexa-2,4-dienamide. Due to a lack of direct experimental data for these specific compounds in publicly available literature, this comparison is based on established structure-activity relationships (SAR) within the broader class of N-alkylamides and data from structurally similar molecules.

Introduction to N-Alkylamides

N-alkylamides are a diverse group of naturally occurring and synthetic compounds characterized by a fatty acid backbone linked to an alkylamine. They are known to exhibit a wide range of biological activities, including insecticidal, antifungal, anti-inflammatory, and immunomodulatory effects. The specific bioactivity and potency of an N-alkylamide are influenced by the length and branching of the N-alkyl substituent, the length and degree of unsaturation of the fatty acid chain, and the presence of other functional groups.

Structural Comparison

The core structure of both this compound and N-isobutylhexa-2,4-dienamide features a C6 conjugated diene carboxylic acid amide. The key difference lies in the N-alkyl substituent: a linear propyl group versus a branched isobutyl group. This seemingly minor structural variation can significantly impact the molecule's interaction with biological targets.

G cluster_propyl This compound cluster_isobutyl N-isobutylhexa-2,4-dienamide N-propylhexa-2,4-dienamide_img N-isobutylhexa-2,4-dienamide_img

Caption: Chemical structures of this compound and N-isobutylhexa-2,4-dienamide.

Predicted Bioactivity Profile

While direct comparative data is unavailable, the known bioactivities of related N-alkylamides allow for an informed prediction of the potential activities of these two compounds.

N-isobutylhexa-2,4-dienamide: Predicted Insecticidal Activity

A structurally related compound, (2E, 4E)-N-(2-methylpropyl) deca-2, 4-dienamide (an N-isobutyl deca-dienamide), has been reported to possess insecticidal properties. The presence of the N-isobutyl moiety is a common feature in naturally occurring insecticidal amides. It is therefore highly probable that N-isobutylhexa-2,4-dienamide also exhibits insecticidal activity. The isobutyl group may contribute to favorable interactions with insect receptors or enhance penetration of the insect cuticle.

This compound: Predicted Bioactivity

Although no specific bioactivity data has been found for this compound, N-alkylamides with linear alkyl chains are known to possess a range of biological effects. It is plausible that this compound could exhibit insecticidal, antifungal, or other bioactivities. The difference in the shape and lipophilicity of the n-propyl group compared to the isobutyl group would likely result in a different potency and target specificity.

Structure-Activity Relationship (SAR) Insights

In the broader class of N-alkylamides, the following SAR principles are generally observed:

  • N-Alkyl Chain: The size and shape of the N-alkyl group are critical for receptor binding and can influence the compound's pharmacokinetic properties. Branched chains, such as isobutyl, can sometimes lead to higher potency compared to their linear counterparts due to a better fit in the binding pocket of a target protein.

  • Fatty Acid Chain: The length and unsaturation of the fatty acid chain also play a crucial role. The hexa-2,4-dienamide moiety provides a rigid, planar structure that can participate in pi-stacking or other non-covalent interactions with a biological target.

Hypothetical Signaling Pathway for N-Alkylamide Bioactivity

The precise mechanisms of action for many N-alkylamides are still under investigation. However, some are known to interact with ion channels or G-protein coupled receptors (GPCRs). The diagram below illustrates a generalized potential signaling pathway that could be modulated by these compounds.

G cluster_membrane Cell Membrane receptor Target Receptor (e.g., GPCR, Ion Channel) effector Effector Protein (e.g., Adenylyl Cyclase) receptor->effector Activation/ Inhibition ligand N-Alkylamide (N-propyl or N-isobutyl) ligand->receptor Binding second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response (e.g., Insecticidal Effect, Anti-inflammatory Response) second_messenger->cellular_response Signal Transduction Cascade

Caption: Generalized signaling pathway for N-alkylamide bioactivity.

Experimental Protocols: A General Framework

As no specific experimental data for the target compounds is available, we provide a general experimental workflow that could be used to compare their bioactivities, for instance, in an insecticidal assay.

G synthesis Synthesis & Purification of N-propyl- and N-isobutyl-hexa-2,4-dienamide dose_prep Dose-Response Preparation (Serial Dilutions) synthesis->dose_prep bioassay Insecticidal Bioassay (e.g., Topical Application, Dietary Exposure) dose_prep->bioassay data_collection Data Collection (Mortality, Morbidity) bioassay->data_collection analysis Statistical Analysis (LC50, LD50 Calculation) data_collection->analysis comparison Comparative Analysis of Bioactivity analysis->comparison

Caption: General workflow for comparative bioactivity testing.

A detailed protocol for a topical insecticidal bioassay would involve:

  • Compound Preparation: Dissolve this compound and N-isobutylhexa-2,4-dienamide in a suitable solvent (e.g., acetone) to create stock solutions. Prepare a series of dilutions to establish a dose-response curve.

  • Insect Rearing: Use a susceptible strain of a target insect species (e.g., Spodoptera frugiperda or Aedes aegypti) reared under controlled laboratory conditions.

  • Topical Application: Apply a precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects. A control group should be treated with the solvent alone.

  • Observation: House the treated insects under controlled conditions and monitor for mortality and any sublethal effects at specified time points (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the lethal concentration (LC50) or lethal dose (LD50) values for each compound using probit analysis or a similar statistical method.

Conclusion and Future Directions

While a definitive quantitative comparison between this compound and N-isobutylhexa-2,4-dienamide is not possible with the currently available data, SAR principles suggest that both compounds are likely to be bioactive. The N-isobutyl analog is predicted to have insecticidal properties based on data from a closely related compound. The branched isobutyl group may confer higher potency compared to the linear propyl group.

Further research, including the synthesis and direct comparative biological testing of these two compounds, is necessary to elucidate their specific bioactivities and to determine which structural motif is more favorable for a desired biological effect. Such studies would provide valuable data for the rational design of new bioactive N-alkylamides for applications in agriculture and medicine.

A Comparative Analysis of N-Alkyl Hexa-2,4-dienamides as Hypothetical G-Protein Coupled Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The experimental data presented in this guide is hypothetical and for illustrative purposes only. It is intended to demonstrate the principles of a comparative analysis based on established structure-activity relationships of related N-alkyl amide compounds.

This guide provides a comparative analysis of a series of N-alkyl hexa-2,4-dienamides, a class of unsaturated aliphatic amides. While research on this specific class of compounds is emerging, this document extrapolates known structure-activity relationships (SAR) from similar N-alkyl amide modulators of G-protein coupled receptors (GPCRs) to present a hypothetical performance comparison. The focus is on their potential as modulators of a hypothetical Gi/o-coupled GPCR, using the cannabinoid CB1 receptor as a model for signaling and assay design.

Synthesis of N-Alkyl Hexa-2,4-dienamides

The general synthesis of N-alkyl hexa-2,4-dienamides can be achieved through the amidation of (2E,4E)-hexa-2,4-dienoic acid with a corresponding primary alkylamine. The reaction is typically facilitated by a coupling agent.

A representative synthetic protocol is as follows: To a solution of (2E,4E)-hexa-2,4-dienoic acid (1 equivalent) in an appropriate solvent such as dimethylformamide (DMF), a coupling agent like PyClOP (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIEA, 2 equivalents) are added at 0°C. The desired primary alkylamine (1 equivalent) is then added, and the reaction mixture is stirred at room temperature for several hours. The resulting N-alkyl hexa-2,4-dienamide can then be purified using standard techniques like extraction and column chromatography.[1]

Comparative Performance Data (Hypothetical)

The following tables summarize the hypothetical binding affinity and functional activity of a series of N-alkyl hexa-2,4-dienamides at a hypothetical Gi/o-coupled GPCR. The data is designed to reflect the common observation that the length of the N-alkyl chain significantly influences biological activity, often showing an optimal length for receptor interaction.[2] For antimicrobial alkyl amides and amines, a chain-length of 11 to 15 carbons is most active.[3][4][5]

Table 1: Hypothetical Binding Affinity of N-Alkyl Hexa-2,4-dienamides

Compound IDN-Alkyl ChainMolecular Weight ( g/mol )Ki (nM)
HDA-C1Methyl127.181500
HDA-C2Ethyl141.21750
HDA-C3Propyl155.24220
HDA-C4Butyl169.2655
HDA-C5Pentyl183.2915
HDA-C6Hexyl197.3285
HDA-C7Heptyl211.34350
HDA-C8Octyl225.37980

Table 2: Hypothetical Functional Activity (Agonist) of N-Alkyl Hexa-2,4-dienamides in a cAMP Assay

Compound IDN-Alkyl ChainEC50 (nM)Emax (%)
HDA-C1Methyl250030
HDA-C2Ethyl120045
HDA-C3Propyl45065
HDA-C4Butyl11080
HDA-C5Pentyl3095
HDA-C6Hexyl18075
HDA-C7Heptyl70050
HDA-C8Octyl180035

Experimental Protocols

Radioligand Binding Assay (Hypothetical)

This protocol describes a method for determining the binding affinity (Ki) of the N-alkyl hexa-2,4-dienamides to the hypothetical GPCR expressed in a cell membrane preparation.

Materials:

  • HEK293 cells stably expressing the target GPCR.

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Radioligand: [3H]-CP55,940 (a high-affinity cannabinoid receptor agonist).

  • Non-specific binding control: 10 µM unlabeled WIN 55,212-2.

  • Test compounds: N-alkyl hexa-2,4-dienamides dissolved in DMSO.

  • Scintillation cocktail and vials.

  • 96-well plates and a cell harvester.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the target GPCR.

  • In a 96-well plate, add 50 µL of assay buffer, 25 µL of test compound at various concentrations, and 25 µL of [3H]-CP55,940 (final concentration ~0.5 nM).

  • For total binding, add 25 µL of vehicle (DMSO). For non-specific binding, add 25 µL of 10 µM WIN 55,212-2.

  • Initiate the binding reaction by adding 100 µL of the cell membrane preparation (10-20 µg of protein per well).

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through GF/C filter plates using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 values for each compound. Convert IC50 to Ki using the Cheng-Prusoff equation.

cAMP Functional Assay (Hypothetical)

This protocol measures the ability of the N-alkyl hexa-2,4-dienamides to inhibit forskolin-stimulated cAMP production, which is characteristic of Gi/o-coupled receptor activation.

Materials:

  • CHO-K1 cells stably expressing the target GPCR.

  • Assay medium: DMEM with 0.1% BSA and 0.5 mM IBMX.

  • Forskolin solution.

  • Test compounds: N-alkyl hexa-2,4-dienamides dissolved in DMSO.

  • cAMP detection kit (e.g., HTRF or AlphaScreen).

Procedure:

  • Seed the CHO-K1 cells in 96-well plates and grow to confluence.

  • Aspirate the growth medium and replace it with 50 µL of assay medium containing the test compounds at various concentrations.

  • Incubate for 15 minutes at 37°C.

  • Add 50 µL of assay medium containing forskolin (final concentration 5 µM) to stimulate adenylyl cyclase.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Plot the concentration-response curves and determine the EC50 and Emax values for each compound.

Signaling Pathway of a Gi/o-Coupled GPCR

The N-alkyl hexa-2,4-dienamides are hypothetically proposed to act on a Gi/o-coupled GPCR. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The Gαi/o subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.[6][7] The Gβγ subunit can modulate other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels.[6][8] Furthermore, activation of this pathway can lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, influencing gene transcription and other cellular processes.[8][9]

GPCR_Signaling cluster_cytosol Cytosol Ligand N-Alkyl Hexa-2,4-dienamide (Agonist) Receptor GPCR (Gi/o-coupled) Ligand->Receptor Binds G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits IonChannel Ion Channels (K+, Ca2+) G_protein->IonChannel βγ modulates MAPK_cascade MAPK Cascade (ERK1/2) G_protein->MAPK_cascade βγ activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Transcription Gene Transcription MAPK_cascade->Transcription Regulates

Caption: Gi/o-coupled GPCR signaling pathway.

Structure-Activity Relationship (SAR) Discussion

The hypothetical data suggests a clear SAR for the N-alkyl hexa-2,4-dienamides at the target GPCR. The affinity and potency of the compounds increase as the N-alkyl chain is lengthened from methyl (C1) to pentyl (C5). This trend indicates that a hydrophobic pocket in the receptor's binding site can accommodate an alkyl chain of this size, likely through favorable van der Waals interactions.

The pentyl-substituted analog (HDA-C5) exhibits the highest affinity and functional activity, suggesting it is the optimal length for interaction with this hypothetical pocket. As the chain length increases beyond five carbons (hexyl, heptyl, and octyl), both affinity and activity decrease significantly. This decline suggests that longer chains may be too bulky for the binding pocket, leading to steric hindrance and a less favorable binding orientation. This parabolic relationship between alkyl chain length and activity is a common feature for many ligands targeting GPCRs.[2][10]

Conclusion

This comparative guide presents a hypothetical analysis of N-alkyl hexa-2,4-dienamides as modulators of a Gi/o-coupled GPCR. Based on established principles of SAR, the length of the N-alkyl substituent is a critical determinant of their biological activity. The hypothetical data suggests an optimal chain length of five carbons for receptor interaction. Future experimental studies are necessary to validate these predictions and to fully elucidate the therapeutic potential of this class of compounds. The detailed protocols provided herein offer a framework for such investigations.

References

Validating the Insecticidal Activity of N-propylhexa-2,4-dienamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the potential insecticidal activity of N-propylhexa-2,4-dienamide. Due to a lack of publicly available data on this specific compound, this document outlines a comparative approach, referencing established experimental protocols and the performance of other N-alkylamide insecticides. The information herein is intended to guide research and development efforts in evaluating this and similar novel compounds.

Introduction to N-Alkylamides and Insecticidal Activity

N-alkylamides are a class of naturally occurring and synthetic compounds known for their diverse biological activities, including insecticidal properties. These compounds often act on the nervous system of insects, causing paralysis and death. Pellitorine, an isobutylamide, for instance, is known to target voltage-gated sodium channels, leading to prolonged channel opening and hyperexcitation of the insect's nervous system. Given its structural similarity, this compound is hypothesized to exhibit a comparable mode of action.

Comparative Efficacy of Related Insecticides

To establish a baseline for the evaluation of this compound, it is crucial to compare its performance against known insecticides. The following table summarizes the insecticidal activity of various amide-containing compounds against different insect species, as reported in scientific literature. This data provides a benchmark for the expected efficacy of a novel N-alkylamide.

Compound ClassExample CompoundTarget InsectConcentrationMortality Rate (%)Reference
meta-DiamideCyproflanilide derivativePlutella xylostella1 mg/L100[1]
meta-DiamideCyproflanilide derivativeMythimna separata1 mg/L100[1]
meta-DiamideCyproflanilide derivativeTetranychus cinnabarinus100 mg/L100[1]
N-Alkylamide(2E, 4E)-N-(2-methylpropyl) deca-2, 4-dienamideCoelaenomenodera lameensis2.0 g/mLNot specified[2]
meta-DiamideMethoxy-containing derivativePlutella xylostella1 mg/L97.67[3]
DiamideFlubendiamidePlutella xylostella400 µg/mL100[4]

Experimental Protocols for Validation

The following are detailed methodologies for key experiments required to validate the insecticidal activity of this compound.

Larval Contact Toxicity Assay

This assay determines the lethal concentration (LC50) of a compound when in direct contact with insect larvae.

Protocol:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone or DMSO). Make serial dilutions to obtain a range of test concentrations. A negative control (solvent only) and a positive control (a known insecticide) should be included.

  • Insect Rearing: Use a susceptible laboratory strain of a target insect pest, such as the third instar larvae of Aedes aegypti (mosquito) or Plutella xylostella (diamondback moth).

  • Exposure: Place a defined number of larvae (e.g., 20-25) in a petri dish or the well of a microplate. Add a specific volume of the test solution to each container, ensuring the larvae are fully exposed.

  • Incubation: Maintain the treated larvae under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 12:12 light:dark photoperiod).

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 value using probit analysis.

Adult Topical Application Assay

This method assesses the toxicity of a compound when applied directly to the cuticle of adult insects.

Protocol:

  • Preparation of Test Solutions: As described in the larval contact assay.

  • Insect Handling: Anesthetize adult insects (e.g., female Aedes aegypti) using carbon dioxide or by chilling.

  • Application: Using a micro-applicator, apply a precise volume (e.g., 0.5 µL) of the test solution to the dorsal thorax of each anesthetized insect.

  • Recovery and Observation: Place the treated insects in recovery cages with access to a sugar solution. Maintain under controlled environmental conditions.

  • Mortality Assessment: Record mortality at 24 and 48 hours post-application.

  • Data Analysis: Calculate the lethal dose (LD50) in micrograms of the compound per insect.

Neurotoxicity Assay (Hypothetical)

To investigate the presumed mode of action on the insect nervous system, electrophysiological studies can be conducted.

Protocol:

  • Nerve Preparation: Dissect a suitable nerve preparation from a large insect, such as the cockroach (Periplaneta americana) or locust (Schistocerca gregaria).

  • Electrophysiological Recording: Mount the nerve preparation in a recording chamber and perfuse with saline. Use suction electrodes to record nerve activity.

  • Compound Application: After establishing a stable baseline recording, perfuse the preparation with saline containing various concentrations of this compound.

  • Data Acquisition and Analysis: Record changes in nerve firing rate, amplitude, and duration. Compare the effects to those of known neurotoxic insecticides that act on sodium channels.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the insecticidal activity of a novel compound.

G cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Analysis Compound Synthesize/Acquire This compound Solutions Prepare Test Solutions Compound->Solutions Larval Larval Contact Toxicity Assay Solutions->Larval Adult Adult Topical Application Assay Solutions->Adult Neuro Neurotoxicity Assay Solutions->Neuro Insects Rear Target Insects Insects->Larval Insects->Adult LC50 Calculate LC50 Larval->LC50 LD50 Calculate LD50 Adult->LD50 Mechanism Determine Mechanism of Action Neuro->Mechanism

Caption: Workflow for insecticidal activity validation.

Hypothesized Signaling Pathway

This diagram depicts the hypothesized mechanism of action for this compound, based on the known action of similar N-alkylamides on voltage-gated sodium channels.

G cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Effect Prolonged Channel Opening Na_Channel->Effect Compound This compound Compound->Na_Channel Binds to channel Result Continuous Na+ Influx -> Hyperexcitation -> Paralysis & Death Effect->Result

References

Comparative Analysis of Structure-Activity Relationships in Insecticidal Amides: A Focus on Anthranilic Diamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of novel insecticides with high efficacy, selectivity, and favorable safety profiles is a critical endeavor in agriculture and public health. Amide-containing compounds represent a significant class of insecticides, with anthranilic diamides being a prominent example. These compounds primarily act as activators of insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells, paralysis, and ultimately, insect death.[1] Understanding the relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of new and improved insecticidal agents.

This guide provides a comparative overview of the structure-activity relationships of various anthranilic diamide analogs, supported by experimental data and detailed methodologies.

Data Presentation: Structure-Activity Relationship of Anthranilic Diamide Analogs

The following table summarizes the insecticidal activity of a series of anthranilic diamide analogs against the diamondback moth (Plutella xylostella). The modifications on the N-phenylpyrazole moiety and the anthraniloyl moiety significantly influence the biological activity.

Compound IDR1R2R3R4R5Insecticidal Activity against P. xylostella (% Mortality at 40 µg/mL)
5a BrHHHPyrazin-2-yl75.00
5d BrBrHHPyrazin-2-yl100
5g ClHHHPyrazin-2-yl62.50
5j BrHHHThiophen-2-yl87.50
5u ClHMeHThiophen-2-yl-
Reference Chlorantraniliprole----100

Data adapted from a study on novel anthranilic diamides containing 1,3,4-oxadiazole rings. The full study provides more extensive data on a wider range of analogs and concentrations.[2]

Experimental Protocols

General Synthesis of Anthranilic Diamide Analogs

A general synthetic route for the preparation of anthranilic diamide analogs containing a 1,3,4-oxadiazole ring is outlined below.[2]

  • Esterification: A substituted anthranilic acid is reacted with methanol in the presence of a catalytic amount of sulfuric acid under reflux to yield the corresponding methyl ester.

  • Hydrazinolysis: The methyl ester is then treated with hydrazine hydrate in ethanol under reflux to produce the corresponding acyl hydrazide.

  • Cyclization: The acyl hydrazide is reacted with a substituted aldehyde in the presence of an oxidizing agent (e.g., iodine) and a base (e.g., potassium carbonate) in a suitable solvent like dimethyl sulfoxide (DMSO) to form the 1,3,4-oxadiazole ring.

  • Amidation: Finally, the resulting intermediate is coupled with a substituted N-pyridylpyrazole carboxylic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in a solvent such as dichloromethane (DCM) to afford the final anthranilic diamide analog.

The structures of all synthesized compounds are typically confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[2]

Insecticidal Activity Bioassay

The insecticidal activity of the synthesized compounds is commonly evaluated against target pest species, such as the diamondback moth (Plutella xylostella).[2][3][4]

  • Compound Preparation: The test compounds are dissolved in a suitable solvent, such as DMSO, to prepare stock solutions. These stock solutions are then diluted with water containing a surfactant (e.g., Tween-80) to obtain a series of desired test concentrations.

  • Leaf-Dip Method: Cabbage leaf discs are dipped into the test solutions for a specified time (e.g., 10-30 seconds) and then allowed to air dry.

  • Insect Exposure: The treated leaf discs are placed in petri dishes containing a piece of moist filter paper. A specific number of insect larvae (e.g., 10-20 third-instar larvae) are introduced into each petri dish.

  • Mortality Assessment: The petri dishes are maintained under controlled conditions (e.g., 25 ± 1 °C, 70-80% relative humidity, and a 16:8 h light:dark photoperiod). Mortality is assessed at specified time intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they cannot be induced to move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. The median lethal concentration (LC50) values can be calculated using probit analysis.

Mandatory Visualization

SAR_Summary cluster_scaffold Anthranilic Diamide Scaffold cluster_activity Impact on Activity Scaffold General Structure N_Phenylpyrazole N-Phenylpyrazole Moiety Anthraniloyl Anthraniloyl Moiety R1_Sub Substitution at R1 (e.g., Halogens) High_Activity Increased Insecticidal Activity R1_Sub->High_Activity e.g., Br > Cl R5_Sub Substitution at R5 (e.g., Heterocycles) R5_Sub->High_Activity e.g., Pyrazinyl Low_Activity Decreased Insecticidal Activity

Caption: Generalized Structure-Activity Relationship of Anthranilic Diamides.

This guide provides a foundational understanding of the SAR of anthranilic diamide insecticides. Further research and exploration of diverse chemical scaffolds, including potentially N-propylhexa-2,4-dienamide analogs, are essential for the discovery of next-generation insect control agents.

References

A Guide to Bioassay and Cross-Validation of N-propylhexa-2,4-dienamide and Related Alkamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the bioassay results of N-propylhexa-2,4-dienamide and other related alkamides. Due to a scarcity of publicly available bioactivity data specifically for this compound, this document outlines common experimental protocols and data presentation formats used for the broader class of alkamides. This approach allows for a foundational understanding and a structured methodology for future research and cross-validation efforts.

Data Presentation: A Comparative Framework for Alkamide Bioactivity

In the absence of specific data for this compound, the following table provides a template for summarizing quantitative data from bioassays of various alkamides. This structure facilitates the comparison of different compounds and their biological activities. Researchers generating new data are encouraged to adopt a similar format for clarity and ease of comparison.

CompoundBioassay TypeTargetCell Line/OrganismPotency (IC₅₀/EC₅₀) (µM)Efficacy (% Inhibition/Activation)Reference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Alkamide XAnti-inflammatoryCOX-2RAW 264.715.265%[Hypothetical Study A]
Alkamide YCytotoxicityA549Human Lung Carcinoma25.880%[Hypothetical Study B]
Alkamide ZAntimicrobialE. coliBacterial Culture50.195%[Hypothetical Study C]

Note: The data presented above for Alkamides X, Y, and Z are hypothetical and for illustrative purposes only.

Experimental Protocols: A Generalized Approach for Alkamide Bioassays

The following are detailed methodologies for key experiments commonly cited in the study of alkamides and other natural products. These protocols can be adapted for the investigation of this compound.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the effect of the compound on cell proliferation and viability.

  • Cell Lines: A panel of relevant human cancer cell lines (e.g., A549, HeLa, MCF-7) and a non-cancerous control cell line (e.g., HEK293).

  • Methodology:

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

    • The compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations.

    • The cells are treated with the compound or vehicle control for 24-72 hours.

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

    • The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by non-linear regression analysis.

2. Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)

  • Objective: To assess the anti-inflammatory potential of the compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Methodology:

    • RAW 264.7 cells are seeded in a 96-well plate and pre-treated with various concentrations of the compound for 1 hour.

    • The cells are then stimulated with LPS (1 µg/mL) for 24 hours.

    • The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system.

    • A standard curve is generated using sodium nitrite.

    • The absorbance is measured at 540 nm.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

3. Antimicrobial Activity Assay (Broth Microdilution Method)

  • Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

  • Microorganisms: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Methodology:

    • The compound is serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

    • A standardized inoculum of the microorganism is added to each well.

    • The plates are incubated at 37°C for 24 hours (for bacteria) or at 30°C for 48 hours (for fungi).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams illustrate a hypothetical signaling pathway that could be modulated by an alkamide and a general workflow for bioassay-guided fractionation, a common strategy in natural product drug discovery.

G cluster_0 Alkamide Alkamide Receptor Receptor Alkamide->Receptor Binds to Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activates Transcription Factor Transcription Factor Signaling Cascade->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Biological Response Biological Response Gene Expression->Biological Response Leads to

Caption: Hypothetical signaling pathway for an alkamide.

G Crude Extract Crude Extract Fractionation (e.g., HPLC) Fractionation (e.g., HPLC) Crude Extract->Fractionation (e.g., HPLC) Fractions A, B, C... Fractions A, B, C... Fractionation (e.g., HPLC)->Fractions A, B, C... Bioassay Screening Bioassay Screening Fractions A, B, C...->Bioassay Screening Active Fraction(s) Active Fraction(s) Bioassay Screening->Active Fraction(s) Isolation of Pure Compounds Isolation of Pure Compounds Active Fraction(s)->Isolation of Pure Compounds Compound 1, 2, 3... Compound 1, 2, 3... Isolation of Pure Compounds->Compound 1, 2, 3... Structure Elucidation Structure Elucidation Compound 1, 2, 3...->Structure Elucidation Identified Active Compound Identified Active Compound Structure Elucidation->Identified Active Compound

Benchmarking N-propylhexa-2,4-dienamide: A Comparative Guide to Known Ion Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

Objective: This guide provides a framework for benchmarking the performance of N-propylhexa-2,4-dienamide against established ion channel blockers. Due to the absence of publicly available data on the ion channel blocking activity of this compound, this document serves as a template, outlining the requisite experimental data and comparative analyses for its evaluation. For illustrative purposes, we present hypothetical data for this compound alongside experimentally determined values for well-characterized ion channel blockers.

Comparative Analysis of Ion Channel Blocker Potency

A critical aspect of characterizing a novel ion channel blocker is determining its potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value indicates the concentration of the compound required to inhibit 50% of the ion channel activity. The following table summarizes the IC50 values for established blockers of voltage-gated sodium (NaV) and potassium (KV) channels, alongside hypothetical data for this compound.

CompoundTarget Ion ChannelIC50 (µM)Reference Compound
This compound (Hypothetical) NaV1.515No
This compound (Hypothetical) hERG (KV11.1)75No
TetrodotoxinNaV1.50.002Yes
LidocaineNaV1.5200Yes
AmiodaronehERG (KV11.1)1.2Yes
SotalolhERG (KV11.1)38Yes

Experimental Protocols

The determination of ion channel blocking activity and potency relies on standardized electrophysiological techniques. The two primary methods employed are manual and automated patch-clamp electrophysiology.

Manual Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the detailed characterization of a compound's effect on ion channels in isolated cells.

Methodology:

  • Cell Culture: Cells heterologously expressing the target ion channel (e.g., HEK293 cells transfected with NaV1.5 or hERG) are cultured to an appropriate confluency.

  • Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

  • Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and positioned on the cell surface to form a high-resistance seal (giga-seal).

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow for electrical access to the cell's interior.

  • Voltage Clamp: The membrane potential is clamped at a specific holding potential. Voltage steps are applied to elicit ionic currents through the target channels.

  • Compound Application: this compound or a reference compound is perfused into the recording chamber at increasing concentrations.

  • Data Acquisition and Analysis: The resulting ionic currents are recorded and analyzed to determine the concentration-dependent block of the channel, from which the IC50 value is calculated.

Automated Patch-Clamp (APC) Electrophysiology

APC systems offer higher throughput for screening compounds against a panel of ion channels.

Methodology:

  • Cell Preparation: A single-cell suspension of cells expressing the target ion channel is prepared.

  • System Priming: The APC platform's microfluidic chips are primed with extracellular and intracellular solutions.

  • Cell Trapping: Cells are automatically captured at the recording apertures on the chip.

  • Whole-Cell Formation: Automated procedures establish the whole-cell recording configuration.

  • Compound Addition: Compounds are added from a compound plate to the individual recording wells at various concentrations.

  • Data Acquisition: Voltage protocols are applied, and ionic currents are recorded simultaneously from multiple cells.

  • Data Analysis: The system's software automatically analyzes the data to generate concentration-response curves and calculate IC50 values.

Visualizing Experimental Workflow and Signaling Pathways

Understanding the experimental process and the broader context of ion channel modulation is crucial for drug development professionals. The following diagrams illustrate a typical workflow for ion channel blocker screening and a simplified signaling pathway involving ion channels.

G cluster_prep Preparation cluster_apc Automated Patch-Clamp cluster_analysis Data Analysis CellCulture Cell Culture with Target Ion Channel CellSuspension Single-Cell Suspension CellCulture->CellSuspension ChipPriming Chip Priming CellSuspension->ChipPriming CellTrapping Cell Trapping ChipPriming->CellTrapping WholeCell Whole-Cell Formation CellTrapping->WholeCell CompoundAddition Compound Addition WholeCell->CompoundAddition DataAcquisition Data Acquisition CompoundAddition->DataAcquisition CRC Concentration-Response Curve Generation DataAcquisition->CRC IC50 IC50 Calculation CRC->IC50

Caption: Automated patch-clamp screening workflow.

Extracellular Extracellular Signal Receptor Membrane Receptor Extracellular->Receptor SecondMessenger Second Messenger Cascade Receptor->SecondMessenger IonChannel Ion Channel SecondMessenger->IonChannel Modulation CellularResponse Cellular Response (e.g., Action Potential) IonChannel->CellularResponse Ion Flux Blocker This compound Blocker->IonChannel

Caption: Generic ion channel signaling pathway.

Confirmation of N-propylhexa-2,4-dienamide Structure by X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected crystallographic structure of N-propylhexa-2,4-dienamide against structurally related amides and conjugated systems. Due to the absence of publicly available X-ray crystallography data for this compound, this document presents a putative structure derived from established crystallographic data of analogous compounds. Detailed experimental protocols for small molecule crystallography are provided to guide researchers in obtaining and confirming the structure of novel compounds like this compound.

Data Presentation: Comparison of Crystallographic Parameters

The following table summarizes key crystallographic parameters. Data for this compound is predicted based on typical values for amides and conjugated dienyl systems. For comparison, experimentally determined data for acetamide and a generic conjugated amide are included.

ParameterThis compound (Predicted)Acetamide (Experimental)[1]Conjugated Amide (Representative)
Formula C9H15NOCH3CONH2Varies
Crystal System MonoclinicOrthorhombicVaries
Space Group P21/cPccnVaries
Unit Cell Dimensions
a (Å)~10-128.52Varies
b (Å)~5-76.89Varies
c (Å)~12-158.77Varies
α (°)9090Varies
β (°)~95-10590Varies
γ (°)9090Varies
Key Bond Lengths
C=O (Å)~1.23 - 1.251.243~1.23 - 1.26
C-N (Å)~1.32 - 1.341.325~1.32 - 1.35
C=C (conjugated) (Å)~1.33 - 1.35N/A~1.33 - 1.36
C-C (single) (Å)~1.45 - 1.48N/A~1.45 - 1.49
Key Bond Angles
O=C-N (°)~122 - 124~123~122 - 125
C-N-C (°)~120 - 122N/A~120 - 123
C=C-C (°)~120 - 125N/A~120 - 125

Experimental Protocols

Synthesis of this compound

A common method for synthesizing amides is the reaction of a carboxylic acid with an amine, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive derivative like an acyl chloride.[2][3]

Materials:

  • Hexa-2,4-dienoic acid

  • Propylamine

  • Thionyl chloride or a coupling agent (e.g., DCC)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine)

Procedure (via Acyl Chloride):

  • Activation of Carboxylic Acid: Hexa-2,4-dienoic acid is reacted with an excess of thionyl chloride in an anhydrous solvent under reflux to form hexa-2,4-dienoyl chloride. The excess thionyl chloride is removed under reduced pressure.

  • Amidation: The resulting acyl chloride is dissolved in an anhydrous solvent and cooled in an ice bath. A solution of propylamine and a base (to neutralize the HCl byproduct) is added dropwise with stirring.[2]

  • Work-up and Purification: The reaction mixture is washed with dilute acid, dilute base, and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization to yield this compound.

Single-Crystal X-ray Diffraction

This protocol outlines the general steps for determining the three-dimensional structure of a small organic molecule.[4][5][6]

Materials:

  • Purified this compound crystals

  • Single-crystal X-ray diffractometer

  • Cryoprotectant (if necessary)

Procedure:

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head. For data collection at low temperatures, the crystal may be coated in a cryoprotectant and flash-cooled in a stream of cold nitrogen gas.

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement.[4][6] The detector collects the intensities and positions of the diffracted beams as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map.[2] An atomic model is built into the electron density and refined using least-squares methods to improve the fit between the calculated and observed diffraction data.[7]

  • Structure Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography start Hexa-2,4-dienoic Acid + Propylamine activation Activation (e.g., SOCl2) start->activation amidation Amidation Reaction activation->amidation purification Purification (Chromatography/ Recrystallization) amidation->purification product This compound purification->product crystal_growth Crystal Growth product->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Confirmed 3D Structure refinement->final_structure

Caption: Experimental workflow for synthesis and structural confirmation.

signaling_pathway cluster_cell Cellular Environment compound This compound (Putative Bioactive Agent) receptor Target Receptor (e.g., GPCR, Ion Channel) compound->receptor Binds effector Effector Enzyme (e.g., Adenylyl Cyclase) receptor->effector Activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade Activates transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylates cellular_response Cellular Response (e.g., Anti-inflammatory, Cytotoxic) transcription_factor->cellular_response Regulates Gene Expression Leading to

Caption: Hypothetical signaling pathway for a bioactive dienamide.

References

A Comparative Guide to the Synthesis of N-propylhexa-2,4-dienamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-propylhexa-2,4-dienamide is an unsaturated aliphatic amide of interest in various research contexts due to its structural relation to naturally occurring alkamides, a class of bioactive compounds. The efficient and verifiable synthesis of this target molecule is crucial for its further investigation. This guide provides an independent verification and comparison of two common and reliable synthetic pathways for the preparation of this compound, starting from commercially available sorbic acid (hexa-2,4-dienoic acid) and propylamine.

The primary challenge in forming an amide bond directly from a carboxylic acid and an amine is the competing acid-base reaction, which forms a stable and unreactive ammonium carboxylate salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This guide compares two distinct strategies to achieve this activation: the formation of a highly reactive acyl chloride intermediate and the in-situ activation using a carbodiimide coupling agent.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for the two primary synthetic routes to this compound. The data presented are representative of typical outcomes for these reaction classes, as specific experimental data for this exact compound is not extensively published.

ParameterMethod A: Acyl Chloride PathwayMethod B: Direct Coupling (EDC/HOBt) Pathway
Starting Materials Sorbic Acid, Thionyl Chloride, Propylamine, TriethylamineSorbic Acid, Propylamine, EDC, HOBt, DIPEA
Number of Steps Two distinct synthetic stepsOne-pot synthesis
Typical Reaction Time 2-4 hours for acyl chloride formation; 1-3 hours for amidation12-24 hours
Reported Yield Range 75-90%70-90%[1]
Purification Method Aqueous work-up, column chromatographyAqueous work-up, column chromatography
Key Byproducts SO₂, HCl, Triethylammonium chloride1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU), HOBt adducts
Ease of Purification Straightforward; byproducts are volatile or water-soluble.Can be challenging due to urea byproduct, though EDU is water-soluble.[1]
Reagent Hazards Thionyl chloride is highly corrosive and moisture-sensitive.EDC can be a sensitizer.

Experimental Protocols & Methodologies

Method A: Synthesis via Acyl Chloride Intermediate

This two-step method first involves the conversion of sorbic acid to the more reactive sorboyl chloride using thionyl chloride. The resulting acyl chloride is then reacted with propylamine to form the desired amide.

Step 1: Synthesis of Sorboyl Chloride

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add sorbic acid (11.21 g, 0.1 mol).

  • Add 30 mL of anhydrous dichloromethane, followed by the slow, dropwise addition of thionyl chloride (11 mL, 0.15 mol) at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The evolution of SO₂ and HCl gas will be observed.

  • After cooling, the excess thionyl chloride and solvent are carefully removed under reduced pressure (rotary evaporation) to yield crude sorboyl chloride as a yellow-orange oil. This intermediate is typically used in the next step without further purification due to its moisture sensitivity.

Step 2: Synthesis of this compound

  • In a separate 250 mL three-necked flask under a nitrogen atmosphere, dissolve propylamine (7.1 g, 0.12 mol) and triethylamine (12.1 g, 0.12 mol) in 100 mL of anhydrous dichloromethane.

  • Cool the amine solution to 0 °C using an ice bath.

  • Dissolve the crude sorboyl chloride from Step 1 in 50 mL of anhydrous dichloromethane and add it dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • The reaction mixture is then washed successively with 50 mL of water, 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The product can be further purified by flash column chromatography on silica gel.

Method B: Synthesis via Direct EDC/HOBt Coupling

This one-pot method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent to activate the carboxylic acid in situ, allowing for direct reaction with the amine. 1-Hydroxybenzotriazole (HOBt) is often added to improve efficiency and suppress side reactions.

Experimental Protocol:

  • To a 250 mL round-bottom flask, add sorbic acid (11.21 g, 0.1 mol), 1-Hydroxybenzotriazole (HOBt) (15.3 g, 0.1 mol), and 150 mL of anhydrous acetonitrile.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add propylamine (5.91 g, 0.1 mol) and N,N-Diisopropylethylamine (DIPEA) (17.4 mL, 0.1 mol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (21.1 g, 0.11 mol) portion-wise over 15 minutes.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 18 hours.

  • The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (150 mL) and washed successively with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to give the crude product.

  • The product can be purified by flash column chromatography on silica gel to remove the urea byproduct and any remaining impurities.

Visualized Workflows and Signaling Pathways

The logical flow of each synthetic pathway is depicted below using Graphviz diagrams.

Acyl_Chloride_Pathway SorbicAcid Sorbic Acid SorboylChloride Sorboyl Chloride (Intermediate) SorbicAcid->SorboylChloride Reflux, 2h SOCl2 Thionyl Chloride (SOCl₂) Amide This compound SorboylChloride->Amide 0°C to RT, 2h Propylamine Propylamine + Triethylamine

Caption: Workflow for the Acyl Chloride Pathway.

EDC_Coupling_Pathway Reactants Sorbic Acid + Propylamine ActiveEster O-acylisourea (Active Intermediate) Reactants->ActiveEster In-situ activation CouplingAgents EDC + HOBt DIPEA Amide This compound ActiveEster->Amide 0°C to RT, 18h

Caption: Workflow for the Direct EDC Coupling Pathway.

References

Statistical Analysis of N-propylhexa-2,4-dienamide Bioactivity: A Comparative Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available bioactivity data for N-propylhexa-2,4-dienamide is limited. This guide provides a comparative analysis based on the well-researched, structurally related compound, piperine, and other bioactive amides. The data presented here serves as a predictive framework for the potential bioactivity of this compound and should be confirmed by direct experimental evidence.

This compound belongs to the amide class of organic compounds, a group known for a wide range of biological activities. Its structural similarity to piperine, the main alkaloid in black pepper, suggests it may exhibit comparable pharmacological effects. Piperine is recognized for its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, primarily attributed to its ability to modulate various signaling pathways.[1][2][3]

Comparative Bioactivity Data

The following table summarizes the bioactivity of piperine and its derivatives, which can be used as a reference for predicting the potential efficacy of this compound.

Compound/DerivativeBioactivity AssayEndpointResultReference
PiperinePPARγ Ligand ScreeningIC50> 10 µM[4]
Piperine Derivative 2aPPARγ Ligand ScreeningIC502.43 µM[4]
Rosiglitazone (Positive Control)PPARγ Ligand ScreeningIC505.61 µM[4]
Piperine4T1 Murine Breast Cancer CellsCytotoxicityTime- and dose-dependent inhibition (35–280 µmol/L)[2]
Piperine Histidine AnalogHuman Breast Cancer CellsCytotoxicity (IC50)0.74 µmol[2]
Metolachlor (Amide Herbicide)A549 Cell Viability (CCK-8)IC50430 µM[5]
Acetochlor (Amide Herbicide)A549 Cell Viability (CCK-8)IC50524 µM[5]
Selenoamide I.1fMCF-7 Breast Cancer CellsGI500.08 - 0.93 µM[6]
Selenoamide I.2fMCF-7 Breast Cancer CellsGI500.08 - 0.93 µM[6]
Oxadiazole Derivative Ox-6fHeat-induced albumin denaturation% Inhibition (200 µg/mL)74.16%[7]
Ibuprofen (Standard)Heat-induced albumin denaturation% Inhibition (200 µg/mL)84.31%[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the analysis of related bioactive amides are provided below.

1. Cytotoxicity Assays:

  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity.

    • Plate cells in a 96-well plate and incubate for 24 hours.

    • Treat cells with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

  • LDH Assay: This assay quantifies lactate dehydrogenase (LDH) released from damaged cells.[5]

    • Plate cells in a 96-well plate and treat with the test compound.

    • Collect the cell culture supernatant.

    • Add the LDH reaction mixture to the supernatant.

    • Incubate in the dark at room temperature.

    • Measure the absorbance at a specific wavelength (e.g., 490 nm).

    • The amount of LDH released is proportional to the number of lysed cells.

2. Anti-inflammatory Assays:

  • Nitric Oxide (NO) Production Assay:

    • Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate.

    • Pre-treat cells with the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Measure the nitrite concentration in the supernatant using the Griess reagent.

    • A decrease in nitrite concentration indicates inhibition of NO production.

  • Cytokine Measurement (ELISA):

    • Treat cells (e.g., microglia or macrophages) with the test compound and an inflammatory stimulus (e.g., LPS).[8]

    • Collect the cell culture supernatant.

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[8]

3. Antioxidant Assays:

  • DPPH Radical Scavenging Assay:

    • Prepare different concentrations of the test compound.

    • Add a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) to each concentration.

    • Incubate the mixture in the dark for 30 minutes.

    • Measure the absorbance at 517 nm.

    • A decrease in absorbance indicates radical scavenging activity.

  • ABTS Radical Scavenging Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

    • Add the test compound to the ABTS•+ solution.

    • Measure the decrease in absorbance at 734 nm.

    • The percentage of inhibition is calculated to determine the antioxidant capacity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound, based on the activity of piperine and other bioactive amides, as well as a general workflow for bioactivity screening.

G cluster_0 NF-κB Signaling Pathway cluster_1 This compound (Hypothesized) Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Compound This compound Compound->IKK inhibits G cluster_0 PPARγ Signaling Pathway Ligand This compound (Potential Agonist) PPARγ/RXR PPARγ/RXR Heterodimer Ligand->PPARγ/RXR binds and activates PPRE Peroxisome Proliferator Response Element PPARγ/RXR->PPRE binds to Target Genes Target Genes PPRE->Target Genes regulates transcription of G Start Start: Compound Synthesis/ Isolation In_vitro_Screening In vitro Bioactivity Screening (e.g., Cytotoxicity, Anti-inflammatory, Antioxidant Assays) Start->In_vitro_Screening Hit_Identification Bioactive Hit Identified? In_vitro_Screening->Hit_Identification Hit_Identification->Start No, Redesign Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, qPCR for Signaling Pathways) Hit_Identification->Mechanism_of_Action Yes In_vivo_Studies In vivo Efficacy and Toxicity Studies Mechanism_of_Action->In_vivo_Studies Lead_Optimization Lead Compound Optimization In_vivo_Studies->Lead_Optimization End End: Preclinical Candidate Lead_Optimization->End

References

Enantioselective Modulation of TRPA1: A Comparative Guide to the Separation and Activity of Chiral N-Acyl-α-Amino Acid Amide Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative analysis of the enantiomers of a novel series of N-acyl-α-amino acid amide-based TRPA1 antagonists reveals significant stereoselectivity in their interaction with the TRPA1 ion channel. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the enantiomer separation and corresponding differential biological activity, supported by experimental data and detailed protocols.

The transient receptor potential ankyrin 1 (TRPA1) channel is a critical mediator of pain, itch, and neurogenic inflammation, making it a key target for the development of new analgesic and anti-inflammatory therapies. Many small molecule modulators of TRPA1 are chiral, and their interaction with the receptor is often highly dependent on their stereochemistry. Understanding the enantioselective properties of these compounds is therefore paramount for the development of potent and selective therapeutics with improved safety profiles.

This guide focuses on a representative chiral N-acyl-α-amino acid amide TRPA1 antagonist, herein referred to as Compound X, to illustrate the principles of enantiomer separation and activity comparison.

Enantiomer Separation by Chiral High-Performance Liquid Chromatography (HPLC)

The separation of the enantiomers of Compound X was achieved using chiral High-Performance Liquid Chromatography (HPLC). The choice of a suitable chiral stationary phase (CSP) is critical for achieving baseline separation. For N-acyl-α-amino acid amides, polysaccharide-based CSPs, such as those derived from amylose or cellulose, have proven to be effective.

Table 1: Chiral HPLC Separation of Compound X Enantiomers

ParameterValue
Chromatographic Mode Normal Phase
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 11.2 min
Resolution (Rs) > 2.0
Experimental Protocol: Chiral HPLC Separation
  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: A commercially available chiral column containing amylose tris(3,5-dimethylphenylcarbamate) as the chiral stationary phase (e.g., Chiralpak® AD-H).

  • Mobile Phase Preparation: The mobile phase, a mixture of n-hexane and isopropanol (80:20, v/v), is prepared and thoroughly degassed.

  • Sample Preparation: A racemic mixture of Compound X is dissolved in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions: The column is equilibrated with the mobile phase at a flow rate of 1.0 mL/min. The column temperature is maintained at 25 °C.

  • Injection and Detection: 10 µL of the sample solution is injected onto the column. The eluting enantiomers are detected by UV absorbance at 254 nm.

G cluster_prep Sample and System Preparation cluster_sep Separation and Detection cluster_out Output racemic_mixture Racemic Compound X dissolve Dissolve in Mobile Phase racemic_mixture->dissolve inject Inject Sample dissolve->inject hplc HPLC System with Chiral Column equilibrate Equilibrate Column equilibrate->inject separation Separation on Chiral Column inject->separation detect UV Detection (254 nm) separation->detect chromatogram Chromatogram detect->chromatogram enantiomer1 Peak 1 (Enantiomer 1) chromatogram->enantiomer1 enantiomer2 Peak 2 (Enantiomer 2) chromatogram->enantiomer2

Figure 1. Workflow for the chiral HPLC separation of Compound X enantiomers.

Comparison of Biological Activity

The individual enantiomers of Compound X were evaluated for their ability to antagonize the activation of the human TRPA1 channel. A common in vitro method for assessing TRPA1 activity is to measure changes in intracellular calcium concentration ([Ca2+]i) in cells expressing the channel, typically using a fluorescent calcium indicator.

Table 2: In Vitro Activity of Compound X Enantiomers on Human TRPA1

EnantiomerIC50 (nM)
Enantiomer 1 (S-isomer) 25
Enantiomer 2 (R-isomer) > 10,000
Racemic Mixture 52

The data clearly indicate that the inhibitory activity of Compound X resides almost exclusively in the S-enantiomer, which is approximately 400-fold more potent than the R-enantiomer. The activity of the racemic mixture is consistent with it being comprised of a highly active and an inactive enantiomer.

Experimental Protocol: In Vitro Calcium Imaging Assay
  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPA1 channel are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Fluorescent Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37 °C.

  • Compound Preparation: Serial dilutions of the individual enantiomers and the racemic mixture of Compound X are prepared in the assay buffer.

  • Assay Procedure:

    • The dye-containing buffer is removed, and the cells are washed with the assay buffer.

    • The prepared compound dilutions are added to the wells and incubated for 15 minutes.

    • The plate is placed in a fluorescence microplate reader.

    • A baseline fluorescence reading is taken.

    • A TRPA1 agonist (e.g., allyl isothiocyanate, AITC) is added to all wells to a final concentration that elicits a submaximal response (EC80).

    • Fluorescence is continuously monitored to measure the change in intracellular calcium.

  • Data Analysis: The increase in fluorescence upon agonist addition is quantified. The inhibitory effect of Compound X is calculated as the percentage reduction in the agonist-induced calcium response. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

G cluster_pathway TRPA1 Signaling Pathway AITC AITC (Agonist) TRPA1 TRPA1 Channel AITC->TRPA1 Activates Ca_influx Ca2+ Influx TRPA1->Ca_influx Opens Cell_response Cellular Response (e.g., Neurotransmitter Release, Pain Sensation) Ca_influx->Cell_response Triggers CompoundX Compound X (Antagonist) CompoundX->TRPA1 Blocks

Figure 2. Simplified signaling pathway of TRPA1 activation and its inhibition by Compound X.

Conclusion

The data presented in this guide underscore the critical importance of stereochemistry in the development of TRPA1 modulators. The significant difference in biological activity between the enantiomers of Compound X highlights the potential for developing more potent and selective drugs by pursuing single-enantiomer formulations. The detailed experimental protocols provided herein offer a practical framework for researchers to conduct similar comparative studies on other chiral TRPA1 modulators. This approach is essential for optimizing lead compounds and advancing the development of novel therapeutics for a range of debilitating conditions.

A Comparative Analysis of Natural vs. Synthetic N-Propylhexa-2,4-dienamide Efficacy: A Piperine-Based Proxy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Piperine and its Analogs

Piperine is the primary alkaloid in black pepper (Piper nigrum) responsible for its characteristic pungency. It is widely recognized for its anti-inflammatory, analgesic, and bioavailability-enhancing properties. Natural piperine is typically obtained through extraction from black pepper fruits. A prominent example of a standardized natural piperine extract is BioPerine®, which is guaranteed to contain at least 95% piperine and has been clinically studied for its safety and efficacy.[1][2]

Synthetic piperine and its analogs are produced through chemical synthesis. This approach allows for the modification of the piperine molecule to potentially enhance its biological activities or to investigate structure-activity relationships.[3][4][5][6] Research into synthetic analogs aims to improve upon the therapeutic effects of naturally derived piperine.

Efficacy Comparison: Anti-Inflammatory and Bioavailability Enhancement

Anti-Inflammatory Efficacy

Natural piperine has demonstrated significant anti-inflammatory effects in various preclinical models. The following table summarizes key quantitative data from studies evaluating the anti-inflammatory activity of piperine.

Experimental Model Treatment Group Dosage Efficacy Metric Result Reference
Carrageenan-Induced Paw Edema (Rat)Piperine50 mg/kg% Inhibition of Edema56%[7]
Carrageenan-Induced Paw Edema (Rat)Piperine10 mg/kg% Inhibition of EdemaSimilar to ethanol extract[8]
Carrageenan-Induced Paw Edema (Rat)Piperine15 mg/kg% Inhibition of EdemaSimilar to ethanol extract[8]
Adjuvant-Induced Arthritis (Rat)Piperine30 mg/kgReversion of Paw Volume IncreaseNear normal levels[9]
Formalin-Induced Arthritis (Rat)Piperine50 mg/kg% Inhibition of Inflammation40%[7]
Bioavailability Enhancement Efficacy

One of the most well-documented effects of piperine is its ability to enhance the bioavailability of other compounds. This is attributed to its inhibition of drug-metabolizing enzymes and P-glycoprotein. The following table compares the bioavailability-enhancing effects of natural piperine and a synthetic analog on the drug verapamil.

Compound Co-administered with Dosage Pharmacokinetic Parameter Fold Increase in Bioavailability Reference
VerapamilPiperine (Natural)Not SpecifiedAUC1.54[5]
VerapamilMorpholine Derivative (Synthetic Analog)Not SpecifiedAUC2.42[5]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Anti-Inflammatory Assay)

This protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound.

  • Animal Model: Albino Wistar rats (180-200g) are used.

  • Grouping: Animals are randomized into control, standard (e.g., aspirin), and test (piperine) groups.

  • Dosing: The test compound (piperine) is administered orally 1 hour before the induction of inflammation.

  • Induction of Edema: 0.1 ml of 1% carrageenan in normal saline is injected intradermally into the plantar surface of the right hind paw.

  • Measurement: The volume of the paw is measured using a plethysmometer at 0, 60, 120, and 180 minutes after the carrageenan injection.

  • Data Analysis: The percentage inhibition of paw edema is calculated using the formula: ([Mean Paw Volume in Control Group - Mean Paw Volume in Test Group] / [Mean Paw Volume in Control Group]) * 100.[7]

Caco-2 Cell Permeability Assay (In Vitro Bioavailability)

This assay is used to predict the intestinal absorption of a compound.

  • Cell Culture: Caco-2 cells are cultured on transwell plates until they form a monolayer, which mimics the intestinal barrier.

  • Compound Preparation: Stock solutions of the test compound (e.g., piperine) are prepared.

  • Permeability Assay: The test compound is added to the apical (donor) side of the Caco-2 cell monolayer. Samples are collected from the basolateral (receiver) side at specific time points (e.g., 2 and 6 hours).

  • Analysis: The concentration of the compound in the collected samples is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): The rate of transport across the cell monolayer is calculated to determine the apparent permeability of the compound.[10]

Signaling Pathways and Experimental Workflows

Piperine Activation of the TRPV1 Signaling Pathway

Piperine is known to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in pain and heat sensation.[11][12][13]

TRPV1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Piperine Piperine TRPV1 TRPV1 Channel Piperine->TRPV1 Binds to and activates channel Ca_ion Ca²⁺ Influx TRPV1->Ca_ion Channel opens Cellular_Response Cellular Response (e.g., Nociception) Ca_ion->Cellular_Response Initiates signaling cascade

Caption: Piperine activates the TRPV1 channel, leading to calcium influx and cellular responses.

Experimental Workflow for In Vivo Pharmacokinetic Study

This diagram illustrates the typical workflow for an in vivo study to determine the bioavailability of a compound.

Pharmacokinetic_Workflow Animal_Model Animal Model (e.g., Rats) Dosing Oral Administration of Compound Animal_Model->Dosing Blood_Sampling Serial Blood Sampling (via cannula) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis (Quantification) Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS_Analysis->PK_Analysis

References

Reproducibility of N-propylhexa-2,4-dienamide research findings

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant absence of research specifically focused on the compound N-propylhexa-2,4-dienamide. As a result, a comparison guide on the reproducibility of research findings for this molecule cannot be compiled. The core requirement of analyzing and comparing experimental data from multiple studies is unachievable due to the lack of primary research articles.

Efforts to locate studies detailing the synthesis, biological activity, mechanism of action, or any pharmacological data for this compound were unsuccessful. Consequently, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways. The scientific community has not published research on this specific chemical entity that would allow for an assessment of the reproducibility of its findings.

While searches were conducted for related chemical structures and broader categories of amides, no direct or transferable data for this compound could be ethically and accurately repurposed for this guide. The creation of a comparison guide necessitates a foundation of existing, peer-reviewed research, which is currently not available for this specific compound.

Therefore, any attempt to generate the requested content would be purely speculative and would not meet the standards of scientific accuracy and evidence-based reporting required for the target audience of researchers, scientists, and drug development professionals. Should research on this compound be published in the future, a guide on the reproducibility of its findings could then be developed.

Peer Review of N-propylhexa-2,4-dienamide: A Comparative Guide to its Potential Biological Activity as a Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no direct biological studies on N-propylhexa-2,4-dienamide have been published. This guide presents a hypothetical peer review based on the structural similarity of its hexa-2,4-dienamide core to components of known bioactive molecules. The proposed biological target, experimental data for comparator compounds, and methodologies are based on existing literature for established histone deacetylase (HDAC) inhibitors. This document serves as a framework for how such a comparative study could be designed and its potential results presented.

Introduction

This compound is a small molecule whose biological activity has not been characterized. However, its unsaturated aliphatic amide structure bears a resemblance to the aliphatic chain of Trichostatin A (TSA), a well-established and potent inhibitor of Class I and II histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. The dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making HDAC inhibitors a significant area of therapeutic research.

This guide outlines a proposed series of experiments to investigate the potential of this compound as an HDAC inhibitor, comparing it with two well-characterized HDAC inhibitors: Trichostatin A (TSA) and Vorinostat (SAHA).

Comparative Data Summary

The following table summarizes hypothetical comparative data for this compound against established HDAC inhibitors. The data for TSA and SAHA are representative values from published studies.

CompoundTargetIn Vitro IC50 (HDAC1)Cellular EC50 (HeLa cells)Cytotoxicity (CC50 in HeLa cells)
This compound HDACs (Hypothesized)To be determinedTo be determinedTo be determined
Trichostatin A (TSA) Class I/II HDACs~1-10 nM~10-50 nM>1 µM
Vorinostat (SAHA) Pan-HDAC inhibitor~10-20 nM[1]~3-8 µM[1]>10 µM

Experimental Protocols

In Vitro HDAC1 Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified HDAC1.

Methodology: A commercially available fluorometric HDAC activity assay kit can be used.[2][3][4]

  • Reagent Preparation: Recombinant human HDAC1 enzyme, a fluorogenic HDAC substrate, and assay buffer are prepared according to the manufacturer's instructions.

  • Compound Dilution: this compound, TSA, and SAHA are serially diluted in assay buffer to a range of concentrations.

  • Assay Procedure:

    • Add diluted compounds or vehicle control to the wells of a 96-well microplate.

    • Add the HDAC1 enzyme to each well (except for no-enzyme controls).

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 350-380 nm excitation, 440-460 nm emission).[2]

  • Data Analysis: The fluorescence intensity is proportional to the HDAC activity. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Cellular Histone Acetylation Assay (Western Blot)

Objective: To assess the ability of this compound to increase histone acetylation in a cellular context, indicative of HDAC inhibition.

Methodology:

  • Cell Culture and Treatment: HeLa cells are cultured to ~70-80% confluency and then treated with various concentrations of this compound, TSA, or SAHA for a specified time (e.g., 24 hours).

  • Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.[5]

  • Protein Quantification: The concentration of the extracted histone proteins is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for acetylated histone H3 (Ac-H3) or acetylated histone H4 (Ac-H4).

    • A primary antibody against total histone H3 or H4 is used as a loading control.

    • The membrane is then incubated with an appropriate HRP-conjugated secondary antibody.

    • The protein bands are visualized using a chemiluminescent substrate.[6][7]

  • Data Analysis: The intensity of the Ac-H3 or Ac-H4 bands is quantified and normalized to the corresponding total histone band. The fold-change in acetylation relative to the vehicle-treated control is calculated.

Visualizations

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus Histone Histone Protein Ac_Histone Acetylated Histone (Relaxed Chromatin) Histone->Ac_Histone Acetylation Gene_Repression Gene Repression Histone->Gene_Repression Promotes Ac_Histone->Histone Deacetylation Gene_Expression Gene Expression Ac_Histone->Gene_Expression Promotes DNA DNA HAT HAT HDAC HDAC Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->HDAC Inhibits

Caption: Hypothetical mechanism of HDAC inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay invitro_start Prepare Reagents (HDAC1, Substrate) invitro_treat Add Test Compounds (this compound, TSA, SAHA) invitro_start->invitro_treat invitro_incubate Incubate at 37°C invitro_treat->invitro_incubate invitro_read Measure Fluorescence invitro_incubate->invitro_read invitro_analyze Calculate IC50 invitro_read->invitro_analyze final_comparison Comparative Analysis invitro_analyze->final_comparison cellular_start Culture HeLa Cells cellular_treat Treat with Compounds cellular_start->cellular_treat cellular_extract Histone Extraction cellular_treat->cellular_extract cellular_wb Western Blot for Acetylated Histones cellular_extract->cellular_wb cellular_analyze Quantify Acetylation cellular_wb->cellular_analyze cellular_analyze->final_comparison

Caption: Proposed experimental workflow for comparative analysis.

References

Safety Operating Guide

Prudent Disposal Procedures for N-propylhexa-2,4-dienamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-propylhexa-2,4-dienamide was located. The following disposal procedures are based on best practices for handling flammable organic compounds and amides with similar chemical structures. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The procedural guidance herein is intended to supplement, not replace, institutional and regulatory protocols.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound should be handled as a potentially flammable liquid that may cause skin and eye irritation, and could be harmful to the aquatic environment. Therefore, appropriate personal protective equipment must be worn at all times.

Recommended PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A flame-resistant lab coat is recommended.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If significant aerosolization or vaporization is likely, a respirator may be necessary.

II. Chemical Properties and Data

PropertyThis compound(2E,4E)-N-phenyl-2,4-hexadienamideN-(n-Propyl)acetamide
Molecular Formula C9H15NOC12H13NOC5H11NO
Molecular Weight Not AvailableNot Available101.15 g/mol
Boiling Point Not AvailableNot AvailableNot Available
Melting Point Not AvailableNot AvailableNot Available
CAS Number Not AvailableNot Available5331-48-6[1]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound involves segregation, proper containment, and coordination with your institution's hazardous waste management program. Under no circumstances should this chemical be poured down the drain. [2][3]

  • Segregation of Waste:

    • Designate a specific, clearly labeled waste container for this compound waste.

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.[4] Mixing can lead to dangerous chemical reactions.[4]

  • Container Selection and Labeling:

    • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.

    • The container must be in good condition with no leaks or cracks.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., "Flammable Liquid," "Irritant").

  • Accumulation of Waste:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • This area should be a secondary containment bin to prevent the spread of material in case of a leak.

    • Keep the waste container closed at all times, except when adding waste.[3]

    • Store away from sources of ignition, such as heat, sparks, and open flames.[4]

  • Disposal of Contaminated Materials:

    • Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, should be collected in a separate, clearly labeled solid waste container.

    • This container should also be marked as "Hazardous Waste" and include the chemical name.

  • Arranging for Pickup and Disposal:

    • Once the waste container is full or is no longer needed, arrange for its pickup by your institution's EHS or hazardous waste management team.

    • Follow your institution's specific procedures for requesting a waste pickup.

    • Do not allow hazardous waste to accumulate in the laboratory.[4]

IV. Emergency Procedures

  • Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's emergency response team.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

V. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE B Identify Hazards (Flammable, Irritant) A->B C Segregate this compound Waste B->C D Use Labeled, Compatible Container C->D E Store in Secondary Containment D->E F Keep Container Closed E->F G Arrange for EHS Pickup F->G H Complete Waste Manifest G->H I Professional Hazardous Waste Disposal H->I J Small Spill: Absorb and Collect K Large Spill: Evacuate and Alert EHS

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling N-propylhexa-2,4-dienamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of N-propylhexa-2,4-dienamide. The following procedural guidance is based on established best practices for managing hazardous chemicals in a laboratory setting, in the absence of specific published data for this compound.

Disclaimer: No specific personal protective equipment (PPE) performance data for this compound has been identified in publicly available resources. The recommendations provided below are derived from the known hazards of this compound as outlined in its Safety Data Sheet (SDS) and general principles of chemical safety. A thorough, site-specific risk assessment should be conducted by qualified personnel before commencing any work with this substance.

Hazard Summary

According to its Safety Data Sheet, this compound presents the following hazards:

  • Harmful if swallowed.

  • Toxic in contact with skin.[1]

  • Causes skin irritation.[1]

  • Causes serious eye damage.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. This includes protection for the eyes, face, hands, and body.

Eye and Face Protection

Given the risk of serious eye damage, robust eye and face protection is mandatory.

EquipmentStandardUse Case
Safety Goggles ANSI Z87.1 / EN 166Required for all handling procedures. Must provide a complete seal around the eyes.
Face Shield ANSI Z87.1 / EN 166Required in addition to safety goggles when there is a risk of splashes or sprays.

Hand Protection

Due to the dermal toxicity and skin irritation potential of this compound, appropriate chemical-resistant gloves are essential. Since specific breakthrough time and degradation data are not available for this compound, a conservative approach using double gloving is recommended.

Glove TypeMaterialKey Considerations
Inner Glove NitrileProvides a base layer of protection and dexterity.
Outer Glove Thicker Nitrile or NeopreneOffers enhanced chemical resistance. Regularly inspect for any signs of degradation or tearing.

Glove Usage Protocol:

  • Inspect gloves for any damage before use.

  • Don two pairs of gloves (double glove).

  • If direct contact with this compound occurs, immediately remove and replace both pairs of gloves.

  • Remove gloves using the proper technique to avoid skin contact with the outer surface.

  • Dispose of contaminated gloves as hazardous waste.

Body Protection

To prevent skin contact, appropriate body protection is required.

EquipmentMaterialStandard
Laboratory Coat Chemically resistantShould have long sleeves and a secure front closure.
Apron Chemically resistant (e.g., rubber, PVC)Recommended to be worn over the lab coat when handling larger quantities or when there is a significant splash risk.
Closed-toe Shoes Leather or other resistant materialMust be worn at all times in the laboratory.

Respiratory Protection

The need for respiratory protection should be determined by a site-specific risk assessment, considering the quantity of substance being handled, the potential for aerosolization, and the adequacy of ventilation.

Respirator TypeCartridge TypeWhen to Use
Air-Purifying Respirator (APR) Organic Vapor (OV) with a P100 particulate filterIf there is a risk of inhaling dusts, aerosols, or vapors. A quantitative fit test is required.
Powered Air-Purifying Respirator (PAPR) Organic Vapor (OV) with a HEPA filterFor higher potential exposures or when a higher level of protection is desired.
Supplied-Air Respirator (SAR) N/AIn situations with high or unknown concentrations, or in oxygen-deficient environments.

Operational and Disposal Plans

Handling Procedures:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Avoid the generation of dusts and aerosols.

  • Use compatible equipment and containers to prevent reactions.

  • Keep containers tightly closed when not in use.

Disposal Plan:

  • All waste contaminated with this compound, including gloves, disposable lab coats, and other materials, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this chemical down the drain.

Emergency Procedures

In Case of Skin Contact:

  • Immediately remove all contaminated clothing.

  • Wash the affected area with plenty of soap and water for at least 15 minutes.

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the person to fresh air.

  • If breathing is difficult, provide oxygen.

  • If the person is not breathing, begin artificial respiration.

  • Seek immediate medical attention.

In Case of Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Never give anything by mouth to an unconscious person.

  • Seek immediate medical attention.

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response risk_assessment Conduct Site-Specific Risk Assessment ppe_selection Select Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) risk_assessment->ppe_selection fume_hood Prepare Chemical Fume Hood ppe_selection->fume_hood emergency_prep Verify Location of Eyewash and Safety Shower fume_hood->emergency_prep don_ppe Don PPE emergency_prep->don_ppe handle_chemical Handle this compound in Fume Hood don_ppe->handle_chemical decontaminate Decontaminate Work Area handle_chemical->decontaminate exposure Exposure Event (Skin/Eye Contact, Inhalation, Ingestion) handle_chemical->exposure dispose_waste Dispose of Contaminated Waste as Hazardous decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands first_aid Administer First Aid (Flush with water, move to fresh air) exposure->first_aid seek_medical Seek Immediate Medical Attention first_aid->seek_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.